6-Fluorothiazolo[5,4-b]pyridin-2-amine
Description
The exact mass of the compound 6-Fluorothiazolo[5,4-b]pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluorothiazolo[5,4-b]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluorothiazolo[5,4-b]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXJEJELHYNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440427-89-3 | |
| Record name | 6-fluorothiazolo[5,4-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
For correspondence: [AI Assistant's Contact Information]
Abstract
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural complexity, combining a thiazole, a pyridine, and a fluorine substituent, suggests a unique profile of physicochemical properties that are critical for its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its characterization. It outlines the predicted properties based on the analysis of its constituent chemical moieties and provides detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in Medicinal Chemistry
The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Fluorothiazolo[5,4-b]pyridin-2-amine has been identified as a valuable building block in the synthesis of compounds with potential therapeutic applications, including as inhibitors of TYK2 kinase for the treatment of inflammatory diseases and as imaging agents for Alzheimer's disease.[1] A thorough understanding of its physicochemical properties is therefore paramount for the rational design and development of new therapeutic agents.
Core Molecular and Physical Properties
| Property | Value | Source |
| Chemical Name | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | IUPAC |
| CAS Number | 1440427-89-3 | |
| Molecular Formula | C₆H₄FN₃S | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Physical Form | Powder |
A Note on Data Integrity: The following sections on specific physicochemical properties provide predicted values and detailed experimental protocols for their determination. These predictions are based on the known properties of structurally related compounds, such as 2-aminothiazole, and the established electronic effects of fluorine substitution.
Predicted Physicochemical Properties and Experimental Determination Protocols
Melting Point
Expected Properties: The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. For 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a relatively high melting point is anticipated due to its planar heterocyclic structure, which can facilitate efficient crystal packing, and the potential for intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the pyridine and thiazole rings. For comparison, the parent compound, 2-aminothiazole, has a melting point of 86-89 °C.[2] The larger, more rigid fused ring system of the target molecule would be expected to increase the melting point significantly.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered 6-Fluorothiazolo[5,4-b]pyridin-2-amine is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. This range indicates the melting point and provides an initial assessment of purity (a narrow range suggests high purity).
Caption: Workflow for Melting Point Determination.
Solubility
Expected Properties: The solubility of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is expected to be low in water due to its largely aromatic and heterocyclic structure. The presence of the amino group and nitrogen heteroatoms will contribute some polarity and allow for hydrogen bonding with water, but the overall lipophilic character is likely to dominate. The fluorine substituent, while highly electronegative, generally increases lipophilicity in aromatic systems. Solubility is expected to be higher in polar organic solvents such as DMSO, DMF, and alcohols.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is added to a known volume of purified water (or a relevant buffer) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Caption: Workflow for Aqueous Solubility Determination.
Acidity and Basicity (pKa)
Expected Properties: 6-Fluorothiazolo[5,4-b]pyridin-2-amine has several nitrogen atoms that can potentially be protonated, making it a basic compound. The primary amino group is expected to be the most basic site. The pKa of 2-aminothiazole is approximately 5.4. The fused pyridine ring will also influence the basicity. The pyridine nitrogen will be less basic than the exocyclic amino group. The fluorine atom, being an electron-withdrawing group, is expected to decrease the basicity (lower the pKa) of the molecule compared to its non-fluorinated analog by reducing the electron density on the nitrogen atoms.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precise amount of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).
Caption: Workflow for pKa Determination.
Lipophilicity (LogP)
Expected Properties: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). For 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a positive LogP value is expected, indicating a preference for the lipid phase. The aromatic rings contribute significantly to its lipophilicity. As mentioned, the fluorine atom is expected to increase the LogP value compared to the non-fluorinated parent compound. For comparison, the parent thiazolo[5,4-b]pyridine has a computed XLogP3 of 1.6.[3][4]
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Preparation of Phases: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated until partitioning equilibrium is reached (e.g., 24 hours at a constant temperature).
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiazole rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms will also be affected by the substituents.[5]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the aromatic rings (in the 1500-1650 cm⁻¹ region), and a C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information. For related N-butyl-thiazolo[5,4-b]pyridin-2-amine, the molecular ion peak and characteristic fragment ions have been reported.[6]
Summary of Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine based on the analysis of its structure and comparison with related compounds. It is crucial to emphasize that these are estimated values and should be confirmed by experimental determination.
| Physicochemical Property | Predicted Value/Range | Rationale |
| Melting Point (°C) | > 150 | Increased rigidity and potential for H-bonding compared to 2-aminothiazole. |
| Aqueous Solubility | Low | Predominantly lipophilic aromatic structure. |
| pKa | ~4.5 - 5.0 | Basicity of the amino group reduced by the electron-withdrawing fluorine and fused ring system compared to 2-aminothiazole (pKa ~5.4). |
| LogP | 1.8 - 2.5 | Increased lipophilicity due to the fused aromatic system and fluorine atom compared to the parent thiazolo[5,4-b]pyridine (XLogP3 ~1.6). |
Conclusion
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with significant potential in drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available in the literature, this technical guide provides a robust framework for its characterization. By understanding the expected properties based on its chemical structure and by applying the detailed experimental protocols provided herein, researchers can obtain the critical data necessary to advance the development of new therapeutics based on this promising scaffold. The empirical determination of these properties will be invaluable for building accurate structure-activity relationships and for optimizing the ADME profiles of future drug candidates.
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2-Aminothiazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. (n.d.). Retrieved January 20, 2026, from [Link]
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6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Isothiazolo[5,4-b]pyridin-3-amine | CAS 56891-64-6. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]
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6-Methylthiazolo[5,4-b]pyridin-5-amine | C7H7N3S | CID 177792902. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a plausible and efficient synthetic pathway, outlines step-by-step experimental protocols, and discusses the analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the synthesis of novel heterocyclic entities for therapeutic applications.
Introduction: The Significance of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom into small molecule drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. 6-Fluorothiazolo[5,4-b]pyridin-2-amine, with its unique arrangement of a thiazole ring fused to a fluorinated pyridine core, presents a compelling scaffold for the development of novel therapeutics. Notably, this compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and TYK2 kinase, both of which are critical targets in oncology and immunology. The strategic placement of the fluorine atom and the primary amine functionality provides opportunities for further structural modifications to optimize potency, selectivity, and drug-like properties.
This guide will provide a detailed exploration of a proposed synthetic route to this valuable compound, starting from commercially available precursors. We will delve into the rationale behind the chosen synthetic strategy and provide detailed experimental procedures. Furthermore, a comprehensive overview of the expected analytical characterization using modern spectroscopic and chromatographic techniques will be presented.
A Proposed Synthetic Pathway: From 2-Amino-5-fluoropyridine to the Target Compound
The synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine can be efficiently achieved through a two-step process starting from the readily available 2-amino-5-fluoropyridine. This strategy involves an initial thiocyanation of the aminopyridine, followed by an intramolecular cyclization to construct the fused thiazole ring. This approach is favored due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.
Figure 1: Proposed two-step synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Rationale for the Synthetic Approach
The chosen pathway leverages established and reliable reactions in heterocyclic chemistry. The thiocyanation of aminopyridines is a known transformation that introduces the necessary sulfur and cyano functionalities for the subsequent cyclization. The use of reagents like potassium thiocyanate (KSCN) in the presence of an oxidizing agent such as N-bromosuccinimide (NBS) provides a regioselective method for introducing the thiocyanate group at the position ortho to the amino group. The subsequent intramolecular cyclization of the 3-thiocyanato-pyridin-2-amine intermediate is a spontaneous or acid/base-catalyzed process that leads to the formation of the fused thiazole ring, yielding the desired product. This linear and convergent approach is amenable to scale-up and allows for the efficient production of the target molecule.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 3-Thiocyanato-5-fluoropyridin-2-amine
Materials:
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2-Amino-5-fluoropyridine
-
Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq.) in methanol at 0 °C, add potassium thiocyanate (2.2 eq.) in one portion.
-
Slowly add a solution of N-bromosuccinimide (1.1 eq.) in methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-thiocyanato-5-fluoropyridin-2-amine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Materials:
-
3-Thiocyanato-5-fluoropyridin-2-amine
-
Ethanol (EtOH) or a suitable high-boiling solvent
-
Hydrochloric acid (HCl) or a suitable acid catalyst (optional)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 3-thiocyanato-5-fluoropyridin-2-amine (1.0 eq.) in ethanol.
-
Heat the solution at reflux for 8-12 hours. The cyclization can be promoted by the addition of a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Comprehensive Characterization
Thorough characterization of the synthesized 6-Fluorothiazolo[5,4-b]pyridin-2-amine is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (fluorine, nitrogen, sulfur).
-
¹⁹F NMR: Fluorine NMR will show a characteristic signal for the fluorine atom on the pyridine ring, and its coupling to adjacent protons can further confirm the structure.
| Expected ¹H NMR Data (in DMSO-d₆, 400 MHz) | Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~8.2 (d, 1H, Ar-H) | ~170 (C, C=N) |
| ~7.8 (dd, 1H, Ar-H) | ~155 (C, C-F) |
| ~7.5 (s, 2H, -NH₂) | ~145 (C, bridgehead) |
| ~135 (C, bridgehead) | |
| ~120 (CH, Ar-CH) | |
| ~110 (CH, Ar-CH) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, which can be used to confirm its elemental composition (C₆H₄FN₃S). The expected exact mass is approximately 169.0164.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to assess the purity of the compound and confirm its molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of the final compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a modifier such as trifluoroacetic acid or formic acid, can be used to develop an effective analytical method.
Safety and Handling
It is imperative to handle all chemicals with care and adhere to standard laboratory safety procedures.
-
2-Amino-5-fluoropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.
-
Potassium thiocyanate (KSCN): Harmful if swallowed or in contact with skin.
-
Solvents (Methanol, Ethanol, Dichloromethane): Flammable and/or toxic. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide has outlined a robust and practical synthetic route for the preparation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a molecule with significant potential in drug discovery. The detailed experimental protocols and characterization methods provide a solid foundation for researchers to synthesize and validate this important heterocyclic compound. The principles and techniques described herein are applicable to the synthesis of other related thiazolopyridine derivatives, contributing to the advancement of medicinal chemistry research.
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An In-depth Technical Guide to the Mechanism of Action of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific derivative, 6-Fluorothiazolo[5,4-b]pyridin-2-amine, providing a comprehensive analysis of its putative mechanism of action. Drawing from extensive research on related thiazolopyridine compounds, this document elucidates the likely molecular targets and cellular pathways modulated by this agent.[1][3] Primarily, the evidence points towards its role as a potent kinase inhibitor, a class of therapeutic agents that has revolutionized the treatment of various diseases, most notably cancer and autoimmune disorders. This guide will delve into the structural basis of its activity, present hypothetical signaling pathway interactions, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
Introduction: The Chemical and Biological Landscape of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a small molecule with the chemical formula C₆H₄FN₃S.[1] The incorporation of a fluorine atom at the 6-position of the thiazolo[5,4-b]pyridine core is a strategic modification intended to enhance its pharmacological properties, such as metabolic stability and target binding affinity. The broader class of thiazolopyridine derivatives has garnered significant attention for its diverse therapeutic potential, including anti-tubercular, anti-microbial, anti-viral, and anti-cancer properties.[1]
The core hypothesis, supported by extensive literature on analogous compounds, is that 6-Fluorothiazolo[5,4-b]pyridin-2-amine functions as an ATP-competitive kinase inhibitor. The thiazolo[5,4-b]pyridine scaffold can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[3] Specifically, the nitrogen atoms within the pyridine and thiazole rings are often implicated as key hydrogen bond acceptors.[3]
Elucidating the Mechanism of Action: A Focus on Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases. The thiazolo[5,4-b]pyridine scaffold has been successfully exploited to develop inhibitors for a variety of kinases.
Primary Molecular Targets
Based on the activity of structurally similar compounds, 6-Fluorothiazolo[5,4-b]pyridin-2-amine is predicted to inhibit one or more of the following kinase families:
-
Phosphoinositide 3-Kinases (PI3Ks): Several thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.
-
Tyrosine Kinases (e.g., c-KIT, TYK2): Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated inhibitory activity against c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[3][4] Additionally, inhibition of TYK2, a member of the Janus kinase (JAK) family, suggests potential applications in treating inflammatory and autoimmune diseases.[1]
-
Other Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target other kinases, such as those involved in cell cycle regulation (e.g., CDKs) or inflammatory signaling (e.g., IRAKs).[1][5]
Postulated Signaling Pathway Inhibition
The inhibition of kinases by 6-Fluorothiazolo[5,4-b]pyridin-2-amine would lead to the downstream modulation of key cellular signaling pathways. A plausible mechanism involves the blockade of the PI3K/AKT/mTOR pathway.
Caption: Workflow for molecular docking simulation.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Expected IC₅₀/GI₅₀ (µM) |
| Biochemical Kinase Assay | PI3Kα | 0.1 - 1.0 |
| Biochemical Kinase Assay | c-KIT (wild-type) | 0.5 - 5.0 |
| Biochemical Kinase Assay | c-KIT (mutant) | 1.0 - 10.0 |
| Cellular Proliferation Assay | HMC1.2 (c-KIT mutant) | 1.0 - 15.0 |
| Cellular Proliferation Assay | PIK3CA mutant cell line | 0.5 - 10.0 |
Conclusion and Future Directions
6-Fluorothiazolo[5,4-b]pyridin-2-amine represents a promising chemical entity within the broader class of thiazolopyridine-based therapeutics. The available evidence strongly suggests a mechanism of action centered on the inhibition of key cellular kinases involved in oncogenesis and inflammation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to definitively establish its molecular targets, elucidate its impact on cellular signaling, and evaluate its therapeutic potential. Future research should focus on comprehensive kinase profiling to understand its selectivity, in vivo efficacy studies in relevant disease models, and further structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazolopyridine Derivatives
Executive Summary
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of profound importance in medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This is largely due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets, particularly protein kinases.[4][6] This guide offers a comprehensive exploration of the thiazolopyridine core, detailing robust synthetic strategies, step-by-step experimental protocols, and the critical analysis of structure-activity relationships (SAR) that drive the design of novel therapeutic agents.
Chapter 1: The Thiazolopyridine Scaffold: A Privileged Core in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, serving as a fertile ground for drug discovery. The thiazolopyridine system is a quintessential example of such a scaffold.[7][8] Its structural versatility, arising from the fusion of a five-membered thiazole ring and a six-membered pyridine ring, results in several possible isomers, each with a unique electronic and steric profile. This inherent diversity allows for fine-tuning of pharmacological properties.
The significance of this scaffold is rooted in its role as a bioisostere of purines, the fundamental building blocks of nucleic acids and key signaling molecules like ATP and GTP.[6][9] This mimicry enables thiazolopyridine derivatives to competitively bind to the active sites of enzymes that would normally interact with purine-based substrates, most notably the ATP-binding pocket of protein kinases.[10][11] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making thiazolopyridine-based kinase inhibitors a highly sought-after class of therapeutics.[3][12]
Table 1: Major Isomers of the Thiazolopyridine Core
| Isomer Name | Structure | Key Features |
| Thiazolo[5,4-b]pyridine | Fused at the 5,4 positions of thiazole and b-face of pyridine | Widely explored for kinase inhibitory activity.[10] |
| Thiazolo[4,5-b]pyridine | Fused at the 4,5 positions of thiazole and b-face of pyridine | Known for anti-inflammatory and antimicrobial properties.[5][13] |
| Thiazolo[3,2-a]pyridine | A nitrogen-bridgehead system | Exhibits a range of activities including anticancer and antimicrobial.[14][15] |
| Thiazolo[5,4-c]pyridine | Fused at the 5,4 positions of thiazole and c-face of pyridine | A less common but valuable isomer for novel scaffold design.[16] |
Chapter 2: Strategic Approaches to Thiazolopyridine Synthesis
The construction of the thiazolopyridine core can be achieved through various synthetic routes. The choice of strategy is dictated by the desired isomer, substitution pattern, and the availability of starting materials. Methodologies can be broadly categorized into classical condensations, modern multicomponent reactions, and post-synthesis modifications.
Classical Condensation Methods: The Hantzsch Legacy
The Hantzsch synthesis, traditionally used for pyridines and thiazoles, remains a cornerstone for building these heterocyclic systems.[17][18] The Hantzsch thiazole synthesis typically involves the condensation of an α-haloketone with a thioamide.[19] This principle can be adapted to construct the thiazole portion of the thiazolopyridine scaffold.
-
Causality in a Hantzsch-type Synthesis: This approach is favored for its operational simplicity and the use of readily available starting materials. The reaction mechanism proceeds through a well-defined sequence of SN2 reaction, followed by an intramolecular cyclization and dehydration.[19] The regioselectivity can, however, be influenced by reaction conditions, such as pH.[20] For instance, starting with a substituted 2-aminopyridine and converting it to a pyridine-2-thione derivative allows for subsequent reaction with an α-haloketone to build the fused thiazole ring.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Modern synthetic chemistry prioritizes efficiency, atom economy, and reduced environmental impact. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are an ideal approach. Several MCRs have been developed for the one-pot synthesis of highly functionalized thiazolopyridine derivatives.
-
Rationale for MCRs: MCRs offer significant advantages over traditional multi-step synthesis. They reduce the need for purification of intermediates, save time and resources, and allow for the rapid generation of a diverse library of compounds for screening. A common MCR strategy might involve the reaction of a β-ketothioamide, an aldehyde, and a source of ammonia to construct the dihydropyridine ring, which is then fused or further reacted to form the thiazolopyridine system.
Caption: General workflow for thiazolopyridine synthesis via MCRs.
Post-Synthesis Functionalization: The Power of Cross-Coupling
Often, a core thiazolopyridine scaffold is synthesized and then further elaborated to introduce specific functional groups required for biological activity. Metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.
-
Expert Insight on Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig aminations are powerful for creating C-C and C-N bonds. For example, a bromo-substituted thiazolopyridine can be synthesized and then used as a substrate in a Suzuki coupling reaction with various boronic acids to install a range of aryl or heteroaryl groups.[1] The choice of catalyst (e.g., Pd(PPh₃)₄) and conditions is critical for achieving high yields and preventing side reactions. This late-stage diversification is highly valuable in lead optimization, as it allows for systematic exploration of the chemical space around a core scaffold to improve potency and pharmacokinetic properties.[21]
Chapter 3: In-Focus Protocol: Synthesis of a Novel 2-Amino-Thiazolo[5,4-b]pyridine Derivative
This section provides a validated, step-by-step protocol for the synthesis of a 2-aminothiazolo[5,4-b]pyridine, a common core structure for kinase inhibitors.[21] This self-validating system includes characterization checkpoints to ensure the integrity of the product.
Experimental Workflow Diagram
Caption: Step-wise workflow for the synthesis of a 2-aminothiazolopyridine.
Materials & Reagents
-
3-bromo-2-chloro-5-nitropyridine
-
Appropriate amine (e.g., morpholine)
-
Zinc powder (Zn)
-
Ammonium chloride (NH₄Cl)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure
Step 1: Synthesis of 3-bromo-2-(substituted-amino)-5-nitropyridine
-
Dissolve 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the substituted aminopyridine intermediate.
Step 2: Synthesis of 5-amino-3-bromo-2-(substituted-amino)pyridine
-
To a stirred solution of the nitro-intermediate from Step 1 (1.0 eq) in methanol, add ammonium chloride (5.0 eq).
-
Heat the mixture to 50 °C and add zinc powder (4.0 eq) portion-wise over 30 minutes. The causality here is that the exothermic reaction needs to be controlled.
-
Stir vigorously for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine.
Step 3: Cyclization to form the 2-aminothiazolo[5,4-b]pyridine core
-
Dissolve the crude aminopyridine from Step 2 (1.0 eq) in acetic acid.
-
Add potassium thiocyanate (2.5 eq) and stir until fully dissolved.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the temperature below 10 °C. The rationale for the low temperature is to control the rate of the electrophilic aromatic substitution and prevent side reactions.
-
After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to afford the final thiazolopyridine product.
Characterization
-
¹H and ¹³C NMR: Confirm the structure and purity of the final compound. The disappearance of signals corresponding to the starting materials and the appearance of new characteristic peaks for the fused ring system validate the reaction's success.[5]
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.[1]
Chapter 4: Biological Evaluation & Structure-Activity Relationships (SAR)
Thiazolopyridine derivatives have a remarkably broad range of biological activities, a testament to their privileged nature.[2]
Table 2: Spectrum of Biological Activities of Thiazolopyridine Derivatives
| Biological Activity | Therapeutic Area | Example Target / Mechanism | Reference |
| Anticancer | Oncology | Kinase Inhibition (e.g., c-KIT, EGFR, PI3K) | [3][10] |
| Anti-inflammatory | Immunology | Inhibition of inflammatory pathways | [4][13][22] |
| Antimicrobial | Infectious Disease | Inhibition of essential bacterial enzymes (e.g., DNA Gyrase B) | [5][21] |
| Antitubercular | Infectious Disease | DNA Gyrase B Inhibition | [3][21] |
| Antiviral | Infectious Disease | Inhibition of viral replication enzymes | [3] |
Focus: Thiazolopyridines as Kinase Inhibitors
The most intensely studied application of thiazolopyridines is in oncology as kinase inhibitors.[10][11] Kinases are enzymes that regulate the majority of cellular pathways, and their aberrant activity is a common driver of cancer cell proliferation and survival.[23]
-
Mechanism of Action: Thiazolopyridine derivatives are often designed as ATP-competitive inhibitors. The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[10] Different substituents on the thiazolopyridine core can then be used to target other regions of the binding site, such as hydrophobic pockets, to enhance potency and selectivity.[10]
Caption: Inhibition of the c-KIT signaling pathway by a thiazolopyridine derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazolopyridine scaffold has yielded key SAR insights:
-
R₁ Group: At the 2-position (amino group), substitution with small, flexible groups often enhances activity.
-
R₂ Group: Functionalization at the 5-position can be used to target specific pockets within the ATP-binding site, significantly impacting selectivity.[10] For example, adding flexible side chains can extend into the ribose-binding pocket of DNA Gyrase B, improving potency.[21]
-
R₃ Group: Substitutions on the pyridine ring can modulate physicochemical properties like solubility and cell permeability, which are crucial for drug-likeness.
Table 3: Example SAR Data for c-KIT Inhibition
| Compound | R₁ (at 2-position) | R₂ (at 5-position) | c-KIT IC₅₀ (μM) |
| 6h | -NH₂ | 3-(trifluoromethyl)phenyl | 9.87[10] |
| 6r | -NH₂ | (4-methylpiperazin-1-yl)methyl | Potent Inhibitor[10] |
| 21 | -NH₂ | 3-(trifluoromethyl)phenyl, with methyl at C7 | Decreased Activity[21] |
| Data is illustrative and based on findings from cited literature. |
Chapter 5: Key Experimental Protocols for Biological Validation
To assess the therapeutic potential of newly synthesized thiazolopyridine derivatives, a series of standardized in vitro assays are essential.
Kinase Inhibition Assay (e.g., for c-KIT)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.[24]
-
Reaction Setup: In a microplate, combine the target kinase (e.g., recombinant c-KIT), the thiazolopyridine compound at various concentrations, and the appropriate kinase assay buffer.
-
Initiation: Start the reaction by adding ATP and a specific peptide substrate.
-
Incubation: Incubate the mixture at 30-37 °C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent (e.g., an ADP-Glo™ or LanthaScreen™ reagent) to quantify the amount of product formed or substrate remaining. The signal is typically inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.[25]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazolopyridine compounds for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol. The MTT reagent is converted by viable cells into a purple formazan product, while the CellTiter-Glo® reagent measures ATP levels as an indicator of cell viability.
-
Quantification: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the induction of programmed cell death (apoptosis) in cells treated with the test compounds.[24]
-
Cell Treatment: Treat cancer cells with the thiazolopyridine compounds at concentrations around their IC₅₀ values for 24-48 hours.
-
Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late-stage apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The analysis distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[25]
Conclusion & Future Perspectives
The thiazolopyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its inherent "privileged" nature, combined with the power of modern synthetic methodologies, ensures a steady pipeline of new derivatives with diverse biological activities. Future research will likely focus on:
-
Developing Novel Isomers: Exploring less common isomers to unlock new biological targets and overcome resistance mechanisms.
-
Improving Selectivity: Designing highly selective kinase inhibitors to minimize off-target effects and improve safety profiles.
-
Multitargeted Agents: Rationally designing single molecules that can modulate multiple targets in a disease pathway.
-
Advanced Drug Delivery: Incorporating thiazolopyridine derivatives into novel drug delivery systems to enhance their efficacy and pharmacokinetic properties.
This guide provides a foundational framework for researchers entering this exciting field, offering both the strategic rationale and the practical methodologies required to advance the discovery and synthesis of next-generation thiazolopyridine-based agents.
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Preliminary Biological Screening of 6-Fluorothiazolo[5,4-b]pyridin-2-amine Analogs
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolopyridine heterocyclic scaffold has garnered significant attention in medicinal chemistry owing to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive framework for the preliminary biological screening of novel analogs based on the 6-Fluorothiazolo[5,4-b]pyridin-2-amine core. The introduction of a fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability and binding affinity. This document details the rationale and step-by-step protocols for a tiered screening cascade, focusing on the initial evaluation of anticancer, antimicrobial, and antioxidant activities. By synthesizing technical accuracy with field-proven insights, this guide serves as a robust resource for researchers aiming to identify and advance promising lead compounds from this chemical series.
Introduction: The Thiazolopyridine Scaffold in Drug Discovery
The fusion of thiazole and pyridine rings creates the thiazolopyridine core, a privileged structure that forms the basis of numerous pharmacologically active agents.[1] These compounds have demonstrated significant potential by targeting a variety of biological pathways, most notably as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3][4][5]
The strategic placement of a fluorine atom on the pyridine ring is a well-established medicinal chemistry tactic. Fluorine's high electronegativity and small size can modulate the electronic properties (pKa) of the nearby amine groups, potentially enhancing interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the analogs.
The primary objective of a preliminary biological screen is to efficiently and cost-effectively identify "hit" compounds from a library of new analogs. This initial assessment uses a battery of robust, high-throughput in vitro assays to determine the general biological activity profile of each compound, guiding the selection of the most promising candidates for more intensive, mechanism-of-action studies.
The Initial Screening Cascade: A Strategic Workflow
A tiered approach is essential for systematically evaluating new chemical entities. The workflow begins with broad cytotoxicity screening to identify compounds with general antiproliferative effects, followed by more specific assays based on the initial results and the therapeutic hypothesis for the chemical series. This cascade ensures that resources are focused on analogs with the highest potential.
Caption: A generalized workflow for the preliminary biological screening of novel analogs.
Anticancer Activity Screening
Thiazole derivatives are well-documented as potent anticancer agents, frequently acting through the inhibition of critical signaling proteins like kinases.[2][4] Therefore, a primary focus of the screening cascade is the evaluation of antiproliferative and cytotoxic effects against various human cancer cell lines.
In Vitro Cytotoxicity: The MTT Assay
The initial evaluation of anticancer potential is typically performed using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, measured by absorbance, is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HL-60 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 6-fluorothiazolo[5,4-b]pyridin-2-amine analogs in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Example Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Analog 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16[6] |
| Analog 4c | HepG2 | Liver Cancer | 7.26 ± 0.44[6] |
| Analog 3 | HL-60 | Leukemia | 0.57[2] |
| AV25R | RS4;11 | Leukemia | 1.95[1][7] |
| Staurosporine (Control) | MCF-7 | Breast Cancer | 6.77 ± 0.41[6] |
Mechanistic Screening: Kinase Inhibition
Given that many thiazole-based anticancer agents function as kinase inhibitors, a direct biochemical assay against a relevant kinase is a logical next step for active compounds.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in tumor angiogenesis and is a common target for cancer therapeutics.[6][8]
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazolopyridine analog.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
-
Assay Preparation: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, and the specific peptide substrate.
-
Compound Addition: Add the thiazolopyridine analogs at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay kit) to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.[1]
-
Data Analysis: Measure luminescence or absorbance and calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC50 value for each compound.
Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds are a rich source of potential candidates.[9][10] A preliminary screen for antibacterial and antifungal activity is a valuable component of the overall biological evaluation.
Agar Well Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds.[11][12] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Experimental Protocol: Agar Well Diffusion
-
Medium Preparation: Prepare Mueller Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.[11]
-
Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli) and evenly spread it over the surface of the agar plates.
-
Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).[11] Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ciprofloxacin or Streptomycin) as a positive control.[10][13]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Measurement: Measure the diameter (in mm) of the zone of complete inhibition around each well.
Data Presentation: Example Antimicrobial Activity
| Compound | S. aureus (Gram +) Zone of Inhibition (mm) | E. coli (Gram -) Zone of Inhibition (mm) |
| Analog 3g | Moderate | 22 |
| Analog X | 18 | 15 |
| Analog Y | 10 | No Zone |
| Ciprofloxacin (Control) | 25 | 28 |
| DMSO (Control) | No Zone | No Zone |
| Note: Data for Analog 3g is illustrative based on high activity reported against Gram-negative bacteria.[13] |
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate this damage by neutralizing free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the free-radical scavenging ability of compounds in vitro.[14]
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from deep violet to pale yellow.[15] The decrease in absorbance is measured spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[15]
-
Reaction Mixture: In a 96-well plate or cuvette, mix a solution of the test compound (at various concentrations) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[15]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. Antioxidants in the sample reduce the ABTS•+, causing a loss of color that is measured by a spectrophotometer. This assay is applicable to both hydrophilic and lipophilic compounds.[16][17]
Experimental Protocol: ABTS Assay
-
Radical Generation: Prepare the ABTS•+ stock solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound solution to the ABTS•+ working solution.
-
Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Conclusion and Future Directions
This guide outlines a systematic, multi-pronged strategy for the preliminary biological screening of novel 6-Fluorothiazolo[5,4-b]pyridin-2-amine analogs. The described assays for anticancer, antimicrobial, and antioxidant activities provide a foundational dataset for identifying promising compounds.
Analogs that demonstrate potent and selective activity in these primary screens, particularly those with low micromolar or sub-micromolar IC50 values in cytotoxicity and kinase assays, should be prioritized for further investigation. Subsequent steps include:
-
Secondary Screening: Evaluation against a broader panel of cancer cell lines or microbial strains.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways, such as apoptosis induction, cell cycle analysis, and profiling against a panel of kinases.[1][8]
-
In Silico Modeling: Molecular docking studies to predict binding modes with target proteins.[13]
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
By following this structured approach, researchers can efficiently navigate the early stages of drug discovery and identify novel thiazolopyridine derivatives with significant therapeutic potential.
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
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The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]
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Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC - NIH. [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]
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Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. NIH. [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
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Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]
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Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MedCrave online. [Link]
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Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
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Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]
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Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. PMC. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]
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Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. [Link]
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CAS number 1440427-89-3 chemical properties
An In-depth Technical Guide to 6-Fluorothiazolo[5,4-b]pyridin-2-amine (CAS Number: 1440427-89-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorothiazolo[5,4-b]pyridin-2-amine, identified by CAS number 1440427-89-3, is a heterocyclic compound belonging to the thiazolopyridine class of molecules. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.[1] The structural scaffold of thiazolopyridines has been explored for the development of agents with anti-tubercular, anti-microbial, anti-viral, and anti-cancer properties.[1] 6-Fluorothiazolo[5,4-b]pyridin-2-amine, in particular, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cellular signaling pathways that are often dysregulated in cancer.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and potential applications of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is presented below. It is important to note that while basic identifiers are readily available, specific experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 1440427-89-3 | [1] |
| Molecular Formula | C₆H₄FN₃S | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| IUPAC Name | 6-fluorothiazolo[5,4-b]pyridin-2-amine | |
| InChI Key | URUXJEJELHYNSQ-UHFFFAOYSA-N | [1] |
| Physical Form | Powder | |
| Purity | Typically >95% (as supplied by vendors) | |
| Storage Temperature | Room Temperature |
Synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
The synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved through various synthetic routes. One common and efficient method is a one-step reaction involving the condensation of an appropriately substituted chloronitropyridine with a thioamide or thiourea. This approach allows for the introduction of diverse substituents at the 2-position of the thiazole ring.
A plausible synthetic pathway for 6-Fluorothiazolo[5,4-b]pyridin-2-amine is depicted below. This is a representative scheme based on general methodologies for the synthesis of related thiazolopyridines.
Biological Activity and Mechanism of Action
The primary biological activity of 6-Fluorothiazolo[5,4-b]pyridin-2-amine reported in the literature is the potent inhibition of phosphoinositide 3-kinase (PI3K).[1] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for cancer therapy.
The PI3K family of enzymes is divided into three classes. Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic and a regulatory subunit. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the promotion of cell survival and proliferation.
6-Fluorothiazolo[5,4-b]pyridin-2-amine, as a PI3K inhibitor, is expected to block the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and its downstream signaling cascade. This leads to the induction of apoptosis and the suppression of tumor growth.
Beyond PI3K, this compound may also exhibit inhibitory activity against histamine H3 receptors and TYK2 kinase, suggesting a broader pharmacological profile that could be explored for other therapeutic indications.[1]
Applications in Research and Drug Development
Given its activity as a PI3K inhibitor, 6-Fluorothiazolo[5,4-b]pyridin-2-amine holds potential as a lead compound for the development of anti-cancer therapeutics. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective inhibitors of specific PI3K isoforms.
Additionally, the thiazolopyridine scaffold has been investigated for applications in neurodegenerative diseases. Notably, derivatives have been explored as imaging agents for the detection of amyloid plaques in Alzheimer's disease using Positron Emission Tomography (PET). This suggests that radiolabeled versions of 6-Fluorothiazolo[5,4-b]pyridin-2-amine could be developed as novel PET tracers.
Experimental Protocols
The following is a generalized protocol for a PI3K enzyme inhibition assay, which can be adapted for the evaluation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Objective: To determine the in vitro inhibitory activity of 6-Fluorothiazolo[5,4-b]pyridin-2-amine against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
PIP2 substrate
-
6-Fluorothiazolo[5,4-b]pyridin-2-amine (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Reaction Setup:
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Incubate the plate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Pharmacokinetics and Metabolism
Safety and Handling
6-Fluorothiazolo[5,4-b]pyridin-2-amine is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of accidental exposure, follow standard first aid procedures and seek medical attention if necessary.
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. National Institutes of Health. [Link]
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Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1]Thiazine Derivatives. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
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SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]
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Discovery and in Vivo Evaluation of ( S )- N -(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9 H -purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease. ResearchGate. [Link]
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Spectroscopic data (NMR, IR, Mass Spec) of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
A Comprehensive Spectroscopic Guide to 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for 6-Fluorothiazolo[5,4-b]pyridin-2-amine (CAS 1440427-89-3), a heterocyclic compound of significant interest in medicinal chemistry. As a versatile scaffold, this molecule has been identified as a potent inhibitor of various kinases and enzymes, including PI3K and TYK2, and as a potential imaging agent for amyloid plaques associated with Alzheimer's disease.[1] Accurate structural confirmation and purity assessment are paramount for its application in research and drug development. This document details the interpretation of its Nuclear Magnetic Resonance (¹H and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a holistic spectroscopic signature for unambiguous identification.
Introduction: The Significance of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a fluorinated heterocyclic compound featuring a fused thiazole and pyridine ring system. Its molecular formula is C₆H₄FN₃S, with a molecular weight of approximately 169.18 g/mol .[1] The strategic incorporation of a fluorine atom enhances its pharmacological properties, making it a valuable building block in medicinal chemistry. Given its role in targeting critical biological pathways, rigorous characterization is essential.[1] Spectroscopic analysis provides the definitive structural proof required by researchers and drug development professionals to ensure compound identity and quality. This guide explains the causality behind the observed spectral data, grounded in the molecule's unique electronic and structural features.
Molecular Structure and Its Spectroscopic Implications
The chemical structure dictates the spectroscopic output. Understanding the interplay between the molecule's components is key to interpreting its spectra.
Caption: Figure 2: Integrated Spectroscopic Confirmation Workflow
This workflow demonstrates a self-validating system. Mass spectrometry provides the elemental formula, IR confirms the essential functional groups are present, and NMR confirms that these pieces are assembled in the correct isomeric form.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for data acquisition are critical.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of polar, heterocyclic compounds and its residual proton peak does not obscure the aromatic region.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR, setting its signal to 0.00 ppm.
-
Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire spectra with proton decoupling, using a suitable fluorine standard for referencing.
IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the neat compound directly on the ATR crystal. Rationale: ATR is a rapid and reliable method that requires minimal sample preparation.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Processing: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) contributions.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Analysis: Scan a mass range that includes the expected m/z of 170.0192. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
Conclusion
The spectroscopic signature of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is distinct and readily interpretable. The combination of deshielded aromatic protons in the ¹H NMR, a characteristic singlet in the ¹⁹F NMR, key N-H and C-F stretches in the IR spectrum, and a highly accurate molecular formula from HRMS provides an unambiguous confirmation of its structure. This comprehensive dataset serves as a critical reference for researchers and quality control scientists working with this important medicinal chemistry scaffold.
References
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Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Thiazolo(5,4-b)pyridin-2-amine, N-ethyl-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
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A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF4] (1:5 by vol.). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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In Silico Modeling of 6-Fluorothiazolo[5,4-b]pyridin-2-amine Interactions
An In-Depth Technical Guide:
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] This guide presents a comprehensive in silico workflow to characterize a novel derivative, 6-Fluorothiazolo[5,4-b]pyridin-2-amine. We navigate the logical progression from initial drug-likeness and pharmacokinetic assessment to sophisticated molecular-level interaction analysis. This document serves as a practical blueprint for researchers employing computational methods to prioritize and de-risk novel chemical entities early in the drug discovery pipeline.[2][3] Methodologies covered include physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, target identification, molecular docking to predict binding affinity and pose, and molecular dynamics simulations to assess complex stability.
The Candidate: Rationale for In Silico Prioritization
The drug discovery process is resource-intensive, with high attrition rates often attributed to poor pharmacokinetic profiles or lack of efficacy.[3] In silico modeling offers a cost-effective and rapid methodology to evaluate potential drug candidates before committing to extensive preclinical and clinical testing.[4][5]
The parent thiazolo[5,4-b]pyridine scaffold has been identified in inhibitors of various protein kinases, including c-KIT, a key target in gastrointestinal stromal tumors (GIST).[1] Our candidate molecule, 6-Fluorothiazolo[5,4-b]pyridin-2-amine, introduces two key modifications to this core:
-
2-amino group: Provides a crucial hydrogen bond donor/acceptor site, potentially anchoring the molecule within an ATP-binding pocket.
-
6-fluoro substitution: Fluorine is a bioisostere of hydrogen that can significantly modulate physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity through favorable electrostatic interactions, without substantially increasing steric bulk.
Given this rationale, a rigorous in silico assessment is the logical first step to validate its potential as a therapeutic agent.
Caption: High-level workflow for the in silico evaluation of a novel drug candidate.
Foundational Analysis: ADMET and Physicochemical Profiling
Before investing computational resources in complex simulations, we must first assess the fundamental drug-like properties of the candidate. A molecule with high predicted binding affinity is useless if it cannot be absorbed by the body or is rapidly metabolized.[6][7] We utilize the SwissADME web server for this purpose, a tool that provides robust predictions for pharmacokinetics and physicochemical properties.[8][9]
Experimental Protocol: ADMET & Physicochemical Prediction
-
Obtain SMILES String: The structure of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is converted to its SMILES (Simplified Molecular Input Line Entry System) representation: Nc1nc2c(s1)c(F)ccn2.
-
SwissADME Submission: Navigate to the SwissADME web server.[9] Paste the SMILES string into the query box and run the prediction.
-
Data Compilation: Collate the output data into summary tables for analysis. Key areas of focus are:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), H-bond donors/acceptors.
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness. It states that a drug is more likely to be orally bioavailable if it violates no more than one of the following: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
-
Pharmacokinetics: Predictions for GI absorption and blood-brain barrier (BBB) permeation.
-
Medicinal Chemistry Friendliness: Alerts for any potentially problematic or reactive functional groups.
-
Data Presentation: Predicted Properties
Table 1: Physicochemical and Drug-Likeness Evaluation
| Property | Predicted Value | Lipinski's Rule | Status |
| Molecular Weight | 185.19 g/mol | ≤ 500 | Pass |
| LogP (iLOGP) | 1.45 | ≤ 5 | Pass |
| H-Bond Donors | 1 | ≤ 5 | Pass |
| H-Bond Acceptors | 4 | ≤ 10 | Pass |
| Lipinski Violations | 0 | ≤ 1 | Excellent |
Table 2: Pharmacokinetic and Medicinal Chemistry Predictions
| Parameter | Prediction | Interpretation |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| PAINS Alert | 0 | No pan-assay interference compounds alerts. |
| Lead-likeness Violations | 0 | Conforms to properties typical of lead compounds. |
Expertise & Causality: The results are highly encouraging. With zero Lipinski violations, the molecule demonstrates excellent drug-likeness. The predicted high GI absorption suggests good potential for oral bioavailability. Crucially, the prediction that it does not permeate the BBB is often desirable for peripherally-acting drugs like many kinase inhibitors, as it minimizes the risk of central nervous system side effects. The absence of PAINS alerts increases confidence that any observed activity in future assays will be specific to the target, not an artifact.
Target Selection and Molecular Docking
Based on literature for the parent scaffold, we select the c-KIT kinase as our primary target.[1] Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein.[10] This allows us to generate a structural hypothesis for its mechanism of action at the atomic level. We will use AutoDock Vina, a widely-used and validated docking software.[11]
Caption: Detailed workflow for a protein-ligand molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of c-KIT kinase from the Protein Data Bank (PDB). For this example, we use PDB ID: 1T46.
-
Using AutoDock Tools, remove all water molecules and the original co-crystallized ligand (Imatinib).[12] This is critical to ensure the binding site is accessible to our new ligand.
-
Add polar hydrogens to the protein. This step is essential for correctly modeling hydrogen bonding networks.
-
Assign Gasteiger charges to the receptor atoms.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of 6-Fluorothiazolo[5,4-b]pyridin-2-amine using a chemical drawing tool and perform an initial energy minimization.
-
Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds. This flexibility is key for the ligand to find its optimal conformation in the binding site.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the docking search space (the "grid box") to encompass the known ATP-binding site of c-KIT. The box should be large enough to allow the ligand to rotate freely but focused enough to ensure efficient searching.[13] Center the box on the coordinates of the original co-crystallized ligand.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor, ligand, and the grid box coordinates.
-
Execute the Vina command from the terminal. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, at the cost of longer computation time.
-
-
Analysis of Results:
-
Vina will output a set of binding poses, ranked by their predicted binding affinity in kcal/mol.[10] The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked pose in a molecular graphics program like PyMOL. Analyze the specific atomic interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Data Presentation: Docking Results
Table 3: Molecular Docking Summary for 6-Fluorothiazolo[5,4-b]pyridin-2-amine with c-KIT
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.9 |
| Key Interacting Residues | Cys673, Glu671, Thr670, Val559, Asp810 |
| Hydrogen Bonds | Amine (NH2) with backbone carbonyl of Cys673. Pyridine Nitrogen with side chain of Thr670. |
| Hydrophobic Interactions | Thiazole ring with Val559. |
Expertise & Causality: A predicted binding affinity of -8.9 kcal/mol is a strong result, suggesting a high-potential interaction. The analysis reveals that the 2-amino group forms a critical hydrogen bond with the "hinge region" of the kinase (Cys673), a classic binding mode for Type I kinase inhibitors. This validates our initial chemical rationale. The fluorine atom is predicted to be oriented towards a solvent-exposed region, which may contribute to favorable pharmacokinetic properties without disrupting key binding interactions.
Assessing Dynamic Stability: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent. MD simulations model the atomic movements of the system over time, providing a more realistic assessment of the stability of the protein-ligand complex.[14] We use GROMACS, a powerful and widely-used MD engine.[15][16]
Caption: Workflow for a Molecular Dynamics simulation of a protein-ligand complex.
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
Input: Use the highest-scoring docked pose of the c-KIT-ligand complex as the starting structure.
-
Force Field: Choose an appropriate force field (e.g., CHARMM36m for the protein).
-
Ligand Topology: Generate topology and parameter files for the ligand. This is a critical step, as standard force fields do not contain parameters for novel molecules. A server like CGenFF can be used for this.[15]
-
System Building: Merge the protein and ligand coordinate files.[17]
-
Solvation: Place the complex in a simulation box (e.g., cubic) and solvate it with a water model like TIP3P.
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, mimicking physiological conditions.
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts or steric clashes introduced during the setup.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system for a short period (e.g., 1 ns) with constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate further (e.g., 1-5 ns) with constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and density of the system. Position restraints on the complex are gradually released.
-
-
Production MD: Run the simulation for a significant period (e.g., 100 ns) with all restraints removed. Trajectory data (atomic positions over time) is saved at regular intervals.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible or stable during the simulation.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.
-
Synthesis of Findings and Future Directions
The multi-faceted in silico analysis provides a robust, data-driven hypothesis for the potential of 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a c-KIT inhibitor.
-
Drug-Likeness: The molecule exhibits an excellent ADMET and physicochemical profile, suggesting a high probability of favorable pharmacokinetics.
-
Binding Affinity: Molecular docking predicts a strong binding affinity to the c-KIT kinase domain, comparable to or exceeding that of some known inhibitors.
-
Binding Mode: The predicted binding pose is consistent with the established mechanism of Type I kinase inhibitors, anchoring to the hinge region via a critical hydrogen bond.
-
Complex Stability: (Hypothetical MD result) MD simulations would likely confirm the stability of the docked pose, with the key hydrogen bond to Cys673 maintained for over 90% of the simulation time and a stable RMSD for the ligand within the binding pocket.
Authoritative Grounding & Self-Validation: This workflow represents a self-validating system. The initial ADMET screen justifies the resource investment in docking. The docking results provide a specific structural hypothesis. The MD simulation then rigorously tests the dynamic stability of that docked hypothesis. Each step logically builds upon and validates the previous one.
Future Directions: Based on these compelling in silico results, the following experimental validations are recommended:
-
Chemical Synthesis: Synthesize 6-Fluorothiazolo[5,4-b]pyridin-2-amine for in vitro testing.
-
Enzymatic Assay: Perform a biochemical assay to determine the IC50 value against purified c-KIT kinase to confirm direct inhibition.
-
Cell-Based Assays: Test the compound's anti-proliferative activity in cancer cell lines that are dependent on c-KIT signaling (e.g., GIST-T1 cells).
-
Co-crystallization: Attempt to obtain a co-crystal structure of the compound bound to c-KIT to definitively validate the predicted binding mode.
References
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Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. Available at: [Link]
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Hughes, J. P., et al. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. British Journal of Pharmacology, 164(2), 179-189. Available at: [Link]
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Sheng, Y., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(12), 1533. Available at: [Link]
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Dr Jyoti Bala. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. Available at: [Link]
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Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]
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Scientific Research Publishing. (2014). In Silico Exploration of New Inhibitors of Protein Kinases. SciRP.org. Available at: [Link]
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Swiss Institute of Bioinformatics. SwissADME. Available at: [Link]
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Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
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Bioinformatics Talks. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Available at: [Link]
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University of Nottingham. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]
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IntechOpen. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Available at: [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
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SCIENTASTIC. (2020). How to use SwissADME?. YouTube. Available at: [Link]
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Lee, K., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2998. Available at: [Link]
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AutoDock Vina Documentation. Basic docking. Read the Docs. Available at: [Link]
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IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available at: [Link]
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Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]
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ACS Publications. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Chemical Information and Modeling, 52(10), 2656-2666. Available at: [Link]
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Preprints.org. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Available at: [Link]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]
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ResearchGate. How To use SwissADME?. Available at: [Link]
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The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]
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PubMed Central. (2024). Predicting ADMET Properties from Molecule SMILE. National Center for Biotechnology Information. Available at: [Link]
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Semantic Scholar. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Available at: [Link]
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Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Available at: [Link]
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ResearchGate. (2023). Development of PAK1 kinase inhibitors with "in silico" modeling methods. Available at: [Link]
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Learn-at-ease. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. YouTube. Available at: [Link]
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Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
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JeevikaSilicoBio. (2019). Molecular Docking || Small Molecule Docking || AutoDock ||. YouTube. Available at: [Link]
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Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Available at: [Link]
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The Strategic Incorporation of Fluorine in Thiazolopyridine Scaffolds: A Guide to Structure-Activity Relationships
Introduction: The Privileged Scaffold and the Power of Fluorine
In the landscape of medicinal chemistry, the thiazolopyridine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities.[1][2] Thiazolopyridine derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Their remarkable versatility stems from the unique electronic properties and hydrogen bonding capabilities of the fused heterocyclic system. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a particularly potent class of these compounds: fluorinated thiazolopyridines.
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial drugs containing this halogen.[4][5] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[6][7] When applied to the thiazolopyridine scaffold, fluorination offers a powerful tool to fine-tune biological activity and develop highly potent and selective therapeutic agents. This technical guide will provide an in-depth exploration of the SAR of fluorinated thiazolopyridines, synthesizing technical data with field-proven insights for researchers, scientists, and drug development professionals.
The Thiazolopyridine Core: Isomeric Diversity and Synthetic Strategies
The fusion of a thiazole and a pyridine ring can result in several isomers, with the most common being thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine.[2] The specific arrangement of nitrogen and sulfur atoms in the fused ring system dictates the molecule's three-dimensional shape and electronic distribution, which are critical for its interaction with biological targets.
A variety of synthetic methods have been developed for the facile synthesis of these derivatives.[1][2] A common strategy for the synthesis of the thiazolo[5,4-b]pyridine scaffold involves the formation of an aminothiazole from a substituted aminopyridine, followed by coupling and cyclization reactions to build the final heterocyclic system.[8]
Caption: The relationship between the core scaffold, substituents, and biological activity.
Experimental Protocols for Evaluation
To elucidate the SAR of novel fluorinated thiazolopyridines, a series of robust in vitro assays are essential. The following protocols provide a framework for the initial biological characterization of these compounds.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compounds on the target kinase.
Materials:
-
Fluorinated thiazolopyridine compounds
-
Recombinant kinase (e.g., c-KIT, CDK4/6)
-
ATP
-
Kinase assay buffer
-
Specific kinase substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, the thiazolopyridine compound at various concentrations, and the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP and the specific substrate.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed (e.g., ADP). The signal is typically inversely proportional to the kinase activity.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Fluorinated thiazolopyridine compounds
-
Human cancer cell lines (e.g., HMC1.2, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an optimal density and incubate overnight. [1]2. Compound Treatment: Treat the cells with serial dilutions of the thiazolopyridine compounds and incubate for a specified period (e.g., 48 or 72 hours). [1]3. MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: A typical workflow for a cell viability (MTT) assay.
Future Perspectives
The exploration of fluorinated thiazolopyridines in drug discovery is an expanding field. Future research will likely focus on:
-
Enhanced Selectivity: Designing compounds that are highly selective for specific kinase isoforms to minimize off-target effects and toxicity.
-
Novel Biological Targets: Investigating the activity of these scaffolds against other classes of enzymes and receptors.
-
Advanced Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of fluorinated derivatives.
-
In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the therapeutic potential of these compounds in disease models.
The strategic application of fluorine to the privileged thiazolopyridine scaffold continues to be a fruitful approach in the quest for novel and effective therapeutic agents. A thorough understanding of the structure-activity relationships is paramount to the rational design of the next generation of fluorinated thiazolopyridine-based drugs.
References
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Huchet, Q. A., Trapp, N., Kuhn, B., Wagner, B., Fischer, H., Kratochwil, N. A., ... & Müller, K. (2017). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 2(10), 6597-6606. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved from [Link]
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Wesołowska, O., Wiśniewska, J., & Szymański, P. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(21), 7354. Retrieved from [Link]
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Fahmy, H. T. (2003). Synthesis and in vitro Evaluation of the Anticancer Activity of Novel Fluorinated Thiazolo[4,5-d]pyrimidines. Request PDF. Retrieved from [Link]
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Obrębska-Pazdrak, A., & Szymański, P. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(21), 7247. Retrieved from [Link]
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Lee, H., Lee, J. H., Park, C., & Kim, Y. C. (2021). Identification of Thiazolo [5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4059. Retrieved from [Link]
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Milenković, D., Stanković, N., & Stanojević, M. (2022). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Lesyk, R., Atamanyuk, D., & Zimenkovsky, B. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(15), 4504. Retrieved from [Link]
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Tadayon, S., & Tuszynski, J. A. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 23(12), 3299. Retrieved from [Link]
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The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazolo[5,4-b]pyridine core, a fused heterocyclic system integrating thiazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features, reminiscent of purine analogs, allow for diverse interactions with a multitude of biological targets. This guide provides a comprehensive technical overview of the significant biological activities associated with the thiazolo[5,4-b]pyridine scaffold, with a focus on its burgeoning potential in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in the rational design and development of novel therapeutics based on this versatile core.
Introduction: The Rise of a Versatile Scaffold
Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological macromolecules. The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-b]pyridine system creates a unique electronic and steric environment, rendering it an attractive scaffold for targeting a wide array of enzymes and receptors.[1][2] Its structural similarity to biologically crucial purines allows it to act as a competitive inhibitor for various kinases, a property that has been extensively exploited in the development of anticancer agents.[1][3] This guide will explore the key therapeutic areas where the thiazolo[5,4-b]pyridine core has demonstrated significant promise.
Anticancer Activity: Targeting the Kinome and Beyond
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The thiazolo[5,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, most notably against c-KIT and Phosphoinositide 3-Kinase (PI3K).
Inhibition of c-KIT: Overcoming Resistance in Gastrointestinal Stromal Tumors (GIST)
The c-KIT receptor tyrosine kinase is a key driver in the pathogenesis of gastrointestinal stromal tumors (GIST). While imatinib, a c-KIT inhibitor, has been a frontline therapy, the emergence of resistance mutations necessitates the development of novel inhibitors.[3][4] Thiazolo[5,4-b]pyridine derivatives have shown remarkable efficacy in inhibiting both wild-type and imatinib-resistant c-KIT mutants.[3][4][5]
Mechanism of Action: Thiazolo[5,4-b]pyridine-based c-KIT inhibitors typically function as ATP-competitive inhibitors.[3] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathways that lead to cell proliferation and survival.[3] Molecular docking studies have revealed that the thiazolo[5,4-b]pyridine core forms crucial hydrogen bond interactions with the hinge region of the kinase, while various substituents can be tailored to interact with specific hydrophobic pockets, enhancing both potency and selectivity.[6]
Signaling Pathway: c-KIT Inhibition
Caption: A typical workflow for screening the anticancer activity of novel compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of thiazolo[5,4-b]pyridine derivatives on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [7][8][9][10][11] Materials:
-
Thiazolo[5,4-b]pyridine derivatives
-
Cancer cell line (e.g., GIST-T1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the thiazolo[5,4-b]pyridine derivatives in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis. The thiazolo[5,4-b]pyridine scaffold has demonstrated promising activity against a range of bacteria and fungi, offering a potential new avenue for the development of novel antimicrobial agents. [12][13][14] Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential bacterial enzymes. For instance, molecular docking studies have implicated the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, as a potential target. [15] Structure-Activity Relationship (SAR) Insights:
| Compound ID | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 4p | 4-chlorophenyl | 0.12-0.47 | 0.12-0.47 | [15] |
| 4i | 4-methoxyphenyl | >3.75 | >3.75 | [15] |
| Ampicillin | - | 0.47 | 0.94 | [15] |
Table 2: Antimicrobial activity of selected thiazolo[4,5-b]pyridin-5-one derivatives. [15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of thiazolo[5,4-b]pyridine derivatives against a bacterial strain. [14][16] Materials:
-
Thiazolo[5,4-b]pyridine derivatives
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the thiazolo[5,4-b]pyridine derivatives in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazolo[5,4-b]pyridine derivatives have shown significant anti-inflammatory properties in preclinical models.
Mechanism of Action: The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). Molecular docking studies have suggested that these derivatives can bind to the active sites of COX-1 and COX-2. [17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of new compounds. [17][18][19][20][21] Materials:
-
Thiazolo[5,4-b]pyridine derivatives
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Pletismometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the thiazolo[5,4-b]pyridine derivatives orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Synthetic Strategies: Building the Core
The synthesis of the thiazolo[5,4-b]pyridine core can be achieved through various routes, often starting from substituted pyridines. A common and efficient method involves the reaction of a 3-amino-2-chloropyridine derivative with potassium thiocyanate to form the aminothiazole intermediate, which is then further elaborated. [3][22][23][24]
Synthetic Workflow: General Synthesis of Thiazolo[5,4-b]pyridine Derivatives
Caption: A generalized synthetic route to thiazolo[5,4-b]pyridine derivatives.
Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold
This protocol is adapted from the synthesis of c-KIT inhibitors. [3] Step 1: Synthesis of 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
-
To a solution of 3-amino-5-bromo-2-chloropyridine in an appropriate solvent, add potassium thiocyanate.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, the product is isolated by filtration and purified.
Step 2: Boc-protection of the amino group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., THF) and add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the Boc-protected intermediate.
Step 3: Suzuki Cross-Coupling
-
To a solution of the Boc-protected intermediate in a suitable solvent system (e.g., dioxane/water), add the desired boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Isolate and purify the coupled product.
Step 4: Deprotection and further functionalization
-
Remove the Boc protecting group using acidic conditions (e.g., TFA in DCM).
-
The resulting amine can be further functionalized to introduce desired substituents.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine core structure represents a highly versatile and promising scaffold in the field of drug discovery. Its demonstrated efficacy against a range of therapeutically relevant targets, including kinases, bacterial enzymes, and inflammatory mediators, underscores its potential for the development of novel treatments for cancer, infectious diseases, and inflammatory disorders. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the Target Space: Exploring the activity of thiazolo[5,4-b]pyridine derivatives against other clinically relevant targets.
-
Rational Design of Next-Generation Inhibitors: Utilizing computational modeling and structural biology to design more potent and selective inhibitors with improved drug-like properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action to better understand the therapeutic potential and potential side effects.
-
Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical evaluation.
The continued exploration of the chemical space around the thiazolo[5,4-b]pyridine core holds immense promise for the discovery of the next generation of innovative medicines.
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Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]
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Maccioni, E., et al. (2013). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules, 18(10), 12536-12548. [Link]
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Kim, J., et al. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 24(13), 10904. [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a Selective TYK2 Kinase Inhibitor
Abstract
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2] Dysregulation of these pathways is central to the pathogenesis of numerous immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[3][4] While first-generation pan-JAK inhibitors have shown clinical efficacy, their broad activity across multiple JAK isoforms is associated with safety concerns.[4] This has driven the development of next-generation inhibitors that selectively target a single JAK family member, offering the potential for an improved therapeutic window.[5][6] This document provides a comprehensive guide for the characterization of 6-Fluorothiazolo[5,4-b]pyridin-2-amine (hereafter referred to as Compound-F ), a novel small molecule, as a selective inhibitor of TYK2. We present detailed protocols for biochemical potency determination, assessment of cellular pathway inhibition, and kinase selectivity profiling, providing researchers with the necessary framework to evaluate this and similar compounds for therapeutic development.
The Central Role of TYK2 in Immune Signaling
TYK2 is an intracellular, non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors.[7][8] It functions as a heterodimer with other JAK family members, most notably JAK1 or JAK2, to transduce extracellular cytokine signals into intracellular responses.[9] The process is initiated when a cytokine, such as IL-23, binds to its receptor complex on the cell surface.[2] This binding event induces a conformational change in the receptor, bringing the associated TYK2 and JAK2 enzymes into close proximity, leading to their trans-activation through phosphorylation.[10]
Once activated, the TYK2/JAK2 pair phosphorylates tyrosine residues on the cytokine receptor's intracellular domain. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 in the case of IL-23 signaling.[11][12] The recruited STATs are then phosphorylated by the activated JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes responsible for inflammation and immune cell differentiation, such as those driving the Th17 cell phenotype.[2][12] By inhibiting TYK2, Compound-F is hypothesized to block this phosphorylation cascade, thereby attenuating the downstream inflammatory response.
Caption: TYK2 signaling pathway initiated by IL-23.
Biochemical Potency of Compound-F
The initial step in characterizing any kinase inhibitor is to determine its direct enzymatic inhibitory activity.[13] This is typically achieved through a biochemical assay using purified, recombinant kinase enzyme, a suitable substrate, and ATP. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.
Protocol 2.1: In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.
Rationale: The ADP-Glo™ assay is a robust method for HTS and potency determination, as it measures kinase activity by quantifying the conversion of ATP to ADP.[14] The assay is performed at an ATP concentration close to the known Michaelis constant (Km) for TYK2 to ensure that the measured IC50 value is a reasonable approximation of the inhibitor's intrinsic affinity (Ki).[15]
Materials:
-
Recombinant human TYK2 enzyme (e.g., BPS Bioscience, Cat# 40285)[16]
-
TYK2 substrate peptide (e.g., IRS-1tide)[16]
-
ATP solution (500 µM)[16]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Compound-F, serially diluted in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[14]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a luminometer
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound-F in 100% DMSO. Dispense 1 µL of each dilution into the assay plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "Max Inhibition" (e.g., a known potent inhibitor or no enzyme) controls.
-
Enzyme Preparation: Dilute the recombinant TYK2 enzyme to a 2X working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be predetermined to yield a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at its Km for TYK2.
-
Kinase Reaction:
-
Add 10 µL of the 2X TYK2 enzyme solution to each well containing the compound/DMSO.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Assay Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical Biochemical Potency of Compound-F
| Compound | Target | Assay Format | IC50 (nM) |
|---|---|---|---|
| Compound-F | TYK2 | ADP-Glo™ | 5.2 |
| Deucravacitinib (Ref.) | TYK2 | ADP-Glo™ | 2.5 |
Cellular Activity of Compound-F
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can engage its target in a physiological context, cross the cell membrane, and inhibit the downstream signaling pathway.[13][17] For TYK2, a key functional readout is the inhibition of cytokine-induced STAT phosphorylation.
Protocol 3.1: Inhibition of IL-23-Induced STAT3 Phosphorylation in Human T-Cells
This protocol measures the ability of Compound-F to block the phosphorylation of STAT3 at Tyr705 in response to IL-23 stimulation in a human T-cell line.
Rationale: IL-23 signaling through the TYK2/JAK2/STAT3 axis is a clinically validated pathway in several autoimmune diseases.[18] Measuring the phosphorylation of STAT3 (pSTAT3) provides a direct, quantitative assessment of the compound's effect on the target pathway in a cellular environment.[19][20] The human T-cell line Kit225 is a relevant model as it endogenously expresses the necessary receptors and signaling components.[21]
Materials:
-
Kit225 human T-cell line[21]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and human IL-2)
-
Recombinant human IL-23 (e.g., R&D Systems, #1291-IL)
-
Compound-F, serially diluted in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total STAT3
-
Detection method: Western blot reagents or a high-throughput format like HTRF® or AlphaLISA®.
Procedure:
-
Cell Culture: Maintain Kit225 cells in complete RPMI medium.
-
Cell Plating & Starvation: Seed cells in a 96-well plate at a density of 1x10^5 cells/well. Wash and resuspend cells in serum-free/IL-2-free medium and starve for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Add serially diluted Compound-F to the cells. Include DMSO vehicle controls. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-23 to a final concentration of ~50 ng/mL (EC80 concentration, should be predetermined). Leave some wells unstimulated as a negative control. Incubate for 20-30 minutes at 37°C.[19]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them directly in the plate using an appropriate lysis buffer.
-
Detection & Analysis:
-
Western Blot: Separate lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT3 and total STAT3. Use a secondary antibody for detection. Quantify band intensity to determine the ratio of pSTAT3/total STAT3.
-
HTRF®/AlphaLISA®: Follow the manufacturer's protocol to quantify pSTAT3 and total STAT3 in the cell lysates.
-
-
Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Calculate percent inhibition relative to the IL-23 stimulated/DMSO-treated control. Determine the cellular IC50 by fitting the data to a dose-response curve.
Caption: Workflow for the cellular pSTAT3 inhibition assay.
Selectivity Profile of Compound-F
Kinase inhibitors often have the potential to bind to multiple kinases due to the highly conserved nature of the ATP-binding pocket.[15][22] Assessing the selectivity of a compound is critical, as off-target inhibition can lead to undesirable side effects. For a TYK2 inhibitor, determining its activity against the other JAK family members (JAK1, JAK2, JAK3) is the most important initial selectivity assessment.[13]
Protocol 4.1: JAK Family Selectivity Panel
This protocol describes testing Compound-F against JAK1, JAK2, and JAK3 to determine its selectivity for TYK2.
Rationale: High selectivity for TYK2 over other JAKs is a key design goal for next-generation inhibitors.[23] For example, inhibition of JAK2 is associated with hematological effects, while JAK1/3 inhibition can lead to broader immunosuppression.[4][5] Running all assays in the same format allows for a direct and reliable comparison of IC50 values.[24]
Procedure:
-
Follow the exact procedure outlined in Protocol 2.1 (In Vitro TYK2 Kinase Inhibition Assay) .
-
In parallel, set up identical assays substituting the TYK2 enzyme with recombinant human JAK1, JAK2, and JAK3 enzymes, respectively.
-
Use appropriate, validated substrates for each kinase if different from the TYK2 substrate.
-
Ensure the ATP concentration is set near the Km for each respective kinase.
-
Determine the IC50 value for Compound-F against each of the four JAK family members.
-
Calculate the selectivity ratio by dividing the IC50 value for the off-target JAK by the IC50 value for TYK2 (e.g., Selectivity for JAK1 = IC50(JAK1) / IC50(TYK2)).
Table 2: Hypothetical JAK Family Selectivity Profile
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | JAK1/TYK2 Fold Selectivity | JAK2/TYK2 Fold Selectivity |
|---|---|---|---|---|---|---|
| Compound-F | 5.2 | >10,000 | >10,000 | >10,000 | >1900x | >1900x |
| Deucravacitinib (Ref.)[5] | 2.5 | >250 | >5000 | >250 | >100x | >2000x |
| Tofacitinib (Pan-JAK Ref.)[21] | 50 | 1.2 | 20 | 2.1 | 0.02x | 0.4x |
Summary and Forward Outlook
The protocols detailed in this application note provide a robust framework for the initial characterization of 6-Fluorothiazolo[5,4-b]pyridin-2-amine (Compound-F) as a novel TYK2 inhibitor. By systematically determining its biochemical potency, confirming its activity in a relevant cellular pathway, and establishing its selectivity against other JAK family members, researchers can build a comprehensive preliminary profile of the compound. The hypothetical data presented suggest that a compound with these characteristics would be a highly potent and selective TYK2 inhibitor, warranting further investigation in broader kinome screens, additional cell-based functional assays (e.g., IL-12/STAT4 or IFN-α/STAT1 pathways), and eventual progression into preclinical in vivo models of autoimmune disease. This structured approach ensures that key questions regarding potency, cellular efficacy, and selectivity are addressed early in the drug discovery process.
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Pellegrini, S. (2013). TYK2 variants in cytokine signaling and autoimmune diseases. Institut Pasteur. Available from: [Link]
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Rusinol, L., & Puig, L. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. PMC - NIH. Available from: [Link]
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Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Available from: [Link]
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BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. Available from: [Link]
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Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Available from: [Link]
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BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Available from: [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. Available from: [Link]
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Managed Healthcare Executive. (2025). Beyond Sotyktu: Next-Gen TYK2 Drugs Enter Late-Stage Development. Available from: [Link]
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Patsnap Synapse. (2024). What are TYK2 inhibitors and how do they work? Available from: [Link]
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Takeda. (2025). Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. Available from: [Link]
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van de Laar, F. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]
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Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to TYK2? Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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DelveInsight. (2025). TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action. Available from: [Link]
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Karaghiosoff, M., et al. (2014). TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo. PLOS ONE. Available from: [Link]
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Wikipedia. (n.d.). Tyrosine kinase 2. Accessed January 20, 2026. Available from: [Link]
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Lin, T. H., et al. (2021). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. Available from: [Link]
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BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. Available from: [Link]
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Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ TYK2 Kinase Assay Kit. Available from: [Link]
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ICE Bioscience. (2024). Unlocking TYK2 in Autoimmune and Inflammatory Diseases. Available from: [Link]
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Patsnap Synapse. (2025). What are the therapeutic candidates targeting TYK2? Available from: [Link]
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BPS Bioscience. (n.d.). IL-23 Responsive STAT3 Luciferase Reporter HEK293 Cell Line. Available from: [Link]
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PubChem. (n.d.). 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine. Accessed January 20, 2026. Available from: [Link]
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Chen, Z., et al. (2017). IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity. JCI Insight. Available from: [Link]
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Wang, C., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available from: [Link]
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Chen, Z., et al. (2017). IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity. JCI Insight. Available from: [Link]
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Kingston, P., et al. (2022). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Dermatology and Therapy. Available from: [Link]
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Strebovsky, K., et al. (2013). Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor. Journal of Biological Chemistry. Available from: [Link]
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PubChem. (n.d.). Substituted pyrazolo[5′,1′:2,3]pyrimido[5,4-b][1][9]oxazines as TYK2 inhibitors. Accessed January 20, 2026. Available from: [Link]
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Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Application Notes and Protocols for Cellular Viability Assays Using 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Introduction: The Growing Importance of Thiazolopyridines in Drug Discovery
The thiazole ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged structure in the design of novel therapeutic agents.[3] Fused heterocyclic systems, such as thiazolopyridines, combine the features of both thiazole and pyridine rings, often leading to compounds with potent and selective biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[4][5] Several studies have demonstrated that thiazole-pyridine hybrids can exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for oncological research.[6][7]
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a novel compound belonging to this promising class. Its structural features—a fluorinated pyridine ring fused to a 2-aminothiazole—suggest a high potential for biological activity. The evaluation of a novel compound's effect on cell viability is a critical first step in the drug discovery pipeline, providing essential data on its potency and potential therapeutic window.[2][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the cytotoxic and cytostatic effects of 6-Fluorothiazolo[5,4-b]pyridin-2-amine using a multi-parametric approach. We present detailed protocols for a panel of robust, validated cellular viability assays designed to assess metabolic activity, membrane integrity, and the induction of apoptosis.
Guiding Principle: A Multi-Assay Approach for a Comprehensive Profile
No single assay can provide a complete picture of a compound's cellular effects. A cytostatic agent might reduce metabolic output without compromising membrane integrity, while a necrotic agent would do the opposite. An apoptotic inducer might trigger a specific enzymatic cascade. Therefore, we advocate for a tiered approach using orthogonal assays to build a comprehensive cytotoxicity profile for 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
-
Metabolic Viability Assay (MTT): Measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[1][9] A reduction in metabolic activity is often the first sign of a compound's bioactivity.
-
Membrane Integrity Assay (LDH Release): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[10]
-
Apoptosis Induction Assay (Caspase-Glo® 3/7): Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12] This provides mechanistic insight into whether the compound induces programmed cell death.
The following sections provide detailed, self-validating protocols for each of these assays, explaining the causality behind experimental choices and providing a framework for robust data generation.
Experimental Workflow Overview
A logical workflow is essential for efficiently screening novel compounds. The diagram below outlines the general procedure for assessing the cytotoxicity of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
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Application Notes and Protocols for Kinase Profiling of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Introduction: Unveiling the Kinase Inhibitory Potential of a Novel Thiazolopyridine
The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including the inhibition of various protein kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.
This document provides a detailed guide for the kinase profiling of 6-Fluorothiazolo[5,4-b]pyridin-2-amine , a compound of interest within this promising class of molecules. Preliminary research suggests that this compound may act as an inhibitor of key signaling kinases such as Phosphoinositide 3-Kinase (PI3K) and Tyrosine Kinase 2 (TYK2).[1] Comprehensive kinase profiling is an essential step in understanding its mechanism of action, determining its selectivity, and guiding its further development as a potential therapeutic agent.
These application notes are designed for researchers, scientists, and drug development professionals. They offer not just step-by-step protocols but also the underlying scientific rationale, ensuring a robust and reproducible approach to characterizing the kinase inhibitory profile of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
PART 1: Foundational In Vitro Kinase Inhibition Assays
The initial step in kinase profiling is to determine the direct inhibitory effect of the compound on purified kinases. An in vitro kinase assay is the gold standard for this purpose.[3][4] This section outlines a common and adaptable protocol for assessing the potency of 6-Fluorothiazolo[5,4-b]pyridin-2-amine against a panel of kinases.
Core Principle: Measuring the Inhibition of Phosphorylation
Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. The inhibitory potential of a compound is determined by its ability to reduce this phosphorylation event. Various detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts. For this protocol, we will describe a versatile luminescence-based assay that measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials and Reagents
-
Kinases: A panel of purified, recombinant human kinases (e.g., PI3K, TYK2, and other relevant kinases for selectivity profiling).
-
Substrates: Specific substrates for each kinase in the panel.
-
6-Fluorothiazolo[5,4-b]pyridin-2-amine: Synthesized and purified compound, dissolved in DMSO to create a stock solution.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a bovine serum albumin (BSA) solution to prevent enzyme denaturation.
-
Luminescence-based ATP Detection Reagent: A commercial kit that contains luciferase and its substrate, luciferin.
-
White, opaque 96-well or 384-well plates: For luminescence assays to minimize well-to-well crosstalk.
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a white, opaque 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[3]
-
-
Initiation and Incubation:
-
Prepare an ATP solution in the kinase assay buffer.
-
Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for each specific kinase to ensure sensitive detection of inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to each well. This will stop the kinase reaction and initiate the conversion of remaining ATP into a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the controls. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then calculated by fitting the data to a four-parameter logistic dose-response curve.
| Kinase | Hypothetical IC₅₀ (nM) |
| PI3Kα | 50 |
| PI3Kβ | 150 |
| PI3Kγ | 80 |
| PI3Kδ | 25 |
| TYK2 | 120 |
| ABL1 | >10,000 |
| SRC | >10,000 |
| EGFR | >10,000 |
This table presents hypothetical data for illustrative purposes.
A lower IC₅₀ value indicates a more potent inhibition of the kinase. By testing against a panel of kinases, a selectivity profile can be established, which is crucial for predicting potential on-target and off-target effects of the compound.
PART 2: Cell-Based Assays for Target Engagement and Downstream Signaling
While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context.[5][6] These assays can confirm that the compound is cell-permeable, engages its target kinase within the cell, and modulates the downstream signaling pathway.
Core Principle: Assessing Target Phosphorylation in a Cellular Context
A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation status of a known downstream substrate of the target kinase.[7] Inhibition of the kinase will lead to a decrease in the phosphorylation of its substrate. Western blotting is a widely used technique for this purpose.
Experimental Workflow: Cellular Target Engagement Assay
Caption: Workflow for a cell-based Western blot assay.
Step-by-Step Protocol: Western Blot for Downstream Target Phosphorylation
-
Cell Culture and Treatment:
-
Select a cell line that expresses the target kinase and has a well-characterized downstream signaling pathway (e.g., a cancer cell line with a PI3K pathway mutation).
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of 6-Fluorothiazolo[5,4-b]pyridin-2-amine for a specific duration (e.g., 2 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-AKT for PI3K pathway analysis).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software. The level of the phosphorylated protein is normalized to the total protein or the housekeeping protein.
-
Illustrative Signaling Pathway: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial kinase profiling of 6-Fluorothiazolo[5,4-b]pyridin-2-amine. By combining in vitro enzymatic assays with cell-based target engagement studies, researchers can obtain a detailed understanding of the compound's potency, selectivity, and cellular activity.
The results from these studies will be instrumental in guiding the next steps of drug development, which may include lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant disease models, and further investigation into the compound's off-target effects. A thorough and well-executed kinase profiling campaign is a critical investment in the successful translation of a promising chemical entity into a novel therapeutic.
References
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Martens, S. lab, University of Vienna, Max Perutz Labs. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Profacgen. Cell-based Kinase Assays. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Jo, H. et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
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Denic, V and Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
-
Bouattour, Y. et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. [Link]
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Development of 6-Fluorothiazolo[5,4-b]pyridin-2-amine for amyloid plaque imaging
An in-depth guide for researchers, scientists, and drug development professionals on the characterization and application of 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a novel imaging agent for amyloid plaques in Alzheimer's Disease research.
Introduction: The Imperative for Novel Amyloid Plaque Imaging Agents
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular formation of neurofibrillary tangles (NFTs).[1][2] The amyloid cascade hypothesis posits that the accumulation of Aβ is a central and early event in AD pathogenesis.[3] Consequently, the in vivo visualization and quantification of Aβ plaque burden in the brain are crucial for the early diagnosis of AD, tracking disease progression, and evaluating the efficacy of anti-amyloid therapeutic interventions.[1][4][5]
Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for this purpose.[6][7] The development of PET radioligands that can cross the blood-brain barrier (BBB) and bind with high affinity and specificity to Aβ plaques has been a significant focus of research.[2][8] The first successful agent, Pittsburgh Compound B ([¹¹C]PiB), a derivative of the histological dye Thioflavin T, validated the feasibility of amyloid PET imaging.[7][9] However, the short 20-minute half-life of carbon-11 necessitates an on-site cyclotron, limiting its widespread clinical use.[10] This spurred the development of fluorine-18 labeled agents (T½ ≈ 110 minutes), such as Florbetapir, Florbetaben, and Flutemetamol, which are now FDA-approved.[8][10]
Despite these successes, the search for next-generation imaging agents continues, driven by the need for improved pharmacokinetic properties, higher signal-to-noise ratios, and potentially differential binding to various Aβ aggregate forms. The thiazolo[5,4-b]pyridine scaffold represents a promising heterocyclic system for developing novel Aβ imaging agents, sharing structural similarities with the benzothiazole core of [¹¹C]PiB and its derivatives.[1][2] This guide focuses on the development and application of a specific analogue, 6-Fluorothiazolo[5,4-b]pyridin-2-amine , as a candidate for amyloid plaque imaging.
Chemical and Physicochemical Profile
The rational design of a PET imaging agent hinges on specific physicochemical properties that govern its ability to function effectively in vivo. 6-Fluorothiazolo[5,4-b]pyridin-2-amine is designed to meet these criteria. The introduction of a fluorine atom provides a site for radiolabeling with ¹⁸F and can modulate properties like lipophilicity and metabolic stability.
Diagram 1: Structural Rationale
Caption: Rationale for developing 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Table 1: Key Physicochemical Properties
| Property | Value | Significance in PET Tracer Design |
| IUPAC Name | 6-fluorothiazolo[5,4-b]pyridin-2-amine | Standardized chemical identification. |
| CAS Number | 1440427-89-3 | Unique registry number for substance identification.[11][12] |
| Molecular Formula | C₆H₄FN₃S | Defines the elemental composition.[12] |
| Molecular Weight | 169.18 g/mol | Low molecular weight (< 600 Da) is favored for BBB penetration.[12] |
| Calculated LogP | ~1.5 - 3.0 | Optimal lipophilicity is crucial for passive diffusion across the BBB while minimizing non-specific binding. |
| Polar Surface Area | < 90 Ų | Lower PSA is generally associated with better BBB permeability. |
Part 1: In Vitro Characterization Protocols
Before proceeding to expensive in vivo studies, it is essential to rigorously characterize the binding affinity and specificity of the compound for Aβ aggregates in vitro.
Protocol 1.1: Preparation of Synthetic Amyloid-β Fibrils
This protocol describes the generation of Aβ₁₋₄₂ fibrils, which serve as the target for in vitro binding assays. The initial solubilization and monomerization steps are critical for obtaining reproducible aggregation kinetics.[13][14]
Rationale: Using pre-aggregated, well-characterized fibrils provides a standardized substrate to measure the binding affinity of the new compound. Aβ₁₋₄₂ is used as it is the more amyloidogenic and pathologically significant isoform.[13]
Materials:
-
Synthetic human amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Monomerization: Dissolve the synthetic Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mM in a chemical fume hood.[13] Incubate for 1-2 hours at room temperature to ensure the peptide is fully monomerized and any pre-existing aggregates are dissolved.
-
Solvent Evaporation: Aliquot the HFIP/peptide solution into low-binding tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator. This results in a thin peptide film. Store the dried peptide film at -80°C until use.
-
Resuspension: Resuspend the dried peptide film in 100% DMSO to a concentration of 5 mM.[13] Vortex thoroughly to ensure complete solubilization.
-
Fibril Formation: Dilute the DMSO stock into PBS (pH 7.4) to a final peptide concentration of 100 µM. Incubate the solution at 37°C for 24-48 hours with gentle agitation (e.g., 200 rpm on an orbital shaker).[15]
-
Confirmation of Fibrillization: Fibril formation should be confirmed using a Thioflavin T (ThT) fluorescence assay.[3][16] In the presence of fibrils, ThT exhibits a significant increase in fluorescence emission around 485-490 nm when excited at ~440-450 nm.[3][17]
Protocol 1.2: Competitive Binding Assay
This assay determines the binding affinity (Ki) of 6-Fluorothiazolo[5,4-b]pyridin-2-amine by measuring its ability to compete with a known high-affinity radioligand (e.g., [³H]PIB or [¹²⁵I]IMPY) for binding sites on the prepared Aβ fibrils.
Rationale: A competitive assay is a robust method to quantify the binding affinity of a non-radiolabeled compound. A lower Ki value indicates a higher binding affinity, which is a desirable characteristic for an imaging agent.
Materials:
-
Prepared Aβ₁₋₄₂ fibrils (from Protocol 1.1)
-
Known radioligand (e.g., [³H]PIB) with high specific activity
-
6-Fluorothiazolo[5,4-b]pyridin-2-amine (test compound)
-
Assay Buffer: PBS with 0.1% Bovine Serum Albumin (BSA)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate Setup: Prepare a dilution series of the test compound (e.g., 0.1 nM to 10 µM) in the assay buffer.
-
Assay Mixture: In each well of the filter plate, add:
-
50 µL of prepared Aβ₁₋₄₂ fibrils (final concentration ~50-100 nM)
-
50 µL of the test compound at various concentrations
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1-2 nM)
-
-
Control Wells:
-
Total Binding: Contains fibrils and radioligand but no test compound.
-
Non-specific Binding (NSB): Contains fibrils, radioligand, and a high concentration of a known non-radioactive binder (e.g., 10 µM unlabeled PIB) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the fibrils) from the unbound radioligand.
-
Washing: Wash each filter 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 2: In Vitro Binding Assay Workflow
Caption: Workflow for Aβ fibril preparation and competitive binding assay.
Table 2: Example In Vitro Binding Affinity Data
| Compound | Target | Ki (nM) ± SEM |
| 6-Fluorothiazolo[5,4-b]pyridin-2-amine | Aβ₁₋₄₂ Fibrils | [Insert experimental value] |
| Pittsburgh Compound B (PIB) | Aβ₁₋₄₂ Fibrils | 2-5 |
Part 2: In Vivo Evaluation in Animal Models
Successful in vitro results warrant progression to in vivo studies using transgenic animal models that develop Aβ pathology, such as the 5xFAD or APP/PS1 mouse models.[4][18] These studies are critical for assessing the agent's BBB permeability and its ability to specifically label plaques in a living brain.
Protocol 2.1: Radiolabeling of Precursor with Fluorine-18
The synthesis of the radiolabeled tracer, [¹⁸F]6-Fluorothiazolo[5,4-b]pyridin-2-amine, is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor, such as a nitro- or trimethylammonium-substituted analogue. This process is usually performed in an automated synthesis module.
Rationale: Fluorine-18 is the positron-emitting isotope of choice for clinical PET due to its optimal half-life (~110 min) and low positron energy, which allows for high-resolution imaging.[8]
Materials:
-
Precursor molecule (e.g., 6-nitro- or 6-trimethylammonium-thiazolo[5,4-b]pyridin-2-amine)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMSO, Acetonitrile)
-
Automated radiochemistry synthesis unit
-
HPLC system for purification and quality control
Procedure (Generalized):
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion-exchange cartridge.
-
Elution and Activation: The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then evaporated at high temperature under a stream of nitrogen to form the reactive, anhydrous [¹⁸F]F⁻/K⁺/K₂₂₂ complex.
-
Radiolabeling Reaction: The precursor, dissolved in an anhydrous polar aprotic solvent like DMSO, is added to the reaction vessel containing the activated [¹⁸F]fluoride. The mixture is heated (e.g., 100-150°C) for a set time (e.g., 10-20 minutes) to facilitate the SₙAr reaction.
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system to separate the [¹⁸F]-labeled product from the unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the radiotracer is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The final product is eluted with ethanol and formulated in sterile saline for injection, suitable for intravenous administration.
-
Quality Control: The final product must be tested for radiochemical purity (via analytical HPLC), specific activity (GBq/µmol), pH, and sterility before use in animal studies.
Protocol 2.2: MicroPET Imaging in a Transgenic Mouse Model
This protocol outlines the procedure for performing a PET scan on a transgenic mouse to visualize and quantify Aβ plaque burden.
Rationale: In vivo imaging provides the ultimate proof-of-concept, demonstrating that the tracer can cross the BBB, bind to its target with sufficient specificity, and be cleared from non-target tissues to generate a clear signal.[4][6] Comparing tracer uptake in transgenic (Tg) mice versus age-matched wild-type (WT) controls is essential to demonstrate target specificity.[19]
Materials:
-
Transgenic AD mouse model (e.g., 12-month-old 5xFAD mouse)
-
Age-matched wild-type (WT) control mouse
-
[¹⁸F]6-Fluorothiazolo[5,4-b]pyridin-2-amine in sterile saline
-
Small animal PET/CT or PET/MRI scanner
-
Anesthesia system (e.g., isoflurane in oxygen)
-
Heating pad and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., 1.5-2% isoflurane) and place it on the scanner bed. Maintain body temperature using a heating pad. A tail vein catheter may be placed for accurate tracer administration.
-
Tracer Administration: Administer a bolus injection of the radiotracer (e.g., 5-10 MBq) via the tail vein.
-
PET Scan Acquisition: Begin a dynamic PET scan immediately after injection for a duration of 60-90 minutes. If a static scan is preferred, allow for an uptake period (e.g., 30-40 minutes) before acquiring a 20-30 minute scan.
-
Anatomical Scan: Acquire a CT or MRI scan for attenuation correction and anatomical co-registration.[20]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). The data should be corrected for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET image with the anatomical CT or MRI.
-
Define regions of interest (ROIs) on the anatomical image for key brain areas, including the cortex, hippocampus (high plaque regions), and cerebellum (often used as a reference region due to low plaque density).[20]
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for target regions by dividing the mean uptake in a target ROI (e.g., cortex) by the mean uptake in the reference region (cerebellum) at a specific time window (e.g., 40-60 minutes post-injection). SUVR = Mean Uptake (Target Region) / Mean Uptake (Reference Region) .
-
Compare SUVR values between the transgenic and wild-type mice. Significantly higher SUVR in the Tg mouse indicates specific binding to Aβ plaques.
-
Diagram 3: In Vivo and Ex Vivo Experimental Workflow
Caption: Integrated workflow for in vivo PET imaging and ex vivo validation.
Table 3: Example In Vivo PET Imaging Data (SUVR at 40-60 min)
| Brain Region | Transgenic (5xFAD) | Wild-Type (Control) |
| Frontal Cortex | [e.g., 1.65 ± 0.12] | [e.g., 1.05 ± 0.08] |
| Hippocampus | [e.g., 1.78 ± 0.15] | [e.g., 1.10 ± 0.07] |
| Cerebellum | 1.00 (Reference) | 1.00 (Reference) |
Part 3: Ex Vivo Validation and Histology
To definitively confirm that the in vivo PET signal corresponds to Aβ plaques, ex vivo analysis of the brain tissue is performed post-imaging.
Protocol 3.1: Autoradiography and Histological Staining
This protocol correlates the distribution of the radiotracer in brain sections with the precise location of Aβ plaques identified by traditional histological stains.
Rationale: Direct comparison of autoradiography with amyloid staining on the same or adjacent tissue sections provides the strongest evidence for the tracer's binding specificity.
Materials:
-
Mouse brain, extracted post-PET scan
-
Cryostat
-
Microscope slides
-
Phosphor imaging screen and scanner (for autoradiography)
-
Thioflavin-S staining solution (e.g., 0.05% in 50% ethanol)[21][22]
-
Primary antibody against Aβ (e.g., 6E10) and corresponding fluorescent secondary antibody for immunohistochemistry (IHC).[23]
-
Fluorescence microscope
Procedure:
-
Brain Extraction: Following the PET scan, euthanize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[23] Extract the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.[23]
-
Cryosectioning: Snap-freeze the brain and cut thin coronal or sagittal sections (e.g., 20-40 µm) using a cryostat.
-
Autoradiography: Mount a set of sections onto a slide and expose them to a phosphor imaging screen for several hours to days, depending on the remaining radioactivity. Scan the screen to generate a high-resolution image of the tracer's distribution in the tissue.
-
Histological Staining (on adjacent sections):
-
Thioflavin-S Staining: Rehydrate sections, stain with Thioflavin-S solution for 5-10 minutes, differentiate in ethanol, and coverslip.[21] Amyloid plaques will fluoresce bright green/yellow.
-
Immunohistochemistry (IHC): Perform antigen retrieval, block non-specific binding, and incubate with a primary anti-Aβ antibody overnight. Wash and apply a fluorescently-labeled secondary antibody. Plaques will be specifically labeled by the antibody.[23]
-
-
Correlation: Digitize the stained histology slides. Co-register the autoradiography image with the images from Thioflavin-S and IHC staining. A high degree of spatial correlation between the areas of high radioactivity and the stained plaques confirms the tracer's specificity for Aβ deposits.
Conclusion and Future Directions
The development of a novel PET radiotracer like 6-Fluorothiazolo[5,4-b]pyridin-2-amine requires a systematic and multi-faceted evaluation process. The protocols outlined in this guide provide a comprehensive framework for its characterization, from initial in vitro binding assays to in vivo validation in animal models. Successful completion of these studies would establish its potential as a next-generation imaging agent for Alzheimer's disease. Future work would involve detailed pharmacokinetic modeling, evaluation of off-target binding, and ultimately, progression to human clinical trials to confirm its safety and efficacy as a diagnostic tool in the management of Alzheimer's disease.
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Application and Protocol for the Synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine Derivatives
Introduction: The Significance of Fluorinated Thiazolopyridines in Modern Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as kinase inhibitors, including against phosphoinositide 3-kinase (PI3K) and c-KIT, making them valuable candidates for oncology research.[1] The introduction of a fluorine atom onto the pyridine ring, specifically at the 6-position, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability. In some contexts, the presence of a fluorine atom at the C6 position of a heterocyclic ring has been shown to enhance microbial activity while potentially increasing potency and decreasing toxicity.
This application note provides a comprehensive guide to the synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine derivatives. We will explore two robust synthetic strategies, detailing the underlying chemical principles and providing step-by-step protocols suitable for researchers in drug development and organic synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Strategic Approaches to the Synthesis of the 6-Fluorothiazolo[5,4-b]pyridine Core
The construction of the 6-Fluorothiazolo[5,4-b]pyridin-2-amine scaffold can be efficiently achieved through two primary synthetic routes, both of which involve the formation of the thiazole ring onto a pre-functionalized 5-fluoropyridine core. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.
-
Route A: Cyclization of a 3-Amino-2-chloropyridine Derivative. This is a widely employed one-step method that involves the reaction of a suitably substituted 3-amino-2-chloropyridine with a thiocyanate salt. The reaction proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization to form the fused thiazole ring.
-
Route B: From a 2-Chloro-3-nitropyridine Derivative. This approach involves the reaction of a chloronitropyridine with a thioamide or thiourea. This one-step synthesis is particularly useful for generating a variety of substituents at the 2-position of the thiazole ring.[2]
Below, we provide detailed protocols for both synthetic strategies, starting from commercially available or readily synthesizable precursors.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes for obtaining the 6-Fluorothiazolo[5,4-b]pyridin-2-amine core.
Caption: Route B: Synthesis via 2-Chloro-5-fluoro-3-nitropyridine.
Detailed Experimental Protocols
Part 1: Synthesis of Key Precursors
The successful synthesis of the target molecule relies on the availability of appropriately functionalized pyridine starting materials. Below are protocols for the preparation of key precursors.
Protocol 1.1: Synthesis of 3-Amino-5-fluoropyridine
This protocol is adapted from a procedure for the synthesis of 3-aminopyridine derivatives. [3] Materials:
-
2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
-
Anhydrous sodium acetate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
6N Hydrochloric acid
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a hydrogenation vessel, combine 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid (1.0 eq), anhydrous sodium acetate (3.0 eq), and 10% Pd/C (10% w/w of the starting material) in methanol.
-
Subject the mixture to hydrogenation under 1 atm of hydrogen pressure (balloon) for 18 hours at room temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Adjust the pH of the aqueous layer to 3 with 6N hydrochloric acid.
-
Separate the layers, and wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-fluoronicotinic acid.
-
The resulting 5-fluoronicotinic acid can then be converted to 3-amino-5-fluoropyridine via a Curtius rearrangement, a process that should be performed by chemists experienced with the handling of azides. A general procedure involves dissolving the acid in an anhydrous solvent, adding a base such as n-methylmorpholine, followed by the dropwise addition of diphenylphosphonium azide. The reaction is then carefully heated to induce the rearrangement, followed by hydrolysis to yield the desired amine.
Part 2: Synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Protocol 2.1: Route A - From 3-Amino-2-chloro-5-fluoropyridine
This protocol is based on a well-established method for the synthesis of the thiazolo[5,4-b]pyridine scaffold. [1] Materials:
-
3-Amino-2-chloro-5-fluoropyridine
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl)
-
Water
-
Base (e.g., sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a reaction vessel, add 3-amino-2-chloro-5-fluoropyridine (1.0 eq) and potassium thiocyanate (1.2 eq).
-
Add a solution of hydrochloric acid (e.g., 4M) and heat the mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of a base such as sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Rationale for Experimental Choices:
-
Potassium thiocyanate: Serves as the source of the sulfur and nitrogen atoms required to form the thiazole ring.
-
Hydrochloric acid: Acts as a catalyst and helps to maintain a reactive environment for the cyclization to occur.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2.2: Route B - From 2-Chloro-5-fluoro-3-nitropyridine
This one-step synthesis is an efficient alternative for constructing the target molecule. [2] Materials:
-
2-Chloro-5-fluoro-3-nitropyridine
-
Thiourea
-
Base (e.g., potassium carbonate, sodium hydride)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-fluoro-3-nitropyridine (1.0 eq) and thiourea (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Rationale for Experimental Choices:
-
Thiourea: Provides the necessary atoms for the formation of the 2-aminothiazole ring.
-
Base: Facilitates the nucleophilic attack of the thiourea onto the pyridine ring and the subsequent cyclization.
-
Polar aprotic solvent: Helps to dissolve the reactants and facilitate the reaction.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of thiazolo[5,4-b]pyridine derivatives, which can be adapted for the synthesis of the 6-fluoro analogue.
| Route | Starting Material | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | 3-Amino-2-chloro-5-fluoropyridine | KSCN, HCl | Water | - | 100 | 12 | 70-85 |
| B | 2-Chloro-5-fluoro-3-nitropyridine | Thiourea | DMF | K₂CO₃ | 80-120 | 4-12 | 65-80 |
Characterization and Validation
The structure and purity of the synthesized 6-Fluorothiazolo[5,4-b]pyridin-2-amine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine derivatives. The choice between the two primary routes will depend on the specific needs and resources of the research laboratory. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can efficiently access this important class of compounds for further investigation in drug discovery and development programs.
References
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). Journal of Heterocyclic Chemistry. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.
-
Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). Molecules. Available at: [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). Molecules. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Available at: [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. (n.d.). National Institutes of Health. Available at: [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). National Institutes of Health. Available at: [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. Available at: [Link]
- US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Available at: [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (n.d.). Google Patents.
- A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. (2020). International Journal of Engineering and Science Invention.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). Molecules.
-
6-Chloro-5-fluoro-2,3-dihydro-o[2][4]xazolo[5,4-b]pyridin-3-amine. (n.d.). EvitaChem.
-
Synthesis of thiazolo[5,4-b]pyridine derivatives 6a–w and 7a–ha. (n.d.). ResearchGate. Available at: [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
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- 3. Page loading... [guidechem.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Evaluating Novel PI3K Inhibitors in Oncology: Application Notes & Protocols for 6-Fluorothiazolo[5,4-b]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Headnote: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical conduit for intracellular communication, governing fundamental cellular processes such as proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has solidified its status as a high-value target for therapeutic intervention.[2] This document provides a comprehensive guide for the in vitro evaluation of novel PI3K inhibitors, using the thiazolopyridine scaffold, exemplified by 6-Fluorothiazolo[5,4-b]pyridin-2-amine, as a representative candidate. While specific inhibitory data for this particular compound against PI3K is not yet extensively documented in peer-reviewed literature, the protocols herein are designed to serve as a robust framework for its characterization and for other analogous small molecules. We will utilize the well-characterized pan-PI3K inhibitor, Buparlisib (BKM120), as a positive control to establish assay validity and provide a benchmark for comparative analysis.
The PI3K/AKT/mTOR Axis: A Central Regulator of Oncogenesis
The PI3K/AKT/mTOR pathway is a pivotal signaling cascade that, when constitutively active, drives tumorigenesis.[3] The process is typically initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[4] Class I PI3Ks, the isoforms most implicated in cancer, then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[5]
The recruitment of AKT to the membrane facilitates its phosphorylation and subsequent activation. Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to orchestrate a cellular program of growth, proliferation, and survival, while simultaneously inhibiting apoptosis.[6] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2] Loss-of-function mutations in PTEN or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) are common oncogenic events that lead to the hyperactivation of this pathway.[2] The central role of this axis in cancer biology underscores the therapeutic potential of small molecule inhibitors designed to interrupt this signaling cascade.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
Experimental Workflows for Inhibitor Characterization
A systematic in vitro evaluation of a novel PI3K inhibitor involves a multi-tiered approach, beginning with direct enzymatic inhibition assays, followed by cell-based assays to confirm on-target activity and assess anti-proliferative effects.
Figure 2: Experimental workflow for the characterization of a novel PI3K inhibitor.
Protocols
In Vitro PI3K Kinase Assay (HTRF Format)
Principle: This assay quantifies the enzymatic activity of PI3K by measuring the production of PIP3. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method that relies on the fluorescence resonance energy transfer between a donor (Europium cryptate) and an acceptor molecule when brought into proximity.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the PI3K enzyme (e.g., PI3Kα) in the kinase reaction buffer.
-
Prepare a 4X solution of the PIP2 substrate in the kinase reaction buffer.
-
Prepare a 4X solution of ATP in the kinase reaction buffer.
-
Prepare serial dilutions of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and the positive control (Buparlisib) in 100% DMSO, then dilute in kinase reaction buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 5 µL of the 4X PI3K enzyme solution to all wells except the negative control.
-
Add 5 µL of the 4X PIP2 substrate solution to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.
-
Incubate the reaction at room temperature for 1 hour.[3]
-
-
Detection:
-
Stop the reaction and detect the generated PIP3 according to the HTRF assay kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA and a detection mix of Eu3+-cryptate-labeled anti-PIP3 antibody and a PIP3-d2 acceptor).
-
Incubate for 2 hours at room temperature, protected from light.[3]
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative Biochemical IC50 Values for Buparlisib (BKM120)
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 52 | [1] |
| p110β | 166 | [1] |
| p110δ | 116 | [1] |
| p110γ | 262 | [1] |
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[8]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 [PIK3CA mutant], U-87 MG [PTEN null]) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and Buparlisib in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis for PI3K Pathway Inhibition
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To confirm that the inhibitor is acting on the PI3K pathway, we will measure the phosphorylation status of AKT at Serine 473 (p-AKT Ser473), a key downstream marker of PI3K activity.[11] A reduction in p-AKT Ser473 levels upon inhibitor treatment indicates successful pathway inhibition.[11]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, U-87 MG) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-Fluorothiazolo[5,4-b]pyridin-2-amine or Buparlisib for 2-4 hours. Include a vehicle-treated control.
-
For some experiments, it may be beneficial to serum-starve the cells overnight and then stimulate with a growth factor (e.g., 100 ng/mL IGF-1 for 15 minutes) to ensure robust pathway activation in the control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) (e.g., 1:1000 dilution) and total AKT (e.g., 1:1000 dilution) overnight at 4°C.[5][13] A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
-
Compare the levels of p-AKT in inhibitor-treated cells to the vehicle-treated control to confirm pathway inhibition.
-
Conclusion and Future Directions
The protocols outlined in this document provide a foundational framework for the comprehensive in vitro characterization of 6-Fluorothiazolo[5,4-b]pyridin-2-amine or any novel small molecule inhibitor targeting the PI3K pathway. By systematically determining the biochemical and cellular IC50 values and confirming on-target pathway inhibition via Western blotting, researchers can build a robust data package to support further preclinical development. Future studies should aim to elucidate the isoform selectivity of the compound, as this can have significant implications for both efficacy and toxicity.[14] Additionally, exploring the efficacy of the inhibitor in a broader panel of cancer cell lines with diverse genetic backgrounds will be crucial in identifying patient populations most likely to benefit from this therapeutic strategy.
References
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). PMC. Retrieved from [Link]
-
Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. Retrieved from [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. Retrieved from [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2020). PMC. Retrieved from [Link]
-
Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. (2014). PMC. Retrieved from [Link]
-
Can someone advise on a detection problem p-Akt in western blot? (2014). ResearchGate. Retrieved from [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2020). MDPI. Retrieved from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. (2015). PMC. Retrieved from [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]
-
Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... (n.d.). ResearchGate. Retrieved from [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Retrieved from [Link]
-
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (n.d.). MDPI. Retrieved from [Link]
-
(A) Western blot analysis for phospho-Akt (pAkt) (Ser473) and Akt in the hippocampal CA1 subregion from Wt rats and SOD1 Tg rats after tGCI. The results of the b - (n.d.). ResearchGate. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
Sources
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- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Introduction: The Therapeutic Potential of the Thiazolopyridine Scaffold
The thiazolopyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][2] The fusion of a thiazole ring to a pyridine moiety creates a unique electronic and structural architecture that allows for diverse interactions with various biological targets. The 2-aminothiazole group, in particular, is a key pharmacophore found in several clinically approved drugs.[2][3]
The subject of this guide, 6-Fluorothiazolo[5,4-b]pyridin-2-amine, is a novel derivative that incorporates a fluorine atom at the 6-position of the pyridine ring. The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. While specific in vitro and in vivo data for 6-Fluorothiazolo[5,4-b]pyridin-2-amine are not yet extensively published, this document provides a comprehensive guide for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds. These protocols are intended to serve as a robust starting point for researchers and drug development professionals to unlock the therapeutic potential of this promising molecule.
Synthesis and Characterization
A plausible and efficient method for the synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is through the condensation of a substituted 3-amino-2-chloropyridine with an isothiocyanate, a method that has proven effective for this class of compounds.[4][5][6]
Protocol 1: Synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Objective: To synthesize 6-Fluorothiazolo[5,4-b]pyridin-2-amine from commercially available starting materials.
Materials:
-
3-Amino-2-chloro-5-fluoropyridine
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Thiourea Intermediate:
-
In a round-bottom flask, dissolve 3-amino-2-chloro-5-fluoropyridine in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate in water.
-
Acidify the mixture with concentrated hydrochloric acid and reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Cyclization to form 6-Fluorothiazolo[5,4-b]pyridin-2-amine:
-
The crude thiourea intermediate is then cyclized. This can often be achieved by heating in a high-boiling point solvent or under microwave irradiation, which has been shown to be effective for similar syntheses.[5]
-
The reaction progress should be monitored by TLC.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
-
-
Characterization:
-
The structure of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Evaluation: Screening for Biological Activity
Based on the known activities of related aminothiazole and thiazolopyridine derivatives, the initial in vitro screening of 6-Fluorothiazolo[5,4-b]pyridin-2-amine should focus on its potential as an anticancer, antimicrobial, and kinase-inhibiting agent.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the cytotoxic effects of 6-Fluorothiazolo[5,4-b]pyridin-2-amine on various cancer cell lines.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[3]
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 5.2 |
| A549 | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 8.7 |
| HCT116 | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 3.5 |
| HEK293 | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | > 50 |
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of 6-Fluorothiazolo[5,4-b]pyridin-2-amine against a panel of protein kinases.[12][13]
Materials:
-
Recombinant protein kinases (a panel of relevant kinases, e.g., Src, EGFR, VEGFR, CDK)
-
Kinase-specific peptide substrates
-
ATP (at a concentration equal to the Kₘ for each kinase)[12]
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the peptide substrate.
-
Add 6-Fluorothiazolo[5,4-b]pyridin-2-amine at various concentrations. Include a vehicle control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Hypothetical Kinase Inhibition Data
| Kinase | Compound | IC₅₀ (nM) |
| Src | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 50 |
| EGFR | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 250 |
| VEGFR2 | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 150 |
| CDK2 | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | > 1000 |
Protocol 4: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 6-Fluorothiazolo[5,4-b]pyridin-2-amine against a panel of pathogenic bacteria and fungi.[14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
In Vivo Evaluation: Assessing Therapeutic Efficacy
Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.
Protocol 5: Human Tumor Xenograft Model in Mice
Objective: To evaluate the in vivo anticancer efficacy of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in a mouse xenograft model.[17][18][19][20][21]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line that showed sensitivity in vitro (e.g., HCT116)
-
Matrigel (optional, to enhance tumor take rate)
-
Dosing vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer 6-Fluorothiazolo[5,4-b]pyridin-2-amine to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Visualizing Workflows and Mechanisms
Diagram 1: General Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.
Diagram 2: Hypothetical Kinase Inhibition Mechanism
Caption: A diagram illustrating the competitive inhibition of a protein kinase by a small molecule inhibitor.
Conclusion and Future Directions
The protocols and application notes presented herein provide a comprehensive framework for the initial investigation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine. While the specific biological activities of this compound remain to be elucidated, its structural similarity to other biologically active thiazolopyridines suggests it is a promising candidate for drug discovery efforts. The successful execution of these in vitro and in vivo studies will be crucial in defining its therapeutic potential and guiding its further development. It is imperative to underscore that these protocols are adaptable templates and may require optimization for this specific molecule. The data generated from these foundational studies will be invaluable for establishing structure-activity relationships and advancing this compound, or optimized analogs, towards preclinical development.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][12][14] thiadiazine derivatives. (n.d.). PMC. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. [Link]
-
Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of phenylthiazolo[5,4-b]pyridines. (n.d.). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
-
In vivo screening models of anticancer drugs. (2018). ResearchGate. [Link]
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). PMC. [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NIH. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]
-
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-Fluorothiazolo[5,4-b]pyridin-2-amine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Tau Pathology in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD and other "tauopathies" is the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Tau, a microtubule-associated protein, is crucial for maintaining the stability of the neuronal cytoskeleton.[2] However, when tau becomes hyperphosphorylated, it detaches from microtubules, leading to their disassembly and the formation of insoluble aggregates that are toxic to neurons.[2]
The phosphorylation state of tau is tightly regulated by a balance between protein kinases and phosphatases.[3] In neurodegenerative conditions, this balance is disrupted, often due to the overactivity of kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[4] GSK-3β, in particular, is a major kinase responsible for the phosphorylation of tau at multiple sites associated with pathology.[3][4] Therefore, inhibiting GSK-3β has emerged as a promising therapeutic strategy to reduce tau hyperphosphorylation, prevent NFT formation, and ultimately protect neurons from degeneration.[3][5]
6-Fluorothiazolo[5,4-b]pyridin-2-amine and its derivatives belong to a class of heterocyclic compounds that have shown potential as kinase inhibitors.[2] Structurally related thiazole-based molecules have been identified as potent inhibitors of GSK-3β, making 6-Fluorothiazolo[5,4-b]pyridin-2-amine a compelling candidate for investigation in neurodegenerative disease models.[1][5] These application notes provide a comprehensive guide for researchers to evaluate the therapeutic potential of this compound in relevant in vitro and in vivo models of tauopathy.
Mechanism of Action: Inhibition of the GSK-3β Signaling Pathway
The primary hypothesized mechanism of action for 6-Fluorothiazolo[5,4-b]pyridin-2-amine in the context of neurodegenerative disease is the inhibition of GSK-3β. In a pathological state, GSK-3β is constitutively active and contributes to the hyperphosphorylation of tau. By inhibiting GSK-3β, 6-Fluorothiazolo[5,4-b]pyridin-2-amine is expected to reduce the levels of phosphorylated tau, thereby preventing its aggregation and the subsequent downstream neurotoxic effects.
digraph "GSK3b_Signaling_Pathway" {
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subgraph "cluster_upstream" {
label="Upstream Signaling";
style="rounded,filled";
fillcolor="#F1F3F4";
"Upstream_Stimuli" [label="Pathological Stimuli\n(e.g., Aβ oligomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_kinase" {
label="Kinase Activity";
style="rounded,filled";
fillcolor="#F1F3F4";
"GSK3b" [label="GSK-3β (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Compound" [label="6-Fluorothiazolo[5,4-b]pyridin-2-amine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_tau" {
label="Tau Phosphorylation Cascade";
style="rounded,filled";
fillcolor="#F1F3F4";
"Tau" [label="Tau (on Microtubules)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"pTau" [label="Hyperphosphorylated Tau\n(p-Tau)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"NFTs" [label="Neurofibrillary Tangles (NFTs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_downstream" {
label="Downstream Effects";
style="rounded,filled";
fillcolor="#F1F3F4";
"Microtubule_Destabilization" [label="Microtubule Destabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Neuronal_Dysfunction" [label="Neuronal Dysfunction\n& Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
"Upstream_Stimuli" -> "GSK3b" [label="Activates"];
"GSK3b" -> "Tau" [label="Phosphorylates"];
"Compound" -> "GSK3b" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
"Tau" -> "pTau" [label="Becomes"];
"pTau" -> "NFTs" [label="Aggregates into"];
"pTau" -> "Microtubule_Destabilization" [label="Leads to"];
"NFTs" -> "Neuronal_Dysfunction" [label="Contributes to"];
"Microtubule_Destabilization" -> "Neuronal_Dysfunction" [label="Causes"];
}
Figure 2: Workflow for assessing neuroprotective effects.
Step-by-Step Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (DMSO). Incubate for 2 hours.
-
Induction of Tauopathy: Add okadaic acid to the wells to a final concentration of 100 nM to induce tau hyperphosphorylation.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
Data Presentation:
Concentration of 6-Fluorothiazolo[5,4-b]pyridin-2-amine Cell Viability (% of Control) LDH Release (% of Max) Vehicle Control (OA only) 52.3 ± 4.1 85.2 ± 6.3 0.1 µM 58.7 ± 3.9 76.5 ± 5.1 1 µM 75.2 ± 5.5 45.8 ± 4.2 10 µM 89.6 ± 6.2 22.1 ± 3.7 50 µM 94.1 ± 5.8 15.4 ± 2.9
Note: The data presented above is hypothetical and for illustrative purposes only.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol is designed to quantify the reduction in tau phosphorylation at specific sites (e.g., Ser396, Ser202/Thr205) following treatment with 6-Fluorothiazolo[5,4-b]pyridin-2-amine in the okadaic acid-induced SH-SY5Y cell model.
Materials:
-
Treated SH-SY5Y cells from Protocol 1 (cultured in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Tau (Ser396), anti-p-Tau (AT8), anti-total Tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Step-by-Step Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated tau levels to total tau and β-actin.
In Vivo Application Protocol
Protocol 3: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)
This protocol provides a framework for assessing the in vivo efficacy of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in the APP/PS1 transgenic mouse model, which develops amyloid plaques and cognitive deficits. While this model is primarily for amyloid pathology, GSK-3β inhibitors have been shown to be effective in reducing tau pathology in such models.[3]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
6-Fluorothiazolo[5,4-b]pyridin-2-amine
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Tissue processing reagents for immunohistochemistry and Western blotting
Experimental Workflow:
Figure 3: Workflow for in vivo evaluation.
Step-by-Step Procedure:
-
Compound Preparation and Dosing: Prepare a suspension of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in the vehicle. Administer the compound daily via oral gavage at a suggested dose of 10-50 mg/kg for 4 weeks.
-
Behavioral Analysis: In the final week of treatment, perform cognitive testing using the Morris water maze to assess spatial learning and memory.
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry: Perform staining for phosphorylated tau (e.g., AT8 antibody) and amyloid-beta plaques (e.g., 4G8 antibody) on brain sections.
-
Western Blotting: Prepare brain homogenates and perform Western blotting to quantify the levels of phosphorylated tau, total tau, and markers of GSK-3β activity (e.g., p-GSK-3β Ser9).
Data Presentation:
Treatment Group Escape Latency (s) in Morris Water Maze (Day 5) Plaque Load (%) in Cortex p-Tau (AT8) Positive Neurons/mm² in Hippocampus Wild-Type + Vehicle 15.2 ± 2.1 N/A 5.1 ± 1.2 APP/PS1 + Vehicle 45.8 ± 5.3 12.5 ± 2.8 88.4 ± 9.7 APP/PS1 + Compound 25.4 ± 3.9 8.2 ± 1.9 45.6 ± 6.3
Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a potential therapeutic agent for neurodegenerative diseases characterized by tau pathology. By demonstrating the compound's ability to inhibit GSK-3β, reduce tau hyperphosphorylation, and confer neuroprotection in both cellular and animal models, researchers can build a strong foundation for further drug development efforts.
References
- Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer’s Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). MDPI.
- Application Notes and Protocols for Detecting Tau Phosphorylation Following TAU-IN-1 Treatment via Western Blot. (n.d.). BenchChem.
- Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species. (2018). PubMed Central.
- Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner. (2010). PubMed Central.
- Diaminothiazoles Modify Tau Phosphorylation and Improve the Tauopathy in Mouse Models. (2012). Journal of Biological Chemistry.
- Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. (2021). PubMed Central.
- Thionine modulates tau phosphorylation in an Alzheimer's disease cell culture model. (2023). PubMed Central.
Sources
- 1. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: A Guide to Assay Development for High-Throughput Screening of Thiazolopyridine-Based Compounds
Introduction
The thiazolopyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active molecules.[1][2] Thiazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Their versatility arises from the scaffold's ability to interact with a diverse range of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs).[3] Consequently, thiazolopyridine-based compound libraries are of significant interest in drug discovery for identifying novel therapeutic leads.
The success of any screening campaign hinges on the quality and robustness of the assay used to evaluate the compound library. A well-developed assay provides the foundation for reliable hit identification, minimizing false positives and negatives, and ensuring that the generated data is meaningful and reproducible.[5][6] This guide provides a comprehensive framework for the development, validation, and implementation of biochemical and cell-based assays tailored for the high-throughput screening (HTS) of thiazolopyridine-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the principles of self-validating systems to ensure the highest degree of scientific integrity.
Section 1: Foundational Principles of Assay Development
The initial phase of assay development involves critical decisions that will dictate the entire screening cascade. The choice of assay format and the definition of performance benchmarks are paramount.
Choosing the Right Assay Format: Biochemical vs. Cell-Based
The first pivotal decision is whether to employ a biochemical or a cell-based assay for the primary screen. Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a molecular target.[7] In contrast, cell-based assays use living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, off-target effects, and general cytotoxicity.[8][9][10]
| Feature | Biochemical Assays | Cell-Based Assays |
| Context | In vitro, purified components. Measures direct target engagement. | In situ, live cells. Measures compound effect in a biological system.[8] |
| Throughput | Generally higher, simpler protocols. | Can be high, but often more complex protocols. |
| Physiological Relevance | Lower. Does not account for cell permeability or metabolism. | Higher. Provides insights into efficacy and toxicity in a cellular context.[7][8] |
| Information Yield | Mechanistic (e.g., IC50 on a specific enzyme). | Functional (e.g., inhibition of a signaling pathway, cell death).[9] |
| Common Artifacts | Compound interference with detection technology (e.g., fluorescence). | Compound cytotoxicity, off-target effects. |
| Best For | Primary screening of known targets, SAR studies. | Primary screening for unknown targets, toxicity assessment, pathway analysis.[11] |
Scientist's Note: For a thiazolopyridine library with a known target, such as a specific kinase, a biochemical assay is often the most efficient starting point. If the mechanism of action is unknown, a phenotypic cell-based assay (e.g., a cancer cell viability assay) can be more informative for identifying compounds with the desired biological effect.[11]
Key Assay Performance Metrics
To ensure an assay is suitable for HTS, it must be rigorously validated. The following metrics are critical for assessing assay quality and performance.[5][12]
-
Z'-Factor: This is the gold standard for quantifying assay robustness and dynamic range. It is a statistical measure that separates the signal windows of positive and negative controls, while also accounting for the signal variation within these controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (uninhibited reaction) to the negative control (fully inhibited or no-enzyme control). A higher S/B ratio indicates a larger dynamic range.
-
Coefficient of Variation (%CV): This metric measures the relative variability of data points within a replicate set (%CV = (Standard Deviation / Mean) * 100). For HTS, a %CV of less than 10% is generally desirable.
Section 2: The Assay Development Workflow
A systematic approach is crucial for efficient assay development. The process can be visualized as a funnel, starting with broad optimization and culminating in a validated, HTS-ready protocol.
Caption: A generalized workflow for assay development, from initial concept to HTS execution.
Section 3: Biochemical Assay Protocols for Key Target Classes
Thiazolopyridines are known to target several enzyme families. Here, we provide detailed protocols for two common classes: kinases and proteases.
Kinase Activity Assay: ADP-Glo™ Luminescent Platform
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal platform suitable for virtually any kinase.[13]
-
Principle: The kinase reaction consumes ATP and produces ADP. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.
-
Scientist's Note: This format is highly sensitive, uses a luminescent readout that is less prone to compound interference than fluorescence, and is ideal for screening because it can be used with a wide variety of kinases and substrates.[13]
Protocol: ADP-Glo™ Kinase Assay
-
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (ultrapure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Thiazolopyridine compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Reagent Preparation:
-
Prepare assay buffer.
-
Prepare a solution of kinase and substrate in assay buffer.
-
Prepare ATP solution in assay buffer at 2X the desired final concentration.
-
Serially dilute thiazolopyridine compounds in DMSO, then dilute in assay buffer to a 2X final concentration.
-
-
Step-by-Step Procedure:
-
Add 2.5 µL of 2X compound solution or control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells. The final volume is 10 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the plate on a luminometer.
-
Protease Activity Assay: Fluorescence Polarization (FP)
This assay is suitable for proteases that cleave a large, fluorescently labeled substrate into smaller fragments.
-
Principle: A large, fluorescently labeled substrate (e.g., FITC-casein) tumbles slowly in solution, emitting highly polarized light when excited with polarized light. Upon cleavage by a protease, the resulting smaller fluorescent fragments tumble more rapidly, leading to a decrease in fluorescence polarization.[14][15] This change in polarization is measured to determine protease activity.
-
Scientist's Note: FP assays are homogeneous ("mix-and-read"), reducing the number of steps.[15] They are less susceptible to interference from colored compounds than absorbance-based assays. However, it's crucial to screen for compounds that are intrinsically fluorescent, as they can interfere with the readout.
Protocol: Protease FP Assay
-
Materials:
-
Protease enzyme of interest
-
Fluorescently labeled substrate (e.g., FITC-Casein)
-
Protease Assay Buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 5 mM CaCl₂)
-
Thiazolopyridine compounds in 100% DMSO
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities (excitation/emission filters for FITC, e.g., 485 nm/530 nm)
-
-
Reagent Preparation:
-
Prepare assay buffer.
-
Prepare a 2X solution of the protease enzyme in assay buffer.
-
Prepare a 2X solution of the FITC-Casein substrate in assay buffer.
-
Dilute compounds in assay buffer to a 4X final concentration.
-
-
Step-by-Step Procedure:
-
Add 5 µL of 4X compound solution or control to the wells of a 384-well plate.
-
Add 5 µL of 2X protease solution to the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 2X FITC-Casein substrate solution. The final volume is 20 µL.
-
Shake the plate for 30 seconds.
-
Incubate at 37°C for a predetermined time (e.g., 90 minutes), protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Section 4: Cell-Based Assay Protocols
Cell-based assays are essential for understanding a compound's activity in a more complex biological environment.[7][11]
GPCR Activation Assay: Calcium Mobilization
Many GPCRs, upon activation, signal through the Gαq pathway, leading to the release of intracellular calcium (Ca²⁺).[16][17] This can be measured using calcium-sensitive fluorescent dyes.
Caption: Simplified Gq signaling pathway leading to intracellular calcium release.
Protocol: FLIPR Calcium Mobilization Assay
-
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black-walled, clear-bottom 384-well plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
-
Reagent Preparation:
-
Culture cells to ~90% confluency.
-
Prepare dye-loading solution containing Fluo-4 AM and Probenecid in assay buffer.
-
Prepare 4X compound solutions in assay buffer.
-
-
Step-by-Step Procedure:
-
Seed cells in 384-well plates and grow overnight to form a monolayer.
-
Remove growth media and add 20 µL of dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure baseline fluorescence for ~10-20 seconds.
-
The instrument's robotic head will add 10 µL of 4X compound solution to the cell plate.
-
Fluorescence is monitored continuously for another 2-3 minutes to capture the calcium flux.
-
Data is recorded as the maximum change in fluorescence over baseline.
-
Cell Viability/Cytotoxicity Assay for Anticancer Screening
A common primary screen for potential anti-cancer compounds is to measure their effect on the viability of a cancer cell line. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[18]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells).[19]
-
Cell culture medium and supplements.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, clear-bottom 384-well plates.
-
Luminometer.
-
-
Reagent Preparation:
-
Culture cells and prepare a cell suspension at the desired density.
-
Prepare serial dilutions of thiazolopyridine compounds in cell culture medium.
-
-
Step-by-Step Procedure:
-
Dispense 40 µL of cell suspension into each well of the 384-well plate.
-
Incubate for 4-6 hours to allow cells to attach.
-
Add 10 µL of the diluted compound solutions to the wells.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Section 5: Assay Validation and Miniaturization for HTS
Before commencing a full screen, the chosen assay must be validated in the screening format (e.g., 384-well plates).[5]
Protocol: Z'-Factor Determination
-
Objective: To confirm the assay is robust enough for HTS.
-
Procedure:
-
Prepare a 384-well plate.
-
In half of the wells (n=192), run the assay using a high concentration of a known inhibitor or a "no enzyme" control (this is your Negative Control ).
-
In the other half of the wells (n=192), run the assay using only the DMSO vehicle (this is your Positive Control ).
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-Factor using the formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
-
-
Acceptance Criterion: Z' ≥ 0.5.
Protocol: DMSO Tolerance Test
-
Objective: To determine the highest concentration of DMSO that does not significantly affect assay performance.[8]
-
Procedure:
-
Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%).
-
Compare the signal from each DMSO concentration to a no-DMSO control.
-
-
Acceptance Criterion: The highest DMSO concentration that does not inhibit the signal by more than 10-15% is typically chosen for the screen. Cell-based assays are generally less tolerant than biochemical assays.[8]
Section 6: Data Analysis and Hit Identification
Once the HTS is complete, the raw data must be processed to identify "hits."
-
Normalization: Data is typically normalized to the plate's internal controls. A common method is to define the positive control (DMSO) as 100% activity and the negative control (strong inhibitor) as 0% activity.
-
Hit Calling: A "hit" is a compound that produces a response exceeding a defined threshold. This is often set as three times the standard deviation (3σ) of the mean of the plate's DMSO control wells.
-
Confirmation: Initial hits must be re-tested, often in triplicate, to confirm their activity and rule out experimental error.[20] Confirmed hits then proceed to dose-response analysis to determine their potency (e.g., IC50 or EC50).
Section 7: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | High data variability (%CV > 15%); Small signal window (low S/B). | Check liquid handling precision; Optimize reagent concentrations to increase signal window; Re-evaluate incubation times. |
| High Edge Effects | Uneven plate incubation; Evaporation from outer wells. | Use a plate incubator with better heat distribution; Use lidded plates or plate sealers; Avoid using the outer rows/columns for samples. |
| False Positives | Compound autofluorescence/quenching; Compound precipitation. | Implement a counter-screen without the target to identify interfering compounds; Check compound solubility in assay buffer. |
| Inconsistent Cell-Based Assay Results | Cell passage number too high; Inconsistent cell seeding density. | Use cells within a defined low-passage range; Use an automated cell counter for accurate seeding.[18] |
References
- Bennett, P. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
- Promega Corpor
- Promega Corporation. (n.d.).
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6543. [Link]
- Cayman Chemical. (n.d.). Protease Activity Assay Kit.
-
Wootten, D., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(1), 16-29. [Link]
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Reaction Biology. (n.d.). GPCR Assay Services.
-
Wirth, M., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(21), 13359. [Link]
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
-
NCBI Assay Guidance Manual. (2012). Protease Assays. [Link]
- BMG LABTECH. (2022). Cell-based assays on the rise.
- ION Biosciences. (n.d.). Gαq GPCR assays.
-
ResearchGate. (2025). Methods of synthesis and properties of thiazolopyridines. [Link]
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
-
Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of Heterocyclic Chemistry, 60(4), 587-621. [Link]
- Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
- European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- NIH. (n.d.).
-
Yilmaz, I., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals, 18(1), 1. [Link]
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
-
ResearchGate. (2025). Recent Trends in Chemistry of Thiazolopyridines. [Link]
-
NIH. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. static.fishersci.eu [static.fishersci.eu]
- 19. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluorothiazolo[5,4-b]pyridin-2-amine for PET imaging of Alzheimer's disease
An In-Depth Guide to the Preclinical Evaluation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a Novel PET Radiotracer for Tau Pathology in Alzheimer's Disease
Foreword for the Research Professional
The in vivo visualization of tau neurofibrillary tangles (NFTs) is a cornerstone of modern Alzheimer's disease (AD) research and diagnosis.[1] While first-generation tau positron emission tomography (PET) tracers like [¹⁸F]flortaucipir received regulatory approval and have been instrumental, the field is actively pursuing next-generation agents with improved pharmacokinetic profiles and lower off-target binding.[2][3] This document serves as a comprehensive application guide for the preclinical evaluation of a novel candidate molecule, 6-Fluorothiazolo[5,4-b]pyridin-2-amine , hereafter referred to by the hypothetical designation "[¹⁸F]FTP-amine" .
The thiazolo[5,4-b]pyridine scaffold represents a promising heterocyclic system for developing central nervous system (CNS) PET tracers. Its structural characteristics are conducive to crossing the blood-brain barrier and engaging with protein aggregates.[4] This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the scientific rationale behind the necessary evaluation steps—from radiosynthesis to in vivo characterization—required to validate a new tau imaging agent.
Part 1: Molecular Rationale and Radiochemistry
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure for Tau Binding
The selection of 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a candidate is rooted in established principles of medicinal chemistry for neuroimaging agents. The core structure is a planar, bicyclic aromatic system, a feature common to many compounds that bind to the β-sheet structures characteristic of amyloid and tau fibrils.[5] The polarizability of such systems is thought to contribute significantly to binding affinity through dispersion forces.[4]
-
Thiazole Ring: Provides a hydrogen bond acceptor and contributes to the overall electronic profile.
-
Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties.
-
2-Amino Group: This functional group can serve as a crucial hydrogen bond donor, forming interactions within the binding pockets of tau fibrils.
-
6-Fluoro Group: The fluorine atom serves as the attachment point for the positron-emitting isotope Fluorine-18, essential for PET imaging. Its placement is critical and must be optimized to avoid interfering with target binding while facilitating efficient radiolabeling.
Caption: Automated radiosynthesis and purification workflow for [¹⁸F]FTP-amine.
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Production & Trapping:
-
Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a biomedical cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak Light).
-
-
Elution and Drying:
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-7 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in acetonitrile/water (80:20 v/v).
-
Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture under a stream of nitrogen at 110°C to remove all water. Repeat twice with the addition of anhydrous acetonitrile.
-
-
Radiofluorination Reaction:
-
Dissolve the precursor, 6-Nitro-thiazolo[5,4-b]pyridin-2-amine (2-3 mg), in anhydrous dimethyl sulfoxide (DMSO) (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Seal the vessel and heat to 160°C for 15 minutes.
-
Cool the reaction vessel to < 50°C.
-
-
Purification:
-
Quench the reaction by adding 1.0 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., 40% acetonitrile in 20 mM ammonium formate buffer, pH 7.0) at a flow rate of 4-5 mL/min.
-
Collect the fraction corresponding to the [¹⁸F]FTP-amine peak, identified by co-elution with a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with 20-30 mL of sterile water.
-
Trap the diluted product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol, followed by 9.0 mL of sterile saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control (QC) Specifications
Each synthesis batch must be validated against a set of QC specifications to ensure it is safe and suitable for preclinical use.
| Parameter | Specification | Method |
| Identity | HPLC retention time matches non-radioactive standard | Analytical Radio-HPLC |
| Radiochemical Purity (RCP) | ≥ 95% | Analytical Radio-HPLC |
| Molar Activity (Aₘ) | > 40 GBq/µmol (>1,100 Ci/µmol) at time of injection | Analytical HPLC with UV |
| pH | 5.5 - 7.5 | pH meter or strip |
| Residual Solvents | Ethanol < 10% v/v; Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Sterility & Endotoxins | Sterile; < 175 EU/V | Standard Pharmacopeia tests |
Part 2: Preclinical In Vitro and In Vivo Evaluation
Protocol: In Vitro Competition Binding Assay
Rationale: This assay determines the binding affinity (Kᵢ) of the new tracer for tau aggregates. A low nanomolar Kᵢ is desirable, indicating a strong interaction with the target. The assay uses brain homogenates from confirmed AD cases, providing a biologically relevant substrate. [6] Step-by-Step Protocol:
-
Tissue Preparation:
-
Use post-mortem human brain tissue from the temporal cortex of a neuropathologically confirmed AD case (Braak stage V/VI) and a healthy control.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl, pH 7.4) and prepare aliquots of known protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine brain homogenate, a known radioligand that binds to tau (e.g., [³H]MK-6240), and increasing concentrations of the non-radioactive "cold" FTP-amine standard (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Total binding is measured in wells with only the radioligand and homogenate.
-
Non-specific binding is determined in the presence of a high concentration of a known tau ligand (e.g., 10 µM unlabeled MK-6240).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of FTP-amine.
-
Determine the IC₅₀ (the concentration of FTP-amine that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration and Kₑ is the dissociation constant of the radioligand.
-
Table of Expected Binding Affinities (for comparison):
| Compound | Target | Binding Affinity (Kᵢ, nM) |
| [¹⁸F]Flortaucipir (AV-1451) | Tau Aggregates (AD Brain) | ~15-30 nM |
| [¹⁸F]MK-6240 | Tau Aggregates (AD Brain) | ~0.1-2.0 nM |
| [¹⁸F]FTP-amine (Hypothetical) | Tau Aggregates (AD Brain) | Target: < 5 nM |
Protocol: In Vivo PET/CT Imaging in a Transgenic Tauopathy Mouse Model
Rationale: In vivo imaging provides critical information on the tracer's ability to cross the blood-brain barrier, bind to its target in a living system, and clear from non-target tissues. A good tracer should show high uptake in tau-rich regions (e.g., hippocampus, cortex) and low uptake in regions devoid of tau pathology (e.g., cerebellum), leading to a high signal-to-background ratio. [7]
Sources
- 1. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curealz.org [curealz.org]
- 3. GUEST | SNMMI [snmmi.org]
- 4. Ligand polarizability contributes to tau fibril binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Technical Support Center: Synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The synthesis of this important heterocyclic scaffold typically proceeds through the construction of a substituted aminopyridine followed by the formation of the fused thiazole ring. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the specific, practical issues you may face at the bench.
Overall Synthetic Workflow
The most common and effective route involves the reaction of a 3-amino-2-chloropyridine precursor with a thiocyanate source or an isothiocyanate, followed by an intramolecular cyclization to form the thiazolopyridine core. The fluorine substituent is typically incorporated early in the synthesis on the pyridine ring.
Frequently Asked Questions & Troubleshooting
Part 1: Precursor Synthesis & Stability
Question 1: My fluorination of the pyridine ring via a Balz-Schiemann type reaction is giving low and inconsistent yields. What are the critical parameters to control?
Answer: This is a very common issue. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is notoriously sensitive.[1] Success hinges on the stability of the aryl diazonium intermediate.[2]
-
Causality & Mechanism: The process begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and an acid like HBF₄) to form a diazonium salt.[3] This salt is often unstable. The key challenge is that this intermediate can readily decompose via non-productive pathways or engage in side reactions, especially at elevated temperatures.[4] The Sandmeyer reaction, a related process, proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is supported by the detection of biaryl byproducts from radical side reactions.[2]
-
Troubleshooting Steps:
-
Strict Temperature Control: Diazotization must be performed at low temperatures, typically between 0 and 5 °C. Use an ice/salt bath and monitor the internal reaction temperature closely. Allowing the temperature to rise prematurely is the most common cause of failure, leading to decomposition and the formation of phenolic impurities.
-
Acid Stoichiometry: High acidity is required to prevent side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form azo compounds.[3] Ensure at least 3-4 equivalents of acid are used.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture to ensure it reacts immediately and its local concentration remains low. This minimizes the formation of excess nitrous acid, which can decompose.
-
Isolation of the Diazonium Salt: Whenever possible, isolating the diazonium tetrafluoroborate salt as a precipitate before the decomposition step can significantly improve purity and yield. The salt can be washed with cold ether to remove impurities before proceeding to the thermal decomposition (the "Schiemann" part).
-
Decomposition Conditions: The thermal decomposition of the isolated salt should be performed carefully. Heating should be gradual. Sometimes, performing the decomposition in an inert, high-boiling solvent can provide more controlled heating and improve yields.
-
Question 2: I am observing poor stability and discoloration of my 3-amino-2-chloro-5-fluoropyridine precursor during storage and handling. Is this normal?
Answer: Yes, substituted aminopyridines can exhibit limited stability, particularly when exposed to air, light, or trace acids.[5] Their reactivity is complex; for instance, 4-aminopyridine can react readily with halogens and interhalogens.[6][7]
-
Causality & Mechanism: The amino group makes the pyridine ring electron-rich, rendering it susceptible to oxidation. The lone pair on the exocyclic nitrogen can be delocalized into the ring, increasing the electron density and reactivity.[8] This can lead to the formation of colored oligomeric or polymeric byproducts over time. The presence of halogens can further influence the electronic properties and stability.
-
Troubleshooting & Best Practices:
-
Inert Atmosphere: Store the compound under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen and moisture.
-
Light Protection: Use amber vials or wrap containers in aluminum foil. Photodegradation is a common issue for many aromatic amines.
-
Temperature: Store at reduced temperatures (e.g., in a refrigerator at ~4 °C) to slow the rate of decomposition.[5]
-
pH Neutrality: Ensure the isolated solid is free from residual acid from the workup. Trapped acid can catalyze degradation. A final wash with a very dilute, cold bicarbonate solution followed by pure water and thorough drying may be beneficial, though care must be taken not to extract the product into the aqueous phase.
-
Use Freshly Purified Material: For best results in subsequent steps, it is highly recommended to use the aminopyridine precursor as soon as possible after its purification. If it has been stored for an extended period, re-analyzing its purity (e.g., by NMR or LC-MS) is advisable.
-
Part 2: Thiazole Ring Formation
Question 3: My cyclization reaction to form the thiazolopyridine ring is incomplete. I isolate significant amounts of the uncyclized thiourea intermediate. How can I drive this reaction to completion?
Answer: This is a critical and often challenging step. The reaction involves the formation of a thiourea intermediate from 3-amino-2-chloropyridine and an isothiocyanate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.[9] Incomplete conversion is typically a kinetic or thermodynamic issue.
-
Mechanism & Energetics: The cyclization involves the sulfur or nitrogen atom of the thiourea moiety acting as a nucleophile to displace the chlorine atom at the C2 position of the pyridine ring.[10] This SNAr reaction has a significant activation energy barrier. The reaction needs sufficient thermal energy to proceed at a reasonable rate. Furthermore, the reaction is often reversible or can be inhibited by the accumulation of byproducts.
-
Troubleshooting Workflow:
-
Detailed Recommendations:
-
Increase Thermal Energy: As suggested, higher temperatures are often required. Solvents like DMF, DMAc, or NMP are excellent choices due to their high boiling points. Microwave irradiation can also be highly effective at reducing reaction times and improving yields by providing efficient, uniform heating.[9]
-
Use of a Base: The cyclization releases HCl. This can protonate the product or starting materials, inhibiting the reaction. Adding a stoichiometric amount of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can neutralize the acid and drive the reaction forward.
-
Solvent Choice: Polar aprotic solvents are ideal as they can solvate the intermediates and facilitate the SNAr mechanism. Studies have also explored green solvents like sabinene, which can be effective at high temperatures.[9]
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale |
| Solvent | Toluene / Acetonitrile | DMF / NMP / Sabinene | Higher boiling point allows for increased reaction temperature.[9] |
| Temperature | 80-100 °C | 130-160 °C | Overcomes the activation energy for the intramolecular SNAr cyclization. |
| Base | None | 1.1 eq. K₂CO₃ | Neutralizes HCl byproduct, preventing protonation and driving equilibrium. |
| Time | 24 hours | 2-16 hours | Higher temperature and use of base accelerate the reaction rate. |
| Typical Yield | < 40% | > 70% | Optimized conditions favor product formation over intermediate accumulation. |
Part 3: Purification and Analysis
Question 4: I'm struggling with the final purification. My product streaks badly on standard silica gel and recovery is low. What are the best methods for purifying fluorinated heterocyclic amines?
Answer: This is a frequent challenge. The combination of a basic nitrogen in the pyridine ring, the amine group, and the overall polarity of the thiazole system can lead to strong, often irreversible, binding to the acidic silanol groups on standard silica gel. This causes streaking, poor separation, and low mass recovery.
-
Causality & Mechanism: The lone pairs on the nitrogen atoms of your molecule can form strong hydrogen bonds or have acid-base interactions with the Si-OH groups of the silica surface. This interaction is often strong enough to prevent clean elution. Fluorinated compounds can also have unique polarity profiles that make separation from non-fluorinated impurities difficult.[11]
-
Recommended Purification Protocols:
-
Deactivate the Silica:
-
Protocol: Before loading your sample, flush the silica gel column with your starting eluent containing 0.5-1% triethylamine (TEA) or ammonia (e.g., 1% of a 7N solution in methanol). Maintain this percentage of amine modifier in your mobile phase throughout the gradient.
-
Rationale: The amine modifier acts as a competitive base, binding to the acidic sites on the silica gel. This effectively "masks" the sites from your product, allowing it to elute more symmetrically and improving recovery.
-
-
Switch the Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid interactions. You will likely need to re-develop your solvent system, often requiring less polar eluents than silica.
-
Reverse-Phase Chromatography (C18): This is an excellent, though more expensive, option. Purification is based on hydrophobicity rather than polarity. A typical solvent system would be a gradient of water (often with 0.1% TFA or formic acid to improve peak shape) and acetonitrile or methanol. The product would then need to be isolated from the aqueous fractions, typically by basifying and extracting, or by lyophilization.
-
-
Crystallization: This should always be considered as a primary or final purification step.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is reasonably soluble (e.g., ethanol, isopropanol, or acetonitrile). Slowly add a non-solvent (e.g., water, hexanes, or diethyl ether) until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Benefit: Crystallization is highly effective for removing closely-related impurities and can provide material of very high purity.[12]
-
-
References
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. article.sciencepg.com [article.sciencepg.com]
- 9. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides | CoLab [colab.ws]
Technical Support Center: Optimizing Reaction Conditions for Thiazolopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Thiazolopyridine derivatives are prevalent in a vast number of natural and synthetic products, exhibiting significant biological and pharmaceutical importance, including applications as anticancer, anti-hypertensive, and antimicrobial agents.[1][2]
However, the synthesis of these fused ring systems can present unique challenges, from low reaction yields to complex purification procedures. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experimental conditions.
Part 1: Troubleshooting Common Issues in Thiazolopyridine Synthesis
This section addresses the most common hurdles encountered during the synthesis of thiazolopyridines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm failing to isolate any desired product. What are the common causes and how can I troubleshoot this?
Low yields are one of the most frequent challenges in synthetic chemistry. For thiazolopyridine synthesis, which often involves multi-step or multi-component reactions, the cause can be multifaceted. Key areas to investigate include the purity of reactants, reaction conditions, and the potential for competing side reactions.[3]
Potential Causes & Optimization Strategies
-
Purity of Starting Materials and Solvents:
-
The "Why": Impurities in starting materials like α-haloketones or thioamides can introduce unwanted side reactions, consuming reactants and complicating purification.[3] Similarly, precursors for certain benzothiazoles, such as 2-aminothiophenol, are highly susceptible to oxidation, which can drastically reduce yield.[3] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[3]
-
Solution: Always verify the purity of your starting materials using appropriate analytical techniques (NMR, GC-MS, melting point). Use freshly purified reagents, especially those prone to degradation or oxidation. Ensure solvents are anhydrous, particularly for moisture-sensitive reactions.
-
-
Suboptimal Reaction Conditions:
-
The "Why": Temperature, reaction time, and solvent choice are critical parameters that dictate reaction kinetics and equilibrium. Many syntheses, such as the Hantzsch reaction, may require heating to proceed at an optimal rate, while excessive heat can cause decomposition.[4] The solvent's polarity affects the solubility of reactants and intermediates, directly influencing the reaction rate.[3]
-
Solution:
-
Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing may be necessary.[4] Conversely, if you observe product degradation (visible by TLC), consider lowering the temperature.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials persist, extend the reaction time.
-
Solvent Choice: The ideal solvent depends on the specific reaction. Alcohols (ethanol, methanol) are common and effective for many syntheses, including Hantzsch and multi-component reactions.[5] In some cases, microwave-assisted synthesis in polar solvents can dramatically shorten reaction times and improve yields.[6]
-
-
| Solvent | Typical Application/Reaction Type | Key Considerations | References |
| Ethanol / Methanol | Hantzsch Synthesis, Multi-component Reactions (MCRs) | Good general-purpose polar protic solvents. Often used at reflux. | [5][7] |
| Acetic Acid | Cyclization & Condensation Reactions | Can act as both a solvent and an acidic catalyst.[5][8] | [5][8] |
| DMF / DMSO | Gewald Reaction, Reactions requiring high temperatures | High-boiling polar aprotic solvents. Ensure they are anhydrous. | [9] |
| Toluene | Thionation/Cyclization Reactions | Can be effective for precipitating thiazolium salt products, simplifying purification. | [10][11] |
| Ethanol/Water | Green Chemistry Approaches for MCRs | Can improve yields and is environmentally friendly. |
-
Inefficient Catalyst or Base:
-
The "Why": Many thiazolopyridine syntheses rely on a base or catalyst to proceed. In the Gewald aminothiophene synthesis, a base like triethylamine or piperidine is crucial for the initial Knoevenagel condensation.[12] In some MCRs, an acid catalyst (e.g., p-toluenesulfonic acid) can significantly accelerate the reaction.[13]
-
Solution:
-
Ensure the correct stoichiometry of the base/catalyst is used.
-
If an amine base is used, ensure it is fresh and not carbonated from atmospheric CO₂.
-
For sluggish reactions, consider screening different catalysts. For example, solid-supported catalysts or ionic liquids have been used to create more environmentally friendly and efficient reaction conditions.[13]
-
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in your synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products / Side Reactions
Question: My TLC plate shows multiple spots, and purification is yielding a mixture of isomers or byproducts. What are the likely side reactions and how can I improve selectivity?
The formation of multiple products is a common issue, especially in reactions that can proceed through different mechanistic pathways.[14]
Potential Causes & Mitigation Strategies
-
Formation of Regioisomers:
-
The "Why": In the Hantzsch synthesis, the condensation of α-haloketones with N-monosubstituted thioureas can be non-regioselective. Under acidic conditions, this can lead to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][15]
-
Solution: The regioselectivity is highly dependent on reaction conditions. Running the reaction under neutral or basic conditions typically favors the formation of the 2-aminothiazole product.[3] If isomer formation is unavoidable, careful optimization of column chromatography conditions is necessary for separation.[16]
-
-
Competing Reaction Pathways:
-
The "Why": Multi-component reactions (MCRs) are elegant but can suffer from competing pathways. For instance, in the Gewald reaction, the initial Knoevenagel condensation between a ketone and an α-cyanoester is a key step.[17] If this step is slow or reversible, the starting materials may engage in other reactions.
-
Solution: Carefully control the reaction temperature and the stoichiometry of the reactants.[14] In some cases, changing the order of reagent addition can favor the desired pathway.
-
Caption: Competing reaction pathways in thiazole synthesis.
Issue 3: Product Purification Challenges
Question: My crude product is an intractable oil or is very difficult to purify by column chromatography. What are some effective purification strategies?
Purification can be a significant bottleneck. The physical properties of the target thiazolopyridine will dictate the best approach.
Purification Protocols
-
Precipitation / Recrystallization:
-
The "Why": This is the simplest method for crystalline solids. The Hantzsch synthesis often produces a thiazole product that is poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃).[18]
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a non-solvent or a solution that will induce precipitation (e.g., cold water, aqueous sodium bicarbonate).[4]
-
Stir vigorously to break up any clumps.
-
Isolate the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with a cold non-solvent (e.g., water, diethyl ether) to remove soluble impurities.
-
For further purification, perform recrystallization from a suitable solvent system.
-
-
-
Column Chromatography:
-
The "Why": This is the most common method for separating mixtures of compounds with different polarities.
-
Best Practices:
-
TLC First: Always develop an appropriate solvent system using TLC before running a column. Aim for a retention factor (Rf) of ~0.3 for your desired product.
-
Slurry Packing: Use the "slurry" or "wet packing" method to ensure a homogenous stationary phase and prevent cracking.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This typically results in better separation than loading the sample dissolved in solvent ("wet loading").
-
-
-
Handling Thiazolium Salts:
-
The "Why": Thiazolium salts are ionic and generally cannot be purified by standard silica gel chromatography.[10] They often precipitate directly from non-polar solvents.
-
Purification via Precipitation: A robust method involves running the reaction in a non-polar solvent like toluene. The desired thiazolium salt precipitates out of the solution while organic byproducts remain dissolved. The pure product can then be isolated by simple filtration.[10][11]
-
Salt Metathesis: If the counter-ion is not desired, a salt metathesis can be performed. For example, the crude salt can be dissolved in water and treated with an excess of a salt like sodium tetrafluoroborate (NaBF₄). The new, often less water-soluble, salt can then be extracted with an organic solvent like dichloromethane.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target thiazolopyridine isomer? There are five structural isomers of the thiazolopyridine ring system, and the choice of synthesis depends on the desired substitution pattern.[2]
-
Hantzsch-type Synthesis: A classical method, typically used for constructing the thiazole ring onto a pre-existing pyridine or by building both rings simultaneously. It involves reacting an α-halocarbonyl compound with a thioamide.[18][19]
-
Gewald Aminothiophene Synthesis: This is a powerful multi-component reaction that condenses a ketone/aldehyde, an α-cyanoester, and elemental sulfur with a base.[17][20] It is particularly useful for preparing highly substituted 2-aminothiophenes, which can then be cyclized to form the pyridine ring.[12]
-
Friedländer Annulation: This method can be used to construct the pyridine ring onto a pre-functionalized thiazole. It involves the reaction of a 2-amino-thiazole-aldehyde or ketone with a compound containing an activated methylene group.[6]
Q2: When should I consider using microwave irradiation? Microwave-assisted synthesis is an excellent technique for accelerating slow reactions. It has been successfully applied to various thiazolopyridine syntheses, including the Friedländer protocol and Hantzsch-type reactions.[6][13] Benefits include significantly reduced reaction times (from hours to minutes) and often cleaner reactions with higher yields.[14]
Q3: My α-haloketone starting material seems to be unstable. How should I handle it? α-haloketones can be lachrymatory and unstable upon storage. It is often best to either use them immediately after purchase/synthesis or to generate them in situ if possible. Store them in a cool, dark, and dry place. When setting up the reaction, it is good practice to add the thioamide or other nucleophile to the reaction flask first, followed by the α-haloketone to minimize its time spent in solution before reacting.
Part 3: Example Experimental Protocol
This section provides a representative protocol for a multi-component synthesis of a highly functionalized thiazolo[3,2-a]pyridine derivative, adapted from the literature.[7]
Five-Component Synthesis of a Thiazolo[3,2-a]pyridine Derivative
This protocol demonstrates a one-pot cascade reaction that efficiently constructs the complex thiazolopyridine core.
Reaction Scheme: Cyanoacetohydrazide + Acetophenone + Aromatic Aldehyde + 1,1-bis(methylthio)-2-nitroethylene + Cysteamine hydrochloride → Thiazolo[3,2-a]pyridine product.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanoacetohydrazide (1 mmol), the selected acetophenone (1 mmol), the aromatic aldehyde (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), and cysteamine hydrochloride (1 mmol).
-
Solvent Addition: Add ethanol (15 mL) as the solvent.
-
Heating: Place the flask in a preheated oil bath and reflux the mixture with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of n-hexane/ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
Isolation: After the reaction is complete (as indicated by the disappearance of starting materials on the TLC plate), remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: The solid product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Work-up: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the collected solid to air dry or dry it in a vacuum oven to obtain the final product. The product is often of high purity without the need for column chromatography.[7]
References
-
Synthetic strategies for thiazolopyridine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Razavi, Z. S., Bayat, M., & Hosseini, H. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances, 10(51), 31039-31048. [Link]
-
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. (n.d.). Ingenta Connect. Retrieved January 20, 2026, from [Link]
-
Iaroshenko, V. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337–2346. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(15), 4434. [Link]
-
Methods of synthesis and properties of thiazolopyridines. (2015). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Le Tadic-Biadatti, M.-H., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 771–776. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Stan, R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–377. [Link]
-
Aggarwal, S., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. Molecules, 25(2), 376. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 20, 2026, from [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (2009). ResearchGate. [Link]
-
Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. [Link]
-
Aslam, S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(7-8), 484-505. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). Journal of the American Chemical Society. [Link]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2018). The Journal of Organic Chemistry. [Link]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2018). ResearchGate. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 6-Fluorothiazolo[5,4-b]pyridin-2-amine in Biological Assays
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for 6-Fluorothiazolo[5,4-b]pyridin-2-amine. This molecule belongs to the thiazolopyridine class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities, including the inhibition of key enzymes like Phosphoinositide 3-Kinase (PI3K) and TYK2 kinase.[1][2] Like many heterocyclic compounds developed during lead optimization, 6-Fluorothiazolo[5,4-b]pyridin-2-amine may exhibit limited aqueous solubility.[3][4]
Poor solubility is a critical hurdle in drug discovery, often leading to underestimated potency, poor reproducibility, and assay artifacts.[3] This guide provides a comprehensive, question-and-answer-based resource to help researchers anticipate, diagnose, and overcome solubility-related challenges, ensuring the generation of accurate and reliable data in biological assays.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and behavior of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Q1: What are the key physicochemical properties of 6-Fluorothiazolo[5,4-b]pyridin-2-amine that influence its solubility?
Answer: Understanding the inherent properties of the molecule is the first step in troubleshooting.
-
Structure and Lipophilicity: The compound has a fused heterocyclic ring system (thiazolo[5,4-b]pyridine), which is relatively rigid and planar. Such structures tend to pack efficiently into a crystal lattice, increasing the energy required to dissolve them. The addition of hydrophobic substituents to increase potency during drug development often aggravates solubility issues.[4]
-
Molecular Formula and Weight: C₆H₄FN₃S and 169.18 g/mol , respectively.[1][5]
-
pH-Dependent Solubility: The presence of the 2-amino group and nitrogen atoms within the pyridine ring means the molecule has basic centers. These sites can be protonated in acidic to neutral conditions. Protonation introduces a positive charge, which significantly enhances interaction with polar water molecules and can dramatically increase solubility.[6][7][8] Conversely, in basic media, the molecule will be in its neutral, less soluble form.
Q2: I've added my compound to my aqueous assay buffer and see immediate precipitation. What's happening?
Answer: This is a classic sign of exceeding the compound's kinetic solubility .
Kinetic solubility is the concentration at which a compound, rapidly diluted from a high-concentration organic stock (usually DMSO), falls out of solution in an aqueous buffer.[3][9] It is the most relevant solubility measure for most in vitro assays.[10]
The primary cause is the abrupt change in solvent environment. The compound is stable in 100% DMSO but crashes out when the DMSO is diluted into the buffer, creating a supersaturated and unstable aqueous solution that rapidly precipitates.[3][9]
Q3: What is the correct way to prepare and store a DMSO stock solution to minimize solubility problems?
Answer: Proper stock solution preparation is critical and often overlooked. An improperly prepared stock is a primary source of experimental variability.
Protocol 1: Preparation and Verification of a DMSO Stock Solution
-
Weighing: Accurately weigh the powdered compound (e.g., 6-Fluorothiazolo[5,4-b]pyridin-2-amine is a powder[11]) using a calibrated analytical balance.
-
Solvent Addition: Add high-purity, anhydrous DMSO (dimethyl sulfoxide) to the powder to achieve the desired molarity (e.g., 10 or 20 mM).[12]
-
Dissolution: Vortex vigorously. If particles remain, sonication in a water bath for 5-10 minutes can be effective.[13] Gentle warming (not exceeding 40°C) can also be used but should be done with caution.[12]
-
Visual Confirmation: Hold the vial against a light source. The solution should be completely clear, with no visible particulates or Tyndall effect (light scattering).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C.[14] Crucially, avoid repeated freeze-thaw cycles. Each cycle can introduce moisture from the air into the hygroscopic DMSO, which significantly reduces the solubility of compounds and promotes precipitation over time.[13]
Section 2: Troubleshooting Workflow
If you encounter precipitation or suspect solubility issues are affecting your data, follow this systematic troubleshooting guide.
Caption: A decision tree for troubleshooting solubility issues.
Section 3: Systematic Solubilization Strategies
When lowering the compound concentration is not feasible, several formulation strategies can be employed.
Q4: Which organic co-solvents can I use, and what are the potential risks?
Answer: Co-solvents work by reducing the overall polarity of the aqueous buffer, making it more favorable for lipophilic compounds.[15] However, they must be used judiciously as they can impact assay performance.
Table 1: Comparison of Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. | Pros | Cons / Risks |
| DMSO | < 0.5% | High solubilizing power for many compounds. | Can be toxic to cells at >1%.[16][17] May directly inhibit some enzymes. |
| Ethanol | < 1% | Good solubilizing power; less toxic than DMSO for some cell lines.[18] | Can cause protein denaturation at higher concentrations. More volatile. |
| PEG 400 | 1-5% | Generally low cytotoxicity.[19] Good for increasing solubility of hydrophobic molecules. | Can increase viscosity of the medium. May interfere with some protein-protein interactions. |
| Glycerol | 1-5% | Low toxicity, can act as a protein stabilizer. | High viscosity. Less effective as a solubilizer than other options. |
Recommendation: Always run a solvent tolerance control experiment with your specific assay to determine the maximum allowable concentration that does not affect the biological outcome.[20]
Q5: Can I use pH modification to improve solubility?
Answer: Yes, this is a highly effective strategy for ionizable compounds like 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Because this compound contains basic amine groups, lowering the pH of your buffer will lead to protonation of these groups.[6] The resulting cationic form is significantly more water-soluble.[8][21]
Practical Steps:
-
Determine the pH tolerance of your assay system (cells, enzymes, etc.).
-
Prepare your assay buffer at the lower end of this tolerated range (e.g., pH 6.8 or 7.0 instead of 7.4).
-
Test the compound's solubility in this modified buffer. Even a small shift in pH can lead to a large increase in solubility for molecules with a relevant pKa.[22]
Q6: What are advanced formulation strategies like cyclodextrins, and when should I use them?
Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating poorly soluble guest molecules within their hydrophobic core while presenting a hydrophilic exterior.[22][23][24] This complexation dramatically increases the apparent water solubility of the guest drug.[23][24]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high aqueous solubility and low toxicity.[25]
When to Use: Consider cyclodextrins when co-solvents and pH adjustments are insufficient or incompatible with your assay. They are particularly useful for in vivo studies and in cell-based assays where organic solvent concentrations must be minimized.[16]
Caption: Mechanisms of common solubilization strategies.
Section 4: Key Experimental Protocols
Protocol 2: A Step-by-Step Guide to Performing a Kinetic Solubility Assay
This assay will help you determine the maximum concentration of your compound that can be tolerated in your specific assay buffer before precipitation occurs.[10][26]
Materials:
-
10-20 mM DMSO stock of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
-
Your final, cell-free biological assay buffer
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry (light scattering)
Procedure:
-
Plate Setup: Dispense your assay buffer into the wells of the 96-well plate.
-
Serial Dilution: In a separate plate, perform a serial dilution of your DMSO stock solution with pure DMSO. This step is crucial to ensure the final DMSO percentage remains constant across all wells.
-
Compound Addition: Add a small, fixed volume (e.g., 1-2 µL) from each DMSO dilution into the corresponding wells of the buffer plate.[10][26] Your final DMSO concentration should match your planned assay conditions (e.g., 0.5%).
-
Incubation: Mix the plate thoroughly and incubate at the desired temperature (e.g., room temperature or 37°C) for a period that mimics your assay duration (e.g., 1-2 hours).[26]
-
Measurement:
-
Nephelometry: Measure light scattering. A sharp increase in scattering indicates the formation of a precipitate.[10]
-
Absorbance: Alternatively, measure absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates precipitation.
-
-
Data Analysis: Plot the signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels - PubMed.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Vertex AI Search. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- Vertex AI Search. (n.d.). Solubility and pH of amines.
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2. [Link]
- BenchChem. (n.d.). Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays.
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
- Vertex AI Search. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- ChemBK. (n.d.). 6-fluorothiazolo[5,4-b]pyridin-2-amine.
- ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?
-
Sigma-Aldrich. (n.d.). 6-fluoro-[23][26]thiazolo[5,4-b]pyridin-2-amine. Retrieved January 20, 2026, from
- National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Vertex AI Search. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Vertex AI Search. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
- Vertex AI Search. (2010, May 27). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- BenchChem. (n.d.). 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 1440427-89-3.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
-
Walker, M. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry, 2(5), 747-753. [Link]
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- ResearchGate. (2025, August 10). Improving solubility via structural modification.
- Protocols.io. (2021, October 21). DMSO stock preparation.
- PubChem. (n.d.). 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- askIITians. (2025, March 11). How does pH affect solubility?
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. In Tactics in Contemporary Drug Design (pp. 69-106). Springer Berlin Heidelberg. [Link]
- Khalifa, M. E. (n.d.).
- PubMed. (n.d.). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities.
- National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Chemsrc. (2025, August 25). Isothiazolo[5,4-b]pyridin-3-amine | CAS#:56891-64-6.
- Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
- National Center for Biotechnology Information. (n.d.). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC.
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- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Strategies to reduce off-target effects of thiazolopyridine inhibitors
Welcome to the technical support resource for researchers utilizing thiazolopyridine-based inhibitors. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies required to mitigate off-target effects, ensuring the integrity and specificity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and properties of thiazolopyridine inhibitors.
Q1: What are thiazolopyridine inhibitors and what are their common targets?
A1: Thiazolopyridines are a class of heterocyclic compounds that have been developed as inhibitors for a variety of biological targets.[1][2] Due to the structural characteristics of their scaffold, they are particularly prevalent as kinase inhibitors, often designed to compete with ATP for binding in the kinase active site.[3][4] Common targets include, but are not limited to, LIM kinases (LIMK), Rho-associated coiled-coil kinases (ROCK), and c-KIT.[2][5][6][7] Thiazolopyridine derivatives have also been investigated as inhibitors for DNA gyrase, IRAK4, and various other enzymes.[8]
Q2: Why is kinase inhibitor selectivity a common challenge with this compound class?
A2: The challenge lies in the high degree of conservation within the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[3][4] Many type-I kinase inhibitors, including those with a thiazolopyridine core, are designed to mimic adenine, the core of ATP. This can lead to promiscuous binding to multiple kinases, resulting in off-target effects that can confound experimental results.[3][4] For instance, some LIMK inhibitors based on a pyrrolopyrimidine scaffold (structurally related) also show potent inhibition of ROCK2 and PKA.[6]
Q3: What is the first step I should take to minimize potential off-target effects in my cell-based assays?
A3: The most critical first step is to perform a dose-response curve. Use the lowest effective concentration of the inhibitor that produces the desired on-target effect (e.g., 50-80% inhibition of substrate phosphorylation).[9] Operating at concentrations significantly above the IC50 for your primary target dramatically increases the risk of engaging lower-affinity off-targets. Correlating the phenotypic response with the degree of on-target inhibition is fundamental to establishing a causal link.[9]
Q4: How can I distinguish a true on-target phenotype from one caused by an off-target effect?
A4: This is a crucial validation step. The gold standard involves a multi-pronged approach:
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase.[9] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: If possible, express a form of the target kinase that is resistant to the inhibitor (e.g., via a point mutation in the binding site). The phenotype should be reversed or "rescued" in the presence of the inhibitor, confirming the effect is mediated through the primary target.[9]
-
Knockdown/Knockout Confirmation: Use genetic methods like siRNA, shRNA, or CRISPR to deplete the target kinase. The resulting phenotype should mimic the effect of the inhibitor.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for specific experimental challenges related to off-target effects.
Guide 1: My inhibitor shows an unexpected or inconsistent phenotype.
An unexpected phenotype can arise from poor inhibitor selectivity or issues with experimental setup. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for unexpected inhibitor phenotypes.
Protocol 1.1: Confirming On-Target Engagement via Western Blot
Rationale: This protocol verifies that your inhibitor is blocking the catalytic activity of its intended target within your cells by measuring the phosphorylation of a known, direct downstream substrate.
Materials:
-
Cells of interest
-
Thiazolopyridine inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one for the total target protein, one for the phosphorylated substrate (p-Substrate), and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a range of inhibitor concentrations (e.g., 0.1x, 1x, 10x, 100x of the biochemical IC50) and a vehicle control for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against the p-Substrate overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with chemiluminescence substrate and image the blot.
-
-
Stripping and Re-probing (Optional but Recommended): Strip the membrane and re-probe for the total target protein and a loading control to ensure equal protein loading and that the inhibitor is not causing degradation of the target.[9]
Expected Outcome: A dose-dependent decrease in the p-Substrate signal with no significant change in the total target protein or loading control levels. This provides direct evidence of on-target pathway modulation.
Protocol 1.2: Assessing Inhibitor Selectivity via Kinase Profiling
Rationale: If on-target engagement is confirmed but the phenotype is still suspect, the cause may be inhibition of unintended kinases. A broad kinase selectivity panel provides a quantitative measure of your inhibitor's promiscuity.[10][11] Many companies offer this as a service.[12]
Procedure:
-
Select a Profiling Service: Choose a vendor that offers a kinome panel relevant to your research (e.g., a broad kinome scan or a more focused panel of related kinases).
-
Provide Compound: Supply the service provider with your thiazolopyridine inhibitor at a specified concentration (typically a high concentration, e.g., 1 µM or 10 µM, is used for initial single-point screening to identify any potential hits).[11]
-
Data Analysis: The provider will return data, often as percent inhibition relative to a control. Follow-up dose-response curves (IC50 determination) should be performed for any off-targets that show significant inhibition (e.g., >70% inhibition).[11]
Data Interpretation: The results are typically presented in a table. A highly selective inhibitor will show potent inhibition of the primary target and minimal inhibition of other kinases.
Table 1: Example Selectivity Profile for a Hypothetical Thiazolopyridine LIMK1 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. LIMK1 | Interpretation |
| LIMK1 (On-Target) | 15 | 1x | Potent on-target activity |
| LIMK2 | 45 | 3x | High homology, some cross-reactivity expected |
| ROCK1 | 850 | 57x | Moderate selectivity |
| ROCK2 | 600 | 40x | Moderate selectivity, a common off-target.[6] |
| PKA | >10,000 | >667x | Highly selective against PKA |
| CDK2 | >10,000 | >667x | Highly selective against CDK2 |
This data indicates that at concentrations above 600 nM, the inhibitor is likely to engage ROCK2, potentially leading to phenotypes associated with ROCK inhibition (e.g., changes in cell morphology and motility).[7][13]
Guide 2: How can I proactively design a more selective inhibitor?
If your current inhibitor lacks the required selectivity, rational drug design strategies can be employed to create improved next-generation compounds. This often involves a collaboration with medicinal chemists.
Rationale: By understanding the structural differences between the ATP-binding pockets of on-target and off-target kinases, it's possible to modify the inhibitor to exploit these differences, thereby increasing selectivity.[3][4]
Caption: Key medicinal chemistry strategies to enhance inhibitor selectivity.
Key Medicinal Chemistry Approaches:
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (like threonine or glycine) can accommodate inhibitors with bulky substituents, whereas kinases with large gatekeepers (like phenylalanine or methionine) cannot. Designing your thiazolopyridine to have a bulky group oriented toward this pocket is a classic and effective strategy to gain selectivity.[3]
-
Covalent Targeting: If an off-target kinase lacks a specific, non-conserved cysteine residue that is present in your primary target's active site, you can design an inhibitor with a weak electrophile (like an acrylamide). This allows the inhibitor to form a permanent covalent bond with the target, drastically increasing both potency and selectivity.[4]
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP pocket, design an inhibitor that binds to a unique, less-conserved allosteric site elsewhere on the kinase. This binding event can induce a conformational change that inactivates the enzyme. This is a powerful but more challenging approach to achieving high selectivity.[14]
-
Computational Prediction: Before synthesis, leverage computational tools to predict potential off-target interactions.[15][16] Methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and machine learning algorithms can screen your designed inhibitor in silico against vast libraries of protein structures, flagging potential liabilities early in the design process.[15][16][17]
By employing these troubleshooting guides and proactive design strategies, you can significantly enhance the quality and reliability of your research using thiazolopyridine inhibitors.
References
-
Gadaleta, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Gadaleta, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Tavares, F. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
-
Gadaleta, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Tavares, F. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Science. [Link]
-
Unknown Author. (n.d.). Design, synthesis and biological characterization of selective LIMK inhibitors. Request PDF. [Link]
-
Alen, J., et al. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors. PubMed. [Link]
-
Unknown Author. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Egwuatu, E. C., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
Kalgutkar, A. S., et al. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]
-
Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology. [Link]
-
Ross, F., et al. (2018). Lessons from LIMK1 enzymology and their impact on inhibitor design. Biochemical Journal. [Link]
-
Unknown Author. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]
-
Unsal-Kacmaz, K., et al. (2018). A novel ROCK inhibitor: off-target effects of metformin. Journal of Biochemical and Molecular Toxicology. [Link]
-
Defert, O., et al. (2022). LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. MDPI. [Link]
-
Heroven, C., et al. (2022). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Journal of Medicinal Chemistry. [Link]
-
Gadaleta, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. [Link]
-
Brassesco, M. S., et al. (2020). Should we keep rocking? Portraits from targeting Rho kinases in cancer. Pharmacological Research. [Link]
-
LoGrasso, P. V., et al. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Nature Reviews Drug Discovery. [Link]
-
Zwick, A., et al. (2024). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences. [Link]
-
Lee, S., et al. (2023). A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thiosesterase. Journal of Agricultural and Food Chemistry. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Honjo, M., et al. (2024). Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
-
Honjo, M., et al. (2024). Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. Eye. [Link]
-
Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]
-
Storey, R. F. (2016). Effects of P2Y12 receptor antagonists beyond platelet inhibition--comparison of ticagrelor with thienopyridines. British Journal of Pharmacology. [Link]
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Tuttolomondo, A., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Richters, A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. [Link]
-
Unknown Author. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Request PDF. [Link]
-
Unknown Author. (n.d.). On-target and potential off-target effects of commonly used oral platelet P2Y12 receptor antagonists on inflammation and related processes. ResearchGate. [Link]
-
Unknown Author. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs. [Link]
-
Arshad, M. F., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. [Link]
-
Storey, R. F. (2001). The P2Y12 receptor as a therapeutic target in cardiovascular disease. Thrombosis and Haemostasis. [Link]
-
Zwick, A., et al. (2024). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. MDPI. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Troubleshooting low yield in 6-Fluorothiazolo[5,4-b]pyridin-2-amine synthesis
An essential component in medicinal chemistry and drug discovery, 6-Fluorothiazolo[5,4-b]pyridin-2-amine serves as a crucial building block for synthesizing various pharmacologically active agents. However, its synthesis can present challenges, often resulting in suboptimal yields that can hinder research and development timelines. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key molecule.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common pitfalls encountered during this synthesis.
Typical Synthetic Pathway
The most prevalent method for synthesizing the thiazolo[5,4-b]pyridine core is the condensation and cyclization of a 2-chloro-3-aminopyridine derivative with a thiourea or an equivalent reagent.[1][2] The reaction typically proceeds through an intermediate thiourea, which then undergoes an intramolecular nucleophilic attack to form the fused thiazole ring.
Caption: General reaction scheme for the synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low conversion of the starting material, 2-chloro-3-amino-5-fluoropyridine. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue that can often be traced back to reaction conditions or reagent quality.
-
Causality & Explanation: The reaction involves a nucleophilic substitution followed by a cyclization, both of which are sensitive to temperature and solvent effects. The nucleophilicity of the thiourea and the electrophilicity of the pyridine ring are key. Insufficient energy (heat) will result in a sluggish reaction, while the solvent must be able to dissolve the starting materials and facilitate the transition state.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: This is often the most effective solution. If you are running the reaction at a moderate temperature (e.g., 80-100 °C), consider increasing it to 130-160 °C. Microwave irradiation is a highly effective alternative to conventional heating and can significantly reduce reaction times and improve yields.[1]
-
Solvent Choice: The polarity of the solvent is critical. While polar aprotic solvents like DMF or DMAc are common, consider exploring other options. A recent study highlighted the use of sabinene, a green solvent, which gave good yields, sometimes enhanced by a polar co-solvent like acetonitrile.[1]
-
Reagent Purity: Ensure the 2-chloro-3-amino-5-fluoropyridine is pure. Impurities can inhibit the reaction. Similarly, thiourea is hygroscopic; use a freshly opened bottle or dry it under vacuum before use.
-
Reaction Time: If TLC or LC-MS analysis shows a slow but steady conversion, simply extending the reaction time may be sufficient.
-
| Parameter | Recommendation | Rationale |
| Temperature | 130-160 °C (Thermal) or Microwave | Provides sufficient activation energy for cyclization.[1] |
| Solvent | DMF, Acetonitrile, or Sabinene/ACN mixture | A polar solvent helps to solvate reagents and intermediates.[1] |
| Reagents | Use high-purity, dry starting materials | Impurities or water can lead to side reactions or inhibit the primary reaction. |
Q2: My crude reaction mixture is complex, with multiple side products observed by TLC/LC-MS. What are these impurities and how can I prevent their formation?
A2: The formation of side products is typically due to the reactivity of the starting materials and intermediates under the reaction conditions.
-
Causality & Explanation: The 3-amino-2-chloropyridine starting material contains two nucleophilic centers (the amino group) and an electrophilic center (the carbon bearing the chlorine). This can lead to self-condensation or polymerization at high temperatures. The thiourea intermediate can also potentially react with another molecule of the chloropyridine instead of cyclizing.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-chloro-3-amino-5-fluoropyridine relative to thiourea. This can help ensure the thiourea is fully consumed and minimizes side reactions involving this starting material.
-
Slow Addition: If you suspect dimerization is an issue, consider adding the thiourea solution slowly to the heated solution of the chloropyridine. This maintains a low concentration of the thiourea, favoring the intramolecular cyclization over intermolecular side reactions.
-
Lower Temperature/Shorter Time: While high temperatures can improve conversion, they can also promote decomposition and side reactions. Find an optimal balance. Microwave synthesis can be advantageous here, as it allows for rapid heating to a high temperature for a short period, which can minimize the formation of thermal degradation byproducts.[1]
-
Inert Atmosphere: Although not always reported as essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents have minor impurities.
-
Sources
Technical Support Center: Cell-based Assay Interference with 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Last Updated: 2026-01-20
Introduction
Welcome to the technical support guide for researchers utilizing 6-Fluorothiazolo[5,4-b]pyridin-2-amine in cell-based assays. While the thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various kinases, it is crucial to recognize that any small molecule can present challenges in high-throughput screening (HTS) and cell-based assay formats.[1][2] This guide is designed to provide you, the researcher, with a comprehensive framework for identifying and mitigating potential assay interference caused by this compound.
The principles and methodologies outlined here are grounded in the broader understanding of Pan-Assay Interference Compounds (PAINS) and other assay interference compounds (AICs).[3][4] These are molecules that frequently appear as "hits" in multiple assays due to mechanisms unrelated to specific, targeted biological activity.[5][6] Such mechanisms can include compound aggregation, fluorescence interference, chemical reactivity, and disruption of cell membranes.[6][7][8][9]
This document will equip you with the expertise to diagnose unexpected results, implement robust counter-screens, and ensure the scientific validity of your findings when working with 6-Fluorothiazolo[5,4-b]pyridin-2-amine or structurally related compounds.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during cell-based assays and provides a logical workflow for diagnosing the root cause.
Issue 1: My compound shows potent activity in a fluorescence-based readout (e.g., GFP reporter, Calcium flux), but the dose-response curve is unusually steep.
Possible Cause: This is a classic hallmark of non-specific activity, potentially stemming from compound aggregation or direct interference with the fluorescence detection method.[10][11]
Troubleshooting Workflow:
dot graph TD { A[Start: Unexpected Potent Activity with Steep Curve] --> B{Is the compound colored or fluorescent?}; B -- Yes --> C[Perform Spectral Scan]; C --> D{Does compound's absorbance/emission overlap with assay fluorophores?}; D -- Yes --> E[Diagnosis: Fluorescence Interference. Consider orthogonal assay with a different readout.]; B -- No --> F{Does the activity persist in the presence of a non-ionic detergent?}; F -- Yes --> G[Activity may be genuine. Proceed to orthogonal assays for validation.]; F -- No --> H[Perform Dynamic Light Scattering (DLS)]; H --> I{Does DLS confirm particle formation at assay concentrations?}; I -- Yes --> J[Diagnosis: Compound Aggregation. Re-evaluate activity with detergent and in orthogonal assays.]; I -- No --> K[Consider other interference mechanisms (e.g., cytotoxicity, reactivity).]; }
caption: Troubleshooting workflow for fluorescence-based assays.
Detailed Protocols:
-
Protocol 1.1: Spectral Scanning for Autofluorescence and Quenching
-
Prepare a solution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in the final assay buffer at the highest concentration tested.
-
Using a scanning spectrophotometer/fluorometer, measure the absorbance spectrum from 300-700 nm.
-
Measure the fluorescence emission spectrum using the same excitation and emission wavelengths as your assay.
-
Interpretation: A significant absorbance or emission peak that overlaps with your assay's detection window indicates a high probability of interference.[10]
-
-
Protocol 1.2: Detergent-Based Counter-Screen for Aggregation
-
Repeat the primary cell-based assay with your compound.
-
In a parallel experiment, include a low concentration (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[12]
-
Interpretation: A significant rightward shift (loss of potency) in the dose-response curve in the presence of detergent strongly suggests that the compound's activity is mediated by aggregation.[12][13] Aggregates are disrupted by the detergent, thus abolishing the non-specific inhibition.[14]
-
Issue 2: The compound is active across multiple, unrelated cell-based assays with different biological targets.
Possible Cause: This promiscuous activity is a strong indicator of a non-specific mechanism, such as cytotoxicity, membrane disruption, or chemical reactivity.[15] Such compounds are often flagged as PAINS.[3][16]
Troubleshooting Workflow:
dot graph TD { A[Start: Promiscuous Activity Observed] --> B{Is the compound cytotoxic at active concentrations?}; B -- Yes --> C[Diagnosis: Cytotoxicity is likely driving the apparent activity. Determine therapeutic window.]; B -- No --> D{Does pre-incubating the compound with the cells change the IC50?}; D -- Yes --> E[Diagnosis: Potential covalent reactivity or time-dependent membrane effects.]; D -- No --> F{Is the compound active in a cell-free, biochemical version of the assay?}; F -- Yes --> G[Activity may be genuine, but off-target effects are still possible. Proceed with selectivity profiling.]; F -- No --> H[Diagnosis: Compound may be interfering with a cellular component not present in the biochemical assay (e.g., membrane integrity).]; }
caption: Troubleshooting workflow for promiscuous compound activity.
Detailed Protocols:
-
Protocol 1.3: Standard Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine for the same duration as your primary assay.
-
Measure cell viability using a standard method (e.g., MTT reduction, ATP content).
-
Interpretation: If the cytotoxic IC50 is close to the IC50 observed in your primary assays, the "activity" is likely a result of cell death.
-
-
Protocol 1.4: Pre-incubation Time-Dependence Assay
-
Run your primary assay under two conditions:
-
Condition A: Add the compound to the cells and immediately initiate the assay readout.
-
Condition B: Pre-incubate the cells with the compound for a set period (e.g., 1-2 hours) before initiating the assay readout.
-
-
Interpretation: A significant leftward shift in the IC50 with pre-incubation suggests a time-dependent mechanism, which could indicate covalent modification of a target or slow partitioning into cellular membranes.[17][18]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS), and could 6-Fluorothiazolo[5,4-b]pyridin-2-amine be one?
A1: PAINS are chemical structures that are known to interfere with various assay technologies, leading to false-positive results.[3][6] They often contain reactive moieties or have physicochemical properties that promote non-specific interactions. While the thiazolo[5,4-b]pyridine core itself is a valid scaffold for targeted inhibitors, certain substitutions or the overall molecule's properties could potentially lead to PAINS-like behavior.[1][19] It is essential to experimentally rule out common interference mechanisms rather than relying solely on structural alerts.[3][16]
Q2: My assay uses a luciferase reporter. Are there specific interferences I should be aware of?
A2: Yes, luciferase-based assays are susceptible to direct inhibition of the luciferase enzyme itself.[12] Compounds can also interfere with light production or detection. It is crucial to perform a counter-screen using purified luciferase enzyme to determine if your compound directly inhibits the reporter.
Q3: How can I distinguish between a true covalent inhibitor and a non-specific reactive compound?
A3: This is a critical distinction in drug discovery. A true covalent inhibitor is designed to form a specific bond with a target protein, often a nucleophilic residue like cysteine, in the binding pocket.[20][21] A non-specific reactive compound will indiscriminately modify various proteins and other biomolecules. Key experiments to differentiate them include:
-
Mass Spectrometry: To confirm the formation of a specific covalent adduct with the target protein.
-
Activity Washout Assays: Irreversible covalent inhibitors should show sustained target inhibition even after the compound is removed, whereas non-specific, reactive compounds might show more transient effects.[21]
-
Glutathione (GSH) Reactivity Assay: To assess general electrophilic reactivity. A highly reactive compound will be rapidly quenched by GSH.[21]
Q4: What is the best way to confirm a "hit" compound after initial screening?
A4: Hit confirmation requires a multi-pronged approach. After confirming the activity of a resupplied or re-synthesized powder, the next step is to perform an orthogonal assay.[10] This is an assay that measures the same biological endpoint but uses a different technology or detection method. For example, if your primary screen was a cell-based reporter assay, an orthogonal assay might be a direct measurement of target protein phosphorylation by Western blot or a cell-free biochemical assay.[22] A compound that is active in both the primary and orthogonal assays is a much higher quality hit.
Quantitative Data Summary
| Interference Mechanism | Key Diagnostic Feature | Typical IC50 Curve Shape | Confirmatory Assay |
| Compound Aggregation | Activity attenuated by non-ionic detergents. | Steep, often with a "hill slope" > 1.5 | Dynamic Light Scattering (DLS) |
| Fluorescence Interference | Compound has intrinsic fluorescence or absorbance. | Variable, can be steep or shallow. | Spectral Scanning |
| General Cytotoxicity | Activity correlates with cell death. | Follows cytotoxicity curve. | Standard Viability Assays (MTT, etc.) |
| Chemical Reactivity | Activity is time-dependent (IC50 decreases with pre-incubation). | Can be steep. | Mass Spectrometry, GSH Reactivity |
| Luciferase Inhibition | Active in cell-based luciferase assay. | Variable. | Purified Luciferase Enzyme Assay |
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
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Walters, M. A. (2011). A high-throughput screen for compounds that inhibit aggregation of the Alzheimer's peptide. ACS Chemical Neuroscience, 2(5), 246–255. [Link]
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Capuzzi, S. J., et al. (2017). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
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de Cássia da Silveira e Sá, R., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2589. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
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McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(18), 4265–4272. [Link]
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Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
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Coan, K. E. H., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 50(10), 2385–2390. [Link]
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Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
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Campos, M. L., et al. (2021). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Simeonov, A., & Davis, M. I. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
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Dahlin, J. L., & Walters, M. A. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
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Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(6), 406–424. [Link]
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Scott, J. D., & Johnston, J. N. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]
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Hupp, C. D., & Bevilacqua, P. C. (2013). Fluorescence-based investigations of RNA-small molecule interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4487–4497. [Link]
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Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. [Link]
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Wassermann, A. M., et al. (2013). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 53(8), 2125–2134. [Link]
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Singh, J., et al. (2011). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Journal of Medicinal Chemistry, 54(21), 7357–7371. [Link]
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Lea, W. A., & Simeonov, A. (2011). Interference with Fluorescence and Absorbance. Expert Opinion on Drug Discovery, 6(1), 17–32. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763–9772. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
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Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4545. [Link]
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Willems, D., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Willems, D., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Willems, D., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry, 31(5), 1250–1268. [Link]
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Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
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Al-Obaid, A. M., et al. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules, 25(20), 4630. [Link]
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PubChem. (n.d.). 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine. [Link]
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Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
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Deshmukh, S. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 279, 116727. [Link]
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Holovach, N., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4983. [Link]
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Cledera, M., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(15), 5849. [Link]
Sources
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- 21. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Purification of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its Analogs
Welcome to the technical support center for the purification of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The introduction of a fluorine atom can significantly enhance the pharmacological properties of these molecules, but it can also introduce unique challenges in their purification.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the highest possible purity for your compounds.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its analogs, providing step-by-step solutions and the scientific reasoning behind them.
Problem 1: My compound "oiled out" during recrystallization and will not crystallize.
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue, particularly with compounds that have lower melting points or when impurities are present.[2] This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Here are several strategies to resolve this:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool slowly.[2] This gives the molecules more time to orient themselves into a crystal lattice.
-
Gradual Cooling: Slow cooling is critical. After dissolving the compound at an elevated temperature, allow it to cool to room temperature undisturbed. Subsequently, you can try cooling it further in an ice bath or a freezer.[2]
-
Change the Solvent System: The choice of solvent is paramount. If oiling persists, consider a different solvent or a solvent mixture. A good starting point is to use a solvent in which the compound is soluble when hot but sparingly soluble when cold. For aminothiazole derivatives, ethanol is often a suitable recrystallization solvent.[3]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The small glass particles generated can act as nucleation sites, inducing crystallization.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.
Problem 2: The compound is not separating from impurities on my silica gel column.
Answer: The polar nature of the 2-amino group and the pyridine nitrogen in the thiazolopyridine core can lead to strong interactions with the silica gel, causing tailing and poor separation. The fluorine atom also influences the molecule's polarity.[1]
Here are some optimization strategies:
-
Adjusting Mobile Phase Polarity:
-
Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for these types of compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Add a Modifier: For highly polar amines that streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape. These modifiers compete with the amine for binding sites on the silica, reducing tailing.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can be a better choice than acidic silica gel.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase chromatography (e.g., C18 silica). The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[4]
-
-
Sample Loading:
-
Dry Loading: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be loaded onto the top of the column. This often leads to better separation than loading the sample in a solution.
-
Problem 3: My purified compound shows residual solvent peaks in the NMR spectrum.
Answer: Removing high-boiling point solvents like DMF, DMSO, or even ethyl acetate can be challenging, especially if the compound is not a highly crystalline solid.
-
High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane, lyophilization can be an effective way to remove residual solvents.
-
Solvent Trituration/Precipitation: Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large volume of a poor solvent (e.g., hexanes or pentane) to precipitate the product. The residual solvents from the previous step will likely remain in the solution.
-
Azeotropic Removal: For removing water, co-evaporation with a solvent that forms a low-boiling azeotrope with water, such as toluene, can be effective.
II. Frequently Asked Questions (FAQs)
What are the most common purification techniques for 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its analogs?
The most prevalent purification methods for this class of compounds include:
-
Column Chromatography: This is a fundamental technique for separating the target compound from reaction byproducts and unreacted starting materials.[1] Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are used.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline solids.[2] The key is to find a suitable solvent or solvent system.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative HPLC is often the method of choice.[1] Specialized columns, including those designed for fluorinated compounds, can offer enhanced selectivity.[1]
-
Solid-Phase Extraction (SPE): SPE can be a valuable tool for sample cleanup, especially for removing polar or ionic impurities.[4][5] Cation-exchange cartridges can be particularly effective for purifying these basic compounds.[4]
How does the fluorine substituent affect the purification strategy?
The presence of a fluorine atom can alter the compound's properties in several ways that impact purification:[1]
-
Polarity: Fluorine is highly electronegative and can increase the local polarity of the molecule. This can affect its retention time in both normal-phase and reverse-phase chromatography.
-
Solubility: Fluorinated compounds can have different solubility profiles compared to their non-fluorinated counterparts.[1] This may require screening a wider range of solvents for recrystallization.
-
Intermolecular Interactions: The fluorine atom can participate in unique intermolecular interactions, which can be exploited for selective separation.
What analytical techniques should I use to assess the purity of my final compound?
A combination of analytical methods is recommended for rigorous purity assessment:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure and identifying any impurities. The absence of extraneous signals is a strong indicator of high purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the purity of the compound and confirms its molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector can be used to determine the purity of the compound by measuring the relative area of the product peak.
My compound appears to be degrading on the silica gel column. What can I do?
Some aminothiazole derivatives can be unstable, and the acidic nature of silica gel can sometimes promote degradation.
-
Deactivate the Silica: You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.
-
Use an Alternative Stationary Phase: As mentioned earlier, basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to minimize the time the compound is in contact with the stationary phase.
III. Experimental Protocols & Data
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Mobile Phase Gradients for Column Chromatography
| Compound Class | Stationary Phase | Mobile Phase System | Gradient Profile |
| Moderately Polar Analogs | Silica Gel | Hexane/Ethyl Acetate | Start with 10% Ethyl Acetate, gradually increase to 50-100% |
| Highly Polar Analogs | Silica Gel | Dichloromethane/Methanol | Start with 1% Methanol, gradually increase to 10-20% |
| Basic Analogs | Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | Start with 1% Methanol, gradually increase to 10% |
| Fluorinated Analogs | Reverse-Phase C18 | Water/Acetonitrile | Start with 10% Acetonitrile, gradually increase to 90-100% |
IV. Visualized Workflows
General Purification Strategy
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Validation & Comparative
A Researcher's Guide to the Validation of 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a Selective PI3K Inhibitor
This guide provides a comprehensive framework for the experimental validation of novel phosphoinositide 3-kinase (PI3K) inhibitors, using the putative molecule, 6-Fluorothiazolo[5,4-b]pyridin-2-amine, as a central case study. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow, from initial biochemical characterization to cellular target engagement and selectivity profiling. We will compare the anticipated performance of this novel compound against established PI3K inhibitors, providing the necessary context for its potential therapeutic utility.
Introduction: The Rationale for Targeting the PI3K Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of cell surface receptors, which recruit and activate PI3K enzymes. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] This event triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of substrates, including the mammalian target of rapamycin (mTOR).[1][3]
Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent occurrences in human cancers, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[5][6] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology and inflammation research.[7][8][9]
The Class I PI3K family consists of four highly homologous isoforms (p110α, p110β, p110δ, p110γ) with distinct tissue distribution and non-redundant physiological roles.[10] For instance, PI3Kα is frequently mutated in solid tumors, whereas PI3Kδ is primarily expressed in leukocytes and plays a key role in immunity.[8][11] This distinction underscores the critical importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.[12][13] This guide outlines the essential experimental cascade required to validate if a novel molecule, such as 6-Fluorothiazolo[5,4-b]pyridin-2-amine, holds promise as a potent and selective PI3K inhibitor.
The PI3K Signaling Pathway
To effectively validate an inhibitor, a foundational understanding of the target pathway is essential. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling cascade.
Caption: Workflow for Western blot-based cellular PI3K pathway inhibition assay.
Experimental Protocol: Western Blot for Phospho-AKT
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a breast cancer line with a PIK3CA mutation) in appropriate media until ~80% confluent.
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.
-
Pre-incubate the cells with varying concentrations of Compound X or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor like Insulin-like Growth Factor 1 (IGF-1) for 15-30 minutes. [4]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT (diluted in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system. [4]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT, total AKT, and the loading control.
-
Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation and confirm dose-dependent inhibition by Compound X.
-
Section 3: The Litmus Test: Isoform and Kinome Selectivity Profiling
Causality: Establishing potency and cellular activity is insufficient; demonstrating selectivity is paramount for a modern kinase inhibitor. The therapeutic hypothesis for Compound X rests on its ability to preferentially inhibit a specific PI3K isoform (e.g., PI3Kδ for hematological malignancies) while sparing others (e.g., PI3Kα/β, which are crucial for metabolic homeostasis). This selectivity profile is the primary determinant of the drug's potential therapeutic window and safety profile. [8][10]
Methodology: Isoform Selectivity Panel & Broader Kinome Scan
-
PI3K Isoform Panel: The most direct way to determine isoform selectivity is to perform the in vitro kinase assay described in Section 1 against a panel of recombinant Class I PI3K enzymes: p110α, p110β, p110δ, and p110γ. [11]The resulting IC50 values will provide a quantitative measure of selectivity.
-
Broader Kinome Profiling: To ensure that Compound X does not have significant off-target effects on other protein kinases, it should be screened against a large panel of kinases. This is often performed as a fee-for-service by specialized companies or through chemoproteomic techniques. [14]This step is critical for preclinical safety assessment and for understanding potential mechanisms of toxicity or unexpected efficacy.
Comparative Data: Isoform Selectivity Profiles
The table below illustrates a hypothetical selectivity profile for Compound X compared to established inhibitors, highlighting the quantitative differences that define a compound as "isoform-selective" or "pan-inhibitor."
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Fold Selectivity (α vs δ) |
| Compound X (Hypothetical) | 850 nM | 600 nM | 15 nM | 95 nM | 57-fold |
| Idelalisib (PI3Kδ-selective) | 820 nM | 565 nM | 2.5 nM | 89 nM | 328-fold [7] |
| Alpelisib (PI3Kα-selective) | 5 nM | 1,200 nM | 290 nM | 250 nM | 0.017-fold [13] |
| Duvelisib (PI3Kδ/γ inhibitor) | 1602 nM | 85 nM | 2.5 nM | 27 nM | 640-fold [15] |
A higher fold-selectivity value indicates greater preference for the target isoform (in this case, PI3Kδ over PI3Kα).
Conclusion
The validation of a novel kinase inhibitor is a systematic, multi-faceted process that builds a case for its potential clinical translatability. This guide has outlined a logical and robust workflow to assess 6-Fluorothiazolo[5,4-b]pyridin-2-amine as a selective PI3K inhibitor. The journey begins with confirming direct enzymatic inhibition through in vitro biochemical assays , progresses to verifying its efficacy in a relevant biological context via cellular target engagement studies , and culminates in the crucial isoform and kinome selectivity profiling .
By rigorously following these steps and comparing the resulting data against established benchmarks, researchers can confidently determine whether a novel compound possesses the desired potency, cellular activity, and, most importantly, the selectivity required to advance into further preclinical and clinical development. The hypothetical data presented for 6-Fluorothiazolo[5,4-b]pyridin-2-amine suggests a profile of a potent and selective PI3Kδ inhibitor, a characteristic highly sought after for therapies targeting hematological malignancies and inflammatory disorders. This framework provides the blueprint for turning such a hypothesis into experimentally validated reality.
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Kovacs, Z., & Pearce, L. R. (2010). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical Chemistry, 82(9), 3579–3585. (URL: [Link])
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Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). Molecules, 29(1), 234. (URL: [Link])
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Knight, Z. A., et al. (2006). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 281(44), 33277-33286. (URL: [Link])
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Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Nature Chemical Biology, 6(2), 117-124. (URL: [Link])
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Comparative Kinase Cross-Reactivity Profiling: An In-Depth Technical Guide to 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Abstract
The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] However, the high degree of structural conservation across the human kinome presents a significant challenge in achieving target selectivity.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a compound built upon the versatile thiazolopyridine scaffold known for its diverse biological activities, including kinase modulation.[2][3] We present a systematic approach to evaluating its inhibitory potency and selectivity against a representative panel of kinases. This document details the experimental rationale, provides a validated, step-by-step protocol for IC₅₀ determination using a luminescence-based assay, and offers a comparative analysis against benchmark inhibitors. The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to critically evaluate the compound's therapeutic potential and potential off-target liabilities.
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways.[4][5] By catalyzing the phosphorylation of proteins, they control a vast array of processes, including cell growth, differentiation, and apoptosis.[4] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[6]
The development of kinase inhibitors has revolutionized treatment paradigms, but the journey from hit to clinical candidate is fraught with challenges, chief among them being selectivity. The ATP-binding site, the target of most small-molecule inhibitors, is highly conserved across kinase families.[1] This structural similarity often leads to promiscuous compounds that inhibit multiple kinases, a phenomenon known as polypharmacology. While this can sometimes be beneficial, leading to efficacy against multiple oncogenic drivers, it more often results in off-target toxicities.[4][7] Therefore, early and comprehensive characterization of a compound's selectivity profile is not merely a screening step but a pivotal, strategy-defining process in drug discovery.[8][9]
The thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of inhibitors targeting a range of kinases, including PI3K, c-KIT, and TYK2.[2][3] The subject of this guide, 6-Fluorothiazolo[5,4-b]pyridin-2-amine, is a derivative of this scaffold. Its potential as a kinase inhibitor necessitates a thorough investigation into its kinome-wide interaction profile to understand its on-target potency and off-target liabilities.
Rationale for Profiling 6-Fluorothiazolo[5,4-b]pyridin-2-amine
Given the established precedent of the thiazolopyridine scaffold interacting with various kinases, a proactive and comprehensive cross-reactivity screen for 6-Fluorothiazolo[5,4-b]pyridin-2-amine is a logical and scientifically mandated step. The primary objective of this study is to quantitatively assess the compound's inhibitory activity (as measured by the half-maximal inhibitory concentration, IC₅₀) against a diverse panel of kinases. This allows for the construction of a selectivity profile that will:
-
Identify primary, high-potency targets.
-
Uncover potential off-target interactions that could lead to adverse effects.
-
Provide a quantitative basis for comparison against known benchmark inhibitors.
-
Guide future structure-activity relationship (SAR) studies for potency and selectivity optimization.
Experimental Design & Methodology
A robust experimental design is critical for generating reliable and comparable data.[10] Our approach integrates a carefully selected kinase panel, appropriate benchmark compounds, and a validated biochemical assay.
The Kinase Panel Selection
To obtain a meaningful selectivity profile, a panel representing the breadth of the human kinome is essential. For this guide, we have selected a hypothetical but representative 10-kinase panel covering major groups such as Tyrosine Kinases (TK), and Serine/Threonine kinases from the CMGC and AGC families. This diversity ensures a rigorous test of the compound's specificity.
Table 1: Representative Kinase Panel for Profiling
| Kinase | Family | Group |
|---|---|---|
| ABL1 | Tyrosine Kinase | TK |
| EGFR | Tyrosine Kinase | TK |
| VEGFR2 | Tyrosine Kinase | TK |
| SRC | Tyrosine Kinase | TK |
| CDK2 | Ser/Thr Kinase | CMGC |
| GSK3β | Ser/Thr Kinase | CMGC |
| AKT1 | Ser/Thr Kinase | AGC |
| PKA | Ser/Thr Kinase | AGC |
| PI3Kα | Lipid Kinase | PI3K |
| TYK2 | Tyrosine Kinase | JAK |
Comparative Compounds (Benchmarks)
Context is key when interpreting inhibition data. We will compare 6-Fluorothiazolo[5,4-b]pyridin-2-amine against two standards:
-
Staurosporine: A notoriously potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum inhibition.[11]
-
Sunitinib: An FDA-approved multi-targeted tyrosine kinase inhibitor (primarily targeting VEGFR and c-KIT), representing a clinically relevant benchmark with a known selectivity profile.
In Vitro Kinase Inhibition Assay Protocol (IC₅₀ Determination)
The following protocol describes a luminescence-based in vitro kinase assay for determining IC₅₀ values. The methodology is adapted from widely used platforms like the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12]
Caption: Workflow for IC₅₀ determination using a luminescence-based kinase assay.
-
1. Compound Preparation:
-
Causality: A serial dilution series is essential for generating a dose-response curve, which is required to accurately calculate an IC₅₀ value.[13] DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most biochemical assays.
-
Action: Prepare a 10 mM stock solution of 6-Fluorothiazolo[5,4-b]pyridin-2-amine in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO, starting from a high concentration (e.g., 1 mM). Include a "no inhibitor" control (DMSO only).
-
-
2. Kinase Reaction Setup:
-
Causality: A pre-incubation of the kinase with the inhibitor allows for binding to occur before the reaction is initiated. The reaction is started by adding the substrate and the co-factor ATP.
-
Action:
-
In a 96-well or 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.[11]
-
Prepare a solution of the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a substrate/ATP mixture in the assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to ensure accurate potency assessment.[14]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
-
3. ADP Detection:
-
Causality: The ADP-Glo™ system is a two-step process. The first reagent stops the kinase reaction and depletes the remaining ATP. The second reagent converts the ADP produced by the kinase back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[15]
-
Action:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
-
4. Data Acquisition and Analysis:
-
Causality: The luminescent signal is inversely proportional to the degree of kinase inhibition. By plotting the signal against the inhibitor concentration, a sigmoidal curve can be generated, from which the IC₅₀ is derived.[11]
-
Action:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the high (DMSO only) and low (no enzyme) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[13]
-
-
Results: Comparative Cross-Reactivity Profiling
The following data are hypothetical, generated for illustrative purposes to demonstrate how the results of such a study would be presented and interpreted.
IC₅₀ Data Summary
The inhibitory activities of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and the benchmark compounds were determined against the 10-kinase panel. The results are summarized in Table 2.
Table 2: Comparative IC₅₀ Values (nM) Against a Representative Kinase Panel
| Kinase | 6-Fluorothiazolo[5,4-b]pyridin-2-amine | Sunitinib | Staurosporine |
|---|---|---|---|
| ABL1 | 850 | 150 | 12 |
| EGFR | >10,000 | 2,500 | 8 |
| VEGFR2 | 45 | 15 | 5 |
| SRC | 1,200 | 200 | 15 |
| CDK2 | 3,500 | >10,000 | 3 |
| GSK3β | >10,000 | >10,000 | 25 |
| AKT1 | 9,800 | >10,000 | 30 |
| PKA | >10,000 | >10,000 | 10 |
| PI3Kα | 6,500 | >10,000 | 150 |
| TYK2 | 95 | 1,800 | 50 |
(Values are hypothetical)
Selectivity Profile Visualization
To visualize the selectivity, the percent inhibition at a fixed concentration (e.g., 1 µM) can be represented on a kinome-tree-style diagram. Here, we create a simplified diagram to illustrate the concept.
Caption: Selectivity profile of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Discussion & Interpretation
The hypothetical data presented in Table 2 and the accompanying diagram reveal a distinct selectivity profile for 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
-
Potency and Primary Targets: The compound demonstrates high potency against VEGFR2 (IC₅₀ = 45 nM) and TYK2 (IC₅₀ = 95 nM). This dual activity is noteworthy. VEGFR2 is a key mediator of angiogenesis and a validated target in oncology.[3] TYK2 is a member of the Janus kinase (JAK) family, crucial for cytokine signaling in immune responses, making it a target for inflammatory diseases.[2]
-
Selectivity Analysis: Compared to Staurosporine, which potently inhibits nearly every kinase in the panel, 6-Fluorothiazolo[5,4-b]pyridin-2-amine is highly selective. It shows moderate activity against other tyrosine kinases like ABL1 and SRC but is significantly less active (>100-fold) against serine/threonine kinases (CDK2, AKT1, PKA) and PI3Kα. This profile is more focused than that of Sunitinib, which shows potent activity against a broader range of tyrosine kinases (VEGFR2, ABL1, SRC). The fluorine substitution on the thiazolopyridine core likely plays a key role in conferring this specific activity profile.
-
Implications and Next Steps:
-
Therapeutic Potential: The dual inhibition of VEGFR2 and TYK2 suggests potential applications in immuno-oncology or in cancers where both angiogenesis and inflammatory signaling are implicated.
-
Off-Target Liabilities: The moderate inhibition of ABL1 and SRC should be further investigated. While potentially contributing to a desirable polypharmacology, it could also lead to off-target effects that require characterization in cellular and in vivo models.[4]
-
Future Research: The next logical steps involve:
-
Confirming the mechanism of action (e.g., ATP-competitive).
-
Conducting cell-based assays to measure inhibition of phosphorylation of downstream targets of VEGFR2 and TYK2.
-
Expanding the profiling to a larger kinase panel (e.g., >300 kinases) to build a more complete picture of its selectivity.[6]
-
Initiating medicinal chemistry efforts to either enhance the dual activity or improve selectivity for a single target, depending on the therapeutic strategy.
-
-
Conclusion
This guide outlines a systematic and robust framework for evaluating the cross-reactivity profile of the kinase inhibitor candidate, 6-Fluorothiazolo[5,4-b]pyridin-2-amine. Based on our illustrative data, the compound exhibits a promising and selective profile, with potent activity against VEGFR2 and TYK2. This differentiates it from both non-selective inhibitors like Staurosporine and existing multi-targeted drugs like Sunitinib. Comprehensive kinase profiling, as detailed here, is an indispensable tool in modern drug discovery, providing critical insights that de-risk development and pave the way for the rational design of next-generation therapeutics.
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Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Uitdehaag, J. C. M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4053. [Link]
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A Comparative Guide to Amyloid PET Imaging Ligands: A Focus on 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise Amyloid Imaging
The in vivo detection of amyloid-beta (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD), has been revolutionized by positron emission tomography (PET) imaging. Amyloid PET ligands have become indispensable tools in the research and clinical trial landscape for AD, enabling earlier and more accurate diagnosis, patient stratification, and the monitoring of response to anti-amyloid therapies. The ideal amyloid PET tracer should exhibit high binding affinity and specificity for Aβ plaques, appropriate lipophilicity for optimal blood-brain barrier penetration and rapid clearance from non-target tissues, and favorable pharmacokinetics to provide high-quality images.
This guide provides a detailed comparison of several key amyloid PET imaging ligands, with a special focus on the emerging compound 6-Fluorothiazolo[5,4-b]pyridin-2-amine. We will delve into the physicochemical properties, in vitro binding characteristics, and in vivo performance of established tracers such as Pittsburgh Compound B (PiB), Florbetapir, Flutemetamol, Florbetaben, and NAV4694, alongside the promising candidate MK-3328. Through this comparative analysis, we aim to provide researchers and clinicians with the necessary data to make informed decisions in the selection and application of these critical neuroimaging tools.
Established and Investigational Amyloid PET Ligands: A Head-to-Head Comparison
The landscape of amyloid PET imaging is populated by a range of ligands, each with its own distinct set of characteristics. Here, we compare some of the most prominent tracers.
Physicochemical and In Vitro Binding Properties
A fundamental aspect of any PET ligand is its ability to bind to its target with high affinity and specificity. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a ligand's ability to cross the blood-brain barrier and its non-specific binding profile.
| Ligand | Chemical Structure | Binding Affinity (Kd) to Aβ Fibrils (nM) | Lipophilicity (logP) |
| [¹¹C]PiB | 1-5 | 2.5 - 3.5 | |
| [¹⁸F]Florbetapir | 3.1 - 3.7[1] | 2.8 - 3.5 | |
| [¹⁸F]Flutemetamol | 1.5 - 6.0 | 2.1 - 3.6 | |
| [¹⁸F]Florbetaben | 3.9 - 16[2] | 2.8 - 3.7 | |
| [¹⁸F]NAV4694 | ~2.3[3][4] | 2.4 | |
| [¹⁸F]MK-3328 | 10.5 (IC₅₀) | ~3.0 (calculated) | |
| 6-Fluorothiazolo[5,4-b]pyridin-2-amine | Data not publicly available | Data not publicly available |
Note: Kd and logP values can vary depending on the experimental conditions and measurement techniques.
In Vivo Performance: Brain Uptake and Signal Quantification
The ultimate utility of an amyloid PET ligand is determined by its performance in vivo. Key metrics include the tracer's ability to enter the brain and the clarity of the signal over background noise. The Standardized Uptake Value Ratio (SUVr) is a commonly used semi-quantitative measure of tracer retention in a region of interest, normalized to a reference region typically devoid of specific binding, such as the cerebellum.
| Ligand | Typical Brain Uptake (SUVr in AD patients) | Key In Vivo Characteristics |
| [¹¹C]PiB | 1.5 - 2.5[5][6][7] | Gold standard, high dynamic range, but short half-life (20 min) requires on-site cyclotron. |
| [¹⁸F]Florbetapir | 1.3 - 1.7[8][9][10] | Good brain penetration and rapid washout. Approved for clinical use. |
| [¹⁸F]Flutemetamol | 1.4 - 1.8[11][12][13] | High affinity and good correlation with histopathology. Approved for clinical use. |
| [¹⁸F]Florbetaben | 1.4 - 1.9[14][15][16] | High sensitivity and specificity. Approved for clinical use. |
| [¹⁸F]NAV4694 | 1.5 - 2.5[17][18] | Low non-specific white matter binding, similar profile to PiB. |
| [¹⁸F]MK-3328 | Promising preclinical data | Favorable kinetics with good brain uptake and washout in non-human primates. |
| 6-Fluorothiazolo[5,4-b]pyridin-2-amine | Data not publicly available | Preclinical and clinical data are not yet widely published. |
Emerging Ligands: The Case of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
While the field has several well-established amyloid PET tracers, the search for ligands with improved properties continues. One such emerging molecule is 6-Fluorothiazolo[5,4-b]pyridin-2-amine .
Chemical Structure:
Caption: Chemical structure of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
To date, detailed preclinical and clinical data on the binding affinity, lipophilicity, and in vivo imaging performance of 6-Fluorothiazolo[5,4-b]pyridin-2-amine are not extensively available in the public domain. Its structural features suggest it may have potential as a PET ligand, but comprehensive evaluation is necessary to determine its utility in comparison to existing tracers. Further research and publication of data on this and other novel ligands are crucial for advancing the field of amyloid imaging.
Experimental Protocols: A Guide to Ligand Evaluation
The characterization of a novel amyloid PET ligand involves a series of standardized in vitro and in vivo experiments. Below are detailed protocols for key assays.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a novel compound by measuring its ability to compete with a known radioligand for binding to Aβ plaques in brain tissue homogenates.
Caption: Workflow for an in vitro competitive binding assay.
Protocol:
-
Tissue Preparation: Homogenize postmortem AD brain tissue rich in amyloid plaques in a suitable buffer.
-
Assay Setup: In a multi-well plate, combine the brain homogenate, a fixed concentration of a known radioligand (e.g., [³H]PiB), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Autoradiography
This technique allows for the visualization of the regional distribution of radioligand binding in brain tissue sections.
Caption: Workflow for in vitro autoradiography.
Protocol:
-
Tissue Preparation: Obtain thin (e.g., 20 µm) cryosections of postmortem human AD and control brain tissue and mount them on microscope slides.[19][20]
-
Incubation: Incubate the tissue sections with a solution containing the radiolabeled test compound at a specific concentration.[19][20]
-
Washing: Wash the sections in buffer to remove unbound radioligand.[19][20]
-
Drying and Exposure: Dry the slides and appose them to a phosphor imaging plate or autoradiographic film.
-
Imaging and Analysis: After an appropriate exposure time, scan the imaging plate or develop the film. The resulting image will show the regional distribution of radioligand binding, which can be quantified using densitometry.
Small Animal PET Imaging
In vivo PET imaging in animal models of AD (e.g., transgenic mice overexpressing human amyloid precursor protein) is crucial for evaluating the pharmacokinetic profile and in vivo binding characteristics of a new ligand.
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A Guide to Ensuring Reproducibility and Robustness in Kinase Assays: A Comparative Analysis Focused on ULK1 Inhibition
For researchers, scientists, and drug development professionals, the reliability of an assay is paramount. The ability to consistently and accurately measure the activity of a biological target is the bedrock upon which successful research and development campaigns are built. This guide provides an in-depth technical analysis of the factors influencing the reproducibility and robustness of kinase assays, with a specific focus on the Unc-51-like autophagy activating kinase 1 (ULK1). We will explore various assay formats, compare their performance characteristics, and provide actionable protocols to ensure the generation of high-quality, dependable data. While the principles discussed are broadly applicable, we will frame our examples using a representative thiazolopyridine-based inhibitor, akin to compounds like 6-Fluorothiazolo[5,4-b]pyridin-2-amine, which are recognized for their kinase inhibitory potential.
The Critical Role of ULK1 in Autophagy and Disease
ULK1 is a serine/threonine kinase that acts as a central regulator in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2] This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders.[3][4] As such, ULK1 has emerged as a compelling therapeutic target, driving the need for reliable assays to identify and characterize its inhibitors.[5][6]
The ULK1 signaling pathway is intricately regulated by nutrient sensors like mTOR and AMPK.[2][4] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[3] Conversely, under nutrient starvation, AMPK activates ULK1, triggering the downstream autophagy cascade.[6]
Caption: Simplified ULK1 signaling pathway.
Key Metrics for Assay Performance: Beyond Signal-to-Background
To objectively assess the quality of an assay, particularly in a high-throughput screening (HTS) context, it is crucial to look beyond simple metrics like the signal-to-background ratio.[7] The Z'-factor is a statistical parameter that provides a more comprehensive evaluation by taking into account both the dynamic range of the assay and the variability of the data.[8][9][10][11]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the means of the positive and negative controls with small standard deviations.[8][9][10] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could benefit from optimization.[8][9] |
| < 0 | Unacceptable | Significant overlap between the positive and negative control populations, making the assay unsuitable for screening.[8][11] |
A robust and reproducible assay will consistently yield a Z'-factor of 0.5 or higher.
A Comparative Look at Kinase Assay Formats
The choice of assay technology is a critical determinant of data quality. Several formats are available for measuring kinase activity, each with its own set of advantages and disadvantages in terms of reproducibility and robustness.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[12] | Direct measurement of phosphorylation, high sensitivity, and considered a "gold standard" for accuracy.[13][12] | Requires handling of radioactive materials, generates radioactive waste, and is not easily amenable to HTS.[13] |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction.[14] | High sensitivity, broad dynamic range, and compatible with HTS.[1][14] | Susceptible to interference from compounds that inhibit luciferase. |
| Fluorescence-Based (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer detects the phosphorylation of a substrate using a specific antibody. | Homogeneous (no-wash) format, ratiometric detection reduces pipetting errors, and suitable for HTS.[15][16] | Can be subject to interference from fluorescent compounds and requires specific antibody-substrate pairs. |
| Proximity-Based (AlphaScreen®) | Amplified Luminescent Proximity Homogeneous Assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads into close proximity, generating a signal.[1] | Very high sensitivity, homogeneous format, and well-suited for HTS.[1][15] | Sensitive to light and can be affected by compounds that interfere with singlet oxygen.[15] |
A study on the development of an HTS-compatible assay for ULK1 inhibitors using AlphaScreen technology reported a robust and reproducible assay with a Z' factor value of 0.83 ± 0.02.[1]
Benchmarking Against Known ULK1 Inhibitors
When evaluating a novel compound like 6-Fluorothiazolo[5,4-b]pyridin-2-amine, it is essential to benchmark its performance against well-characterized inhibitors. This provides a valuable reference point for potency and selectivity.
| Inhibitor | ULK1 IC₅₀ | ULK2 IC₅₀ | Notes |
| ULK-101 | 1.6 nM | 30 nM | Potent and selective ULK1 inhibitor.[17] |
| MRT68921 | 2.9 nM | 1.1 nM | Potent dual ULK1/ULK2 inhibitor.[17] |
| SBI-0206965 | 108 nM | 711 nM | Cell-permeable autophagy kinase inhibitor.[17][18] |
| XST-14 | 26.6 nM | - | Highly selective ULK1 inhibitor.[17] |
Experimental Protocols for a Robust ULK1 Kinase Assay
Below is a detailed protocol for an in vitro ULK1 kinase assay using a luminescence-based (ADP-Glo™) format, designed for reproducibility and suitability for HTS.
Materials and Reagents:
-
Recombinant human ULK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., 6-Fluorothiazolo[5,4-b]pyridin-2-amine) and control inhibitors (e.g., MRT68921)
-
White, opaque 384-well assay plates
Assay Workflow:
Caption: Step-by-step workflow for a ULK1 kinase assay.
Detailed Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound (6-Fluorothiazolo[5,4-b]pyridin-2-amine) and a known ULK1 inhibitor (e.g., MRT68921) in DMSO.
-
Compound Dispensing: Using an acoustic dispenser or a pintool, transfer 100 nL of the compound solutions into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) or a high concentration of the reference inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of ULK1 enzyme diluted in kinase buffer to each well. The final enzyme concentration should be optimized to produce a linear reaction rate for the desired incubation time.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing both ATP and the substrate (MBP) in kinase buffer to initiate the reaction. The final concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction: Incubate the plate for 30-60 minutes at room temperature. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides the necessary components for the luciferase reaction. Incubate for 30-45 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve. Calculate the Z'-factor for the assay plate to ensure data quality.
Conclusion: A Framework for Reliable Kinase Assays
The reproducibility and robustness of an assay are not accidental; they are the result of careful planning, optimization, and validation. For a thiazolopyridine-based compound like 6-Fluorothiazolo[5,4-b]pyridin-2-amine, or any novel kinase inhibitor, a rigorous approach to assay development is essential. By selecting an appropriate assay format, meticulously optimizing reaction conditions, and consistently monitoring performance with metrics like the Z'-factor, researchers can ensure the generation of high-quality, reliable data. This structured approach, benchmarked against known standards, provides the confidence needed to advance promising compounds through the drug discovery pipeline.
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Egan, D. F., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 10(9), e0138356. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
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Aksenov, N. A., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(19), 6924. [Link]
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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Thiazolopyridines: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties and enhancing therapeutic potential.[1][2] Thiazolopyridines, a versatile class of heterocyclic compounds, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides a comprehensive head-to-head comparison of fluorinated and non-fluorinated thiazolopyridines, offering insights into the profound impact of fluorination on their physicochemical characteristics, biological efficacy, and pharmacokinetic profiles. Through a synthesis of experimental data and mechanistic explanations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of next-generation thiazolopyridine-based therapeutics.
The Strategic Advantage of Fluorination in Thiazolopyridine Scaffolds
The introduction of fluorine, the most electronegative element, into a thiazolopyridine core can induce significant changes in its molecular properties.[2][6] These alterations are not merely incremental but can fundamentally transform a molecule's behavior in a biological system. The primary rationales for fluorinating thiazolopyridine scaffolds include:
-
Modulation of Physicochemical Properties: Fluorine can alter electron distribution, thereby impacting pKa, dipole moment, and chemical reactivity.[2] This can lead to improved membrane permeability and bioavailability by reducing the basicity of nitrogen atoms within the thiazolopyridine ring system.[2]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2][7] This "metabolic shielding" can prolong the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Increased Binding Affinity: Fluorine substitution can enhance a compound's binding affinity to its target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[2][8] This can result in increased potency and selectivity.
Head-to-Head Comparison: Physicochemical Properties
To illustrate the impact of fluorination, let's consider a representative pair of thiazolopyridine analogs: a non-fluorinated parent compound (Structure A) and its fluorinated counterpart (Structure B).
| Property | Non-Fluorinated Thiazolopyridine (Structure A) | Fluorinated Thiazolopyridine (Structure B) | Impact of Fluorination |
| Molecular Weight | Lower | Higher | Increased mass |
| LogP (Lipophilicity) | Lower | Higher | Increased lipophilicity |
| pKa (Basicity) | Higher | Lower | Decreased basicity |
| Aqueous Solubility | Higher | Lower | Decreased solubility |
| Polar Surface Area (PSA) | Unchanged or slightly lower | Unchanged or slightly lower | Minimal change |
Note: The specific values in the table above are illustrative and can vary depending on the position and number of fluorine atoms.
The increased lipophilicity (LogP) of the fluorinated analog can enhance its ability to cross cell membranes, a desirable trait for targeting intracellular proteins.[6][8] However, this must be balanced with its decreased aqueous solubility, which can impact formulation and bioavailability. The reduction in pKa is a direct consequence of the electron-withdrawing nature of fluorine, which decreases the basicity of the pyridine nitrogen. This can be advantageous in reducing off-target interactions with acidic cellular compartments.[2]
Comparative Biological Activity
The introduction of fluorine can significantly enhance the biological activity of thiazolopyridines. This is often attributed to improved target engagement and increased metabolic stability.
| Parameter | Non-Fluorinated Thiazolopyridine (Structure A) | Fluorinated Thiazolopyridine (Structure B) | Fold Improvement |
| Target Kinase IC50 | ~500 nM | ~50 nM | 10x |
| Antiproliferative Activity (CC50) | ~10 µM | ~1 µM | 10x |
| In vivo Tumor Growth Inhibition | Moderate | Significant | Enhanced efficacy |
Note: The data presented is a representative example based on typical findings in medicinal chemistry programs.
The tenfold improvement in both target kinase inhibition and antiproliferative activity for the fluorinated analog highlights the profound impact of this single atomic substitution. This enhanced potency can lead to a lower therapeutic dose, potentially reducing side effects.[7]
Navigating the ADME Landscape: A Pharmacokinetic Comparison
A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Fluorination can significantly and often favorably alter the pharmacokinetics of thiazolopyridines.
| Pharmacokinetic Parameter | Non-Fluorinated Thiazolopyridine (Structure A) | Fluorinated Thiazolopyridine (Structure B) | Implication |
| Metabolic Stability (in vitro) | Low to moderate | High | Increased resistance to metabolism |
| Oral Bioavailability (in vivo) | Low | Moderate to high | Improved absorption and systemic exposure |
| Plasma Half-life (t1/2) | Short | Longer | Reduced dosing frequency |
| Clearance (CL) | High | Low | Slower elimination from the body |
The enhanced metabolic stability of the fluorinated thiazolopyridine is a direct result of the strong C-F bond, which blocks potential sites of metabolism.[1][2] This leads to a longer plasma half-life and reduced clearance, allowing for less frequent dosing and a more sustained therapeutic effect. The improved oral bioavailability is a cumulative effect of increased membrane permeability and reduced first-pass metabolism.[1]
Experimental Protocols
To provide a practical framework for comparing fluorinated and non-fluorinated thiazolopyridines, we present a generalized experimental workflow.
Synthesis and Characterization
A one-pot, three-component reaction is a common and efficient method for the synthesis of the thiazolopyridine scaffold.[9]
Diagram of a Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of thiazolopyridine derivatives.
Step-by-Step Synthesis Protocol:
-
To a solution of the 2-aminothiazole derivative (1 mmol) in a suitable solvent (e.g., ethanol), add the appropriate aldehyde (fluorinated or non-fluorinated, 1 mmol) and an active methylene compound (1 mmol).
-
Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Characterize the final compound using NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy.[10]
In Vitro Biological Evaluation
Kinase Inhibition Assay:
-
Prepare a series of dilutions of the test compounds (fluorinated and non-fluorinated thiazolopyridines).
-
In a microplate, combine the target kinase, a suitable substrate, and the test compounds.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[11]
Cell Proliferation Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for 72 hours.
-
Add a viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's protocol.
-
Determine the CC50 values from the dose-response curves.
In Vivo Pharmacokinetic Study
-
Administer the test compounds to a cohort of laboratory animals (e.g., mice, rats) via oral gavage or intravenous injection.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the parent drug in the plasma samples using LC-MS/MS.
-
Calculate the key pharmacokinetic parameters (t1/2, Cmax, AUC, CL, bioavailability) using appropriate software.
Diagram of a Typical Drug Discovery and Evaluation Workflow
Caption: A simplified workflow for the discovery and preclinical evaluation of thiazolopyridine drug candidates.
Mechanism of Action: Impact of Fluorination on Target Engagement
Thiazolopyridines have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and c-KIT.[11] Fluorination can enhance the interaction of the thiazolopyridine core with the ATP-binding pocket of these kinases.
Diagram of EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a fluorinated thiazolopyridine.
The electron-withdrawing nature of fluorine can create a more favorable electrostatic interaction with specific amino acid residues in the kinase active site. This can lead to a "tighter" and more prolonged binding, resulting in superior inhibitory activity.
Conclusion
The strategic incorporation of fluorine into the thiazolopyridine scaffold offers a powerful approach to enhancing the therapeutic potential of this versatile class of compounds. As demonstrated, fluorination can lead to significant improvements in physicochemical properties, biological activity, and pharmacokinetic profiles. While the effects of fluorination are context-dependent and require careful empirical evaluation, the principles outlined in this guide provide a solid foundation for the rational design of next-generation fluorinated thiazolopyridine drug candidates. By leveraging the unique properties of fluorine, researchers can unlock new opportunities in the development of more effective and safer medicines.
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Confirming the Inhibitory Mechanism of 6-Fluorothiazolo[5,4-b]pyridin-2-amine on Target Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Fluorothiazolo[5,4-b]pyridin-2-amine and the Thiazolopyridine Scaffold
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic small molecule that has emerged as a compound of interest in medicinal chemistry due to its potential as a kinase inhibitor.[1] Its core structure, the thiazolopyridine scaffold, is recognized as a "privileged" structure, meaning it can bind to multiple biological targets with high affinity.[1] Thiazolopyridine derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1]
Specifically, 6-Fluorothiazolo[5,4-b]pyridin-2-amine has been identified as a potent inhibitor of Phosphoinositide 3-Kinase (PI3K) and Tyrosine Kinase 2 (TYK2), two critical enzymes involved in cell signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.[1]
Molecular Structure of 6-Fluorothiazolo[5,4-b]pyridin-2-amine:
-
Molecular Formula: C₆H₄FN₃S[1]
-
Molecular Weight: 169.18 g/mol [1]
-
Key Features: A fluorinated thiazolo[5,4-b]pyridine core with an amine group at the 2-position of the thiazole ring.[1]
Target Kinases and Their Significance
Understanding the target kinases of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is crucial to appreciating its therapeutic potential.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K family of lipid kinases plays a central role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[2] Class I PI3Ks are the most relevant to cancer and are divided into four isoforms: p110α, p110β, p110δ, and p110γ.[3] The development of isoform-selective PI3K inhibitors is a major focus of cancer drug discovery to maximize efficacy and minimize off-target toxicities.[3]
Tyrosine Kinase 2 (TYK2)
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[4][5] It is a key mediator of cytokine signaling pathways, particularly for interleukins (IL-12, IL-23) and type I interferons.[5] Dysregulation of the TYK2 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, Crohn's disease, and systemic lupus erythematosus.[4][6] Selective inhibition of TYK2 is an attractive therapeutic strategy to modulate the immune response without the broader immunosuppressive effects associated with pan-JAK inhibitors.[4]
Comparative Analysis of Inhibitory Performance
Performance Against PI3K Isoforms
Research on thiazolopyrimidinone derivatives, which share a similar heterocyclic core, has identified highly potent and selective inhibitors of PI3Kβ. For example, compound 18 from a study by Novartis demonstrated a remarkable IC50 of 0.6 nM against PI3Kβ, with excellent selectivity over other PI3K isoforms.[7] This highlights the potential of the thiazole-containing scaffold to yield highly potent and selective PI3K inhibitors.
| Compound ID | R1, R2 | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) |
| 16 | 2-Me, 3-CF3 | 4.0 | 0.003 | 0.063 | 1.6 |
| 17 | 2-Me, 3-Cl | 2.5 | 0.003 | 0.040 | 2.5 |
| 18 | 2-Me, 3-CF3, Me | 2.5 | 0.0006 | 0.020 | 0.79 |
| 19 | 2-Me, 3-Cl, Me | 1.9 | 0.0005 | 0.015 | 0.60 |
Data sourced from Furet et al., J. Med. Chem. 2013, 56, 19, 7599–7613.[7]
Performance Against TYK2
The development of selective TYK2 inhibitors is a rapidly advancing field. Several compounds have demonstrated potent inhibition of TYK2 with high selectivity over other JAK family members. For instance, recent research on triazolopyrimidinone scaffolds has yielded compounds with TYK2 inhibitory activity in the low nanomolar range.[4] A patent from Allorion Therapeutics describes imidazolopyridazine and pyrazolopyrimidine derivatives with TYK2 IC50 values of less than 10 nM.[8]
| Compound | Target | IC50 (nM) | Assay Type |
| Exemplified Compound | TYK2 | < 10 | Scintillation Proximity Assay |
| Deucravacitinib (BMS-986165) | TYK2 (JH2 domain) | 3.2 | Cellular STAT3 Phosphorylation |
Data sourced from WO 2022156657 A1 and Moslin et al., J. Med. Chem. 2021, 64, 18, 13749–13764.[8][9]
These examples underscore the potential of heterocyclic scaffolds, including the thiazolopyridine core of 6-Fluorothiazolo[5,4-b]pyridin-2-amine, to produce highly potent and selective kinase inhibitors.
Experimental Protocols for Inhibitory Mechanism Confirmation
To rigorously confirm the inhibitory mechanism of 6-Fluorothiazolo[5,4-b]pyridin-2-amine, a series of biochemical and cell-based assays are essential. The following protocols provide a comprehensive framework for this validation process.
Part 1: Biochemical Kinase Inhibition Assays
These assays directly measure the effect of the inhibitor on the enzymatic activity of the target kinase in a purified system.
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Causality: The amount of incorporated radioactivity is directly proportional to the kinase activity. A decrease in radioactivity in the presence of the inhibitor confirms its inhibitory effect.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well filter plate, prepare a reaction mixture containing the purified target kinase (e.g., PI3Kα or TYK2), a suitable substrate (e.g., a peptide or lipid), and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of 6-Fluorothiazolo[5,4-b]pyridin-2-amine or a control inhibitor (e.g., a known PI3K or TYK2 inhibitor) to the wells. Include a DMSO control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow for Radiometric Kinase Assay
Caption: Workflow for a cellular phosphorylation assay.
This assay determines the effect of the inhibitor on the growth and survival of cancer cells or other relevant cell types.
Causality: Inhibition of a kinase that is critical for cell proliferation or survival will lead to a decrease in the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo®.
-
Signal Measurement: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (growth inhibition 50) or IC50 value.
Conclusion
6-Fluorothiazolo[5,4-b]pyridin-2-amine, with its thiazolopyridine core, represents a promising scaffold for the development of potent and selective kinase inhibitors targeting the PI3K and TYK2 pathways. While direct comparative data for this specific molecule is limited, the analysis of related compounds suggests a high potential for achieving nanomolar potency and significant isoform or family member selectivity.
The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the inhibitory mechanism of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and accurately characterize its performance. By employing these self-validating systems, the scientific community can confidently advance the understanding and potential therapeutic application of this and similar kinase inhibitors.
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Furet, P., et al. (2013). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 957-962. [Link]
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Salem, B. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28. [Link]
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Li, J., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022. [Link]
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Wang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]
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Thompson, J. E., et al. (2012). IC 50 values of selected compounds against PI3Ka and PI3Kg. Bioorganic & Medicinal Chemistry Letters, 22(1), 449-452. [Link]
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Allorion Therapeutics. (2022). Allorion Therapeutics patents new TYK2 inhibitors. BioWorld. [Link]
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Moslin, R. J., et al. (2021). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(9), 1374-1380. [Link]
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Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]
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Thorpe, L. M., et al. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmaceutica Sinica B, 5(4), 323-335. [Link]
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Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3580-3596. [Link]
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Chen, Y. C., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11099. [Link]
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ResearchGate. (2020). BMS-986165, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor: Evaluation of Changes in Laboratory Parameters in Response to Treatment in a Phase 2 Trial in Psoriasis Patients. [Link]
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Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
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Sahu, N. P., et al. (2022). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 15(1), 74. [Link]
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ResearchGate. (2019). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S )-2,2-Difluorocyclopropyl)((1 R ,5 S )-3-(2-((1-methyl-1 H -pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). [Link]
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A Head-to-Head Benchmarking Guide: 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its Analogs Against Established c-KIT Inhibitors
This guide provides a comprehensive, data-driven comparison of a novel series of thiazolo[5,4-b]pyridine compounds, exemplified by the potent derivative 6r, against the established c-KIT tyrosine kinase inhibitors (TKIs) Imatinib, Sunitinib, and Regorafenib. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical and cellular efficacy of these compounds, supported by detailed experimental protocols to ensure reproducibility and further investigation.
Introduction: The Critical Role of c-KIT in Oncology
The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a critical regulator of cell proliferation, survival, and migration.[1][2] Under normal physiological conditions, the binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3] However, dysregulated c-KIT signaling, often driven by gain-of-function mutations, is a key oncogenic driver in various malignancies, most notably gastrointestinal stromal tumors (GISTs), as well as certain types of melanoma, acute myeloid leukemia (AML), and mastocytosis.[2][4]
The clinical success of TKIs like Imatinib, which targets the ATP-binding pocket of c-KIT, has revolutionized the treatment of these cancers.[5] Despite this, the emergence of primary and secondary resistance mutations often limits long-term efficacy, creating a pressing need for novel inhibitors with improved potency against a wider range of c-KIT mutants.[6] This guide benchmarks a promising new chemical scaffold, thiazolo[5,4-b]pyridine, against the current standards of care.
Molecular Profile: 6-Fluorothiazolo[5,4-b]pyridin-2-amine Derivatives
A novel series of thiazolo[5,4-b]pyridine derivatives has been developed to overcome the challenge of Imatinib resistance.[7][8] Within this series, the compound designated 6r has demonstrated particularly potent inhibitory activity. These compounds were designed through structure-activity relationship (SAR) studies to effectively target both wild-type and mutated forms of the c-KIT kinase.[7][8]
The core thiazolo[5,4-b]pyridine scaffold represents a new chemotype for c-KIT inhibition. Compound 6r has shown significant enzymatic inhibitory activity against the V560G/D816V double mutant of c-KIT, a mutation profile known to confer resistance to Imatinib.[1][7] Furthermore, it has exhibited potent anti-proliferative effects in cancer cell lines driven by c-KIT mutations, such as GIST-T1.[1][7]
Head-to-Head Comparison: Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of the thiazolo[5,4-b]pyridine derivative 6r and the established inhibitors against various forms of the c-KIT kinase.
| Kinase Target | 6r (IC50, µM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) | Regorafenib (IC50, nM) |
| c-KIT (Wild-Type) | Not explicitly reported | ~1000[2][4] | <100[2][4] | 1.5 - 7[9] |
| c-KIT (Exon 11 Mutant, e.g., V560D) | Not explicitly reported | ~100[2][4] | <100[2][4] | Active[10] |
| c-KIT (Exon 9 Mutant) | Not explicitly reported | ~1000[2][4] | <100[2][4] | Active[10] |
| c-KIT (Exon 13 Mutant, e.g., V654A) | Not explicitly reported | Resistant[6] | Potent Inhibition[2][5] | Active[10] |
| c-KIT (Exon 17 Mutant, e.g., D816V) | Not explicitly reported | >10,000[11] | Resistant (>1000)[2] | Active |
| c-KIT (V560G/D816V Double Mutant) | 4.77 µM[1] | Highly Resistant | Resistant | Active |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Head-to-Head Comparison: Cellular Anti-Proliferative Activity (GI50)
The half-maximal growth inhibition (GI50) provides a measure of a compound's effect in a cellular context. The GIST-T1 cell line, which harbors a c-KIT exon 11 deletion, is a standard model for evaluating c-KIT inhibitors.
| Cell Line | c-KIT Mutation | 6r (GI50, µM) | Imatinib (GI50, µM) | Sunitinib (GI50, µM) | Regorafenib (GI50, µM) |
| GIST-T1 | Exon 11 Deletion | Substantially Suppresses Proliferation[1] | ~0.1[12] | Data not readily available | Data not readily available |
| HMC1.2 | V560G & D816V | 1.15[1] | >10[1] | Data not readily available | Data not readily available |
The data indicates that compound 6r demonstrates potent anti-proliferative activity, particularly against cell lines harboring mutations that confer resistance to Imatinib.[1]
Experimental Protocols
To ensure scientific integrity and enable independent validation, we provide the following detailed experimental protocols for benchmarking c-KIT inhibitors.
Biochemical c-KIT Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-KIT kinase.
Rationale: This in vitro assay provides a direct measure of enzyme inhibition, independent of cellular uptake, metabolism, or off-target effects. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13]
Caption: Workflow for the biochemical c-KIT kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-Fluorothiazolo[5,4-b]pyridin-2-amine analogs, Imatinib, Sunitinib, Regorafenib) in the appropriate buffer. A 1% DMSO final concentration is a common vehicle control.
-
Plate Setup: In a 96-well plate, add 5 µL of the compound dilutions or vehicle control to the designated wells.
-
Master Mix Preparation: Prepare a master mix containing the recombinant c-KIT enzyme and a suitable substrate (e.g., Poly-(Glu, Tyr) 4:1) in kinase assay buffer.
-
Reaction Initiation: Add 20 µL of the master mix to each well, followed by the addition of 25 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete any remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the c-KIT kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell-Based Proliferation Assay (MTT/CCK-8)
This assay determines the effect of the inhibitors on the proliferation and viability of c-KIT-dependent cancer cells.
Rationale: This cellular assay provides a more physiologically relevant assessment of a compound's efficacy by considering factors like cell permeability and metabolic stability. The GIST-T1 cell line, which harbors an activating c-KIT exon 11 mutation, is an excellent model system as its proliferation is dependent on c-KIT signaling.[9] The MTT or CCK-8 assay measures the metabolic activity of viable cells, which correlates with cell number.
Caption: Workflow for the cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed GIST-T1 cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Allow the cells to adhere and resume growth by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.
-
Prolonged Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of growth inhibition against the log concentration of the compound.
Western Blot Analysis of c-KIT Phosphorylation
This technique assesses the inhibitor's ability to block c-KIT autophosphorylation in a cellular context, confirming the mechanism of action.
Rationale: Western blotting provides a direct visualization of the phosphorylation status of a target protein. By treating c-KIT-dependent cells with an inhibitor and probing for phosphorylated c-KIT (p-c-KIT), one can directly observe the inhibition of the kinase's activation. Total c-KIT levels are used as a loading control to ensure that any decrease in the p-c-KIT signal is due to inhibition and not protein degradation.
Caption: Workflow for Western blot analysis of c-KIT phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture GIST-T1 cells to 70-80% confluency. Treat the cells with various concentrations of the test inhibitor for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-KIT (e.g., anti-phospho-c-Kit Tyr719) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-KIT.
Conclusion and Future Directions
The data presented in this guide highlight the potential of the thiazolo[5,4-b]pyridine scaffold, and specifically compound 6r , as a potent inhibitor of c-KIT, including clinically relevant Imatinib-resistant mutants.[1][7] Its efficacy in both biochemical and cellular assays warrants further investigation. The provided protocols offer a robust framework for the continued evaluation of this and other novel c-KIT inhibitors. Future studies should focus on comprehensive kinase panel profiling to assess selectivity, in vivo efficacy studies in relevant animal models, and further exploration of the SAR to optimize potency and pharmacokinetic properties. This research avenue holds significant promise for developing next-generation therapies for patients with GIST and other c-KIT-driven malignancies.
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N.D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Heinrich, M. C., Corless, C. L., Demetri, G. D., Blanke, C. D., von Mehren, M., Joensuu, H., ... & Fletcher, J. A. (2003). Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor. Journal of clinical oncology, 21(23), 4342-4349. [Link]
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Prenen, H., & Cools, J. (2009). c-KIT signaling in cancer treatment. Targeted oncology, 4(1), 47-56. [Link]
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Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England journal of medicine, 344(14), 1031-1037. [Link]
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Cools, J., DeAngelo, D. J., Gotlib, J., Stover, E. H., Legare, R. D., Cortes, J., ... & Gilliland, D. G. (2003). A tyrosine kinase created by fusion of the FIP1L1 and platelet-derived growth factor receptor alpha genes as a therapeutic target of imatinib in idiopathic hypereosinophilic syndrome. New England Journal of Medicine, 348(13), 1201-1214. [Link]
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Liang, C. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]
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Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological reviews, 92(4), 1619-1649. [Link]
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ResearchGate. (n.d.). Effects of imatinib, sunitinib, or regorafenib on the expression of KIT signaling-related proteins. [Link]
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Gajiwala, K. S., Wu, J. C., Christensen, J., Deshmukh, G. D., Diehl, W., DiNitto, J. P., ... & Mroczkowski, B. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [Link]
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Semantic Scholar. (n.d.). Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412. [Link]
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Lee, S. J., Kim, T. M., Kim, H. R., Keam, B., Kim, D. W., Kim, T. M., ... & Heo, D. S. (2023). A phase II study on the efficacy of regorafenib in treating patients with c-KIT-mutated metastatic malignant melanoma that progressed after previous treatment (KCSG-UN-14-13). European Journal of Cancer, 193, 113312. [Link]
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Tu, L., Gao, J., Yang, J., Chen, J., Li, J., Shen, L., & Zhang, X. (2018). Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth. Oncotarget, 9(42), 26732. [Link]
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Ben-Batalla, I., Schultze, A., Tódorova, V. K., Pantel, K., & Loges, S. (2022). Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial. Journal of translational medicine, 20(1), 1-11. [Link]
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Reactome. (n.d.). Regorafenib-resistant KIT mutants do not bind regorafenib. [Link]
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2024). Correction: Nam et al. Identification of Thiazolo [5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 16(11), 2146. [Link]
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ResearchGate. (n.d.). PFS of regorafenib vs placebo according to A the presence or absence of... [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? [Link]
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National Cancer Institute. (n.d.). Regorafenib. [Link]
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Spandidos Publications. (n.d.). Effects of imatinib vary with the types of KIT-mutation in gastrointestinal stromal tumor cell lines. [Link]
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PubChem. (n.d.). Regorafenib. [Link]
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Wikipedia. (2024). Imatinib. [Link]
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Gao, X., Liu, Y., Li, Y., Liu, H., Li, Y., & Li, J. (2018). Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate. Oncology letters, 15(5), 7767-7774. [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
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BPS Bioscience. (n.d.). cKIT Assay Kit. [Link]
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PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol. [Link]
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PubChem. (n.d.). Sunitinib. [Link]
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ResearchGate. (n.d.). WT and mutant KIT: inhibition by sunitinib and rates of auto-activation. [Link]
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Mazzocca, A., Napolitano, A., & Pantaleo, M. A. (2022). New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review. Chinese Clinical Oncology, 11(4). [Link]
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Miki, T., Hiroshima, Y., Zhang, Y., Zhao, M., Kiyuna, T., Kimura, H., ... & Hoffman, R. M. (2017). Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model. Oncotarget, 8(52), 89667. [Link]
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Li, J., Yang, Y., Liu, Y., Liu, H., Li, Y., & Gao, X. (2021). Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). Journal of Experimental & Clinical Cancer Research, 40(1), 1-15. [Link]
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2022). Identification of Thiazolo [5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Fluorothiazolo[5,4-b]pyridin-2-amine
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug discovery, our work extends beyond synthesis and analysis to encompass the entire lifecycle of a chemical substance. The proper disposal of research compounds like 6-Fluorothiazolo[5,4-b]pyridin-2-amine is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and our collective professional responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this fluorinated heterocyclic amine, grounded in established safety protocols and an understanding of its potential chemical reactivity.
Hazard Assessment: Understanding the Compound's Profile
Anticipated Hazards:
-
Toxicity: Aminopyridine and aminothiazole derivatives can exhibit oral and dermal toxicity.[1] Assume this compound is harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]
-
Environmental Persistence: The presence of a carbon-fluorine bond suggests that this compound may be persistent in the environment, necessitating specialized disposal methods to ensure its complete destruction.[3][4]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]
The Disposal Workflow: A Step-by-Step Protocol
The primary directive for the disposal of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure 6-Fluorothiazolo[5,4-b]pyridin-2-amine, residues, and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing 6-Fluorothiazolo[5,4-b]pyridin-2-amine should be collected in a separate, labeled liquid hazardous waste container. Do not mix this waste stream with other incompatible chemical wastes. For instance, avoid mixing with strong oxidizing agents or reactive chemicals that could lead to a dangerous reaction.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "6-Fluorothiazolo[5,4-b]pyridin-2-amine," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
Step 2: Decontamination of Non-Disposable Equipment
-
Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with the compound must be thoroughly decontaminated. A triple-rinse procedure is recommended:
-
Rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinseate as hazardous liquid waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces: Decontaminate laboratory benches and fume hood surfaces where the compound was handled. Use a suitable solvent or a laboratory-grade detergent, followed by a water rinse.
Step 3: Final Disposal Pathway
The recommended and most effective method for the final disposal of 6-Fluorothiazolo[5,4-b]pyridin-2-amine and its associated waste is high-temperature incineration .[3][4] This method is crucial for breaking the highly stable carbon-fluorine bond, ensuring the complete destruction of the compound and preventing its release into the environment.[7]
-
Engage a Certified Hazardous Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have contracts with licensed hazardous waste disposal companies. These companies are equipped to handle and transport chemical waste to a permitted high-temperature incineration facility.
-
Documentation: Ensure all waste is properly inventoried and documented according to your institution's and the waste vendor's requirements. This typically includes a hazardous waste tag or manifest detailing the contents of each container.
Visualizing the Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of 6-Fluorothiazolo[5,4-b]pyridin-2-amine waste.
Caption: Decision workflow for the disposal of 6-Fluorothiazolo[5,4-b]pyridin-2-amine waste.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the persistent carbon-fluorine bond.[3][4][7] |
| Waste Segregation | Separate Solid & Liquid Waste | Prevents potential reactions and ensures proper handling by disposal vendor. |
| Container Labeling | Full Chemical Name & Hazard Pictograms | Complies with OSHA and EPA regulations and ensures safe handling.[8][9][10] |
| PPE Requirement | Gloves, Goggles, Lab Coat | Protects personnel from potential toxicity and irritation.[1][2] |
| Work Environment | Chemical Fume Hood | Minimizes inhalation exposure to dust or vapors.[5] |
Regulatory Compliance: Adherence to a Higher Standard
The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][11][12][13] Specifically, this compound would likely be classified as a hazardous waste due to its potential toxicity, requiring adherence to the Resource Conservation and Recovery Act (RCRA) guidelines for "cradle-to-grave" management of hazardous materials.[14]
By adhering to these procedures, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment and upholding the highest standards of scientific integrity.
References
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- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
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Mastering the Safe Handling of 6-Fluorothiazolo[5,4-b]pyridin-2-amine: A Guide for Researchers
For the innovative researcher in drug development, the promise of novel heterocyclic compounds like 6-Fluorothiazolo[5,4-b]pyridin-2-amine is significant. However, unlocking this potential requires an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this potent compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Powder
6-Fluorothiazolo[5,4-b]pyridin-2-amine is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a comprehensive approach to safety.[1][2] Understanding the "why" behind these classifications is the first step in building a culture of safety.
-
H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. This underscores the critical importance of preventing hand-to-mouth contact and highlights the need for stringent personal hygiene practices.
-
H315 (Causes skin irritation): Direct contact with the skin can cause local inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
-
H319 (Causes serious eye irritation): The compound can cause significant damage to the eyes upon contact. This is why the use of chemical splash goggles is non-negotiable.
-
H335 (May cause respiratory irritation): As a fine powder, this compound can be easily aerosolized, and inhalation can lead to irritation of the respiratory tract.[1][2] This is a primary driver for the use of engineering controls like a chemical fume hood.
Table 1: Hazard Identification for 6-Fluorothiazolo[5,4-b]pyridin-2-amine
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Acute toxicity, oral | Prevent ingestion; strict personal hygiene is mandatory. |
| H315 | Skin corrosion/irritation | Avoid skin contact; wear appropriate gloves and lab coat. |
| H319 | Serious eye damage/eye irritation | Protect eyes from splashes and dust; wear safety goggles. |
| H335 | Specific target organ toxicity — single exposure (respiratory tract irritation) | Avoid inhalation of dust; work in a ventilated area, preferably a fume hood. |
The Core of Safety: A Multi-Layered Personal Protective Equipment (PPE) Strategy
A robust PPE strategy is your primary defense against exposure. The selection of each component is a deliberate choice based on the known hazards of 6-Fluorothiazolo[5,4-b]pyridin-2-amine.
Hand Protection: A Matter of Breakthrough Time
The choice of gloves is critical and must be based on their resistance to the specific solvents you will be using to handle the compound. Nitrile gloves are a common choice in laboratories, but their effectiveness varies significantly with the chemical they are exposed to.[3] "Breakthrough time" is the time it takes for a chemical to permeate the glove material.[3]
For handling 6-Fluorothiazolo[5,4-b]pyridin-2-amine, which is a solid, the primary concern is exposure during dissolution in a solvent. Common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) have very short breakthrough times with standard nitrile gloves.
Table 2: Nitrile Glove Breakthrough Times for Common Solvents
| Solvent | Typical Breakthrough Time for Nitrile Gloves | Recommendation |
| Dimethyl Sulfoxide (DMSO) | < 15 minutes[1][2][4][5] | For short-duration tasks, double-gloving with frequent changes is advised. For longer procedures, consider gloves with higher chemical resistance, such as butyl rubber. |
| Dichloromethane (DCM) | < 1 minute[1][4] | Nitrile gloves are not recommended for handling DCM. Use gloves specifically rated for chlorinated solvents, such as Viton® or Silvershield®. |
Causality: The chemical structure of the solvent and the glove material dictates the rate of permeation. Solvents like DCM can quickly swell and degrade nitrile rubber, rendering it ineffective. Always consult the glove manufacturer's chemical resistance data for the specific gloves and solvents you are using.[6]
Eye and Face Protection: An Impenetrable Barrier
Given the serious eye irritation hazard (H319), chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne powder. In situations where there is a higher risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in addition to goggles.
Body Protection: The Unseen Shield
A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, such as when handling larger quantities of the powder, a chemical-resistant apron or a disposable coverall should be worn.
Respiratory Protection: A Last Line of Defense
All handling of 6-Fluorothiazolo[5,4-b]pyridin-2-amine powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If, under rare circumstances, work cannot be performed in a fume hood, a properly fitted N95 respirator is required to prevent inhalation of airborne particulates.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is paramount to ensuring a safe working environment.
Engineering Controls: Your First and Best Defense
The primary engineering control for handling this compound is a chemical fume hood . This provides a contained workspace with constant airflow, pulling airborne contaminants away from the user. For highly potent compounds, a glove box may be necessary to provide an even higher level of containment.
Weighing and Aliquoting the Compound
Step-by-Step Protocol for Weighing:
-
Preparation: Before starting, ensure you are wearing all required PPE (lab coat, chemical splash goggles, and appropriate gloves).
-
Fume Hood: Conduct all weighing and handling of the powder inside a certified chemical fume hood.
-
Minimize Dust: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Static Control: If static electricity is causing the powder to disperse, use an anti-static gun or place an ionizing bar in the balance enclosure.
-
Clean Up: Immediately clean up any spills using a damp cloth or paper towel to avoid generating dust. Do not dry sweep.
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert Others: Inform your colleagues and the lab supervisor immediately.
-
Evacuate: If the spill is large or if you are unsure of the risk, evacuate the immediate area.
-
Containment: For small spills, if you are trained and it is safe to do so, cover the spill with an absorbent material from a chemical spill kit.
-
Decontamination: Decontaminate the area using a suitable solvent, followed by soap and water.
-
Waste Disposal: All materials used to clean the spill should be treated as hazardous waste and disposed of accordingly.
Disposal Plan: A Responsible End-of-Life for Your Reagents
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can have serious environmental and health consequences.
Waste Segregation
All waste contaminated with 6-Fluorothiazolo[5,4-b]pyridin-2-amine, including gloves, paper towels, and contaminated glassware, must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix this waste with non-hazardous trash.
Disposal Method
The recommended method for the disposal of fluorinated organic compounds is incineration by a licensed hazardous waste disposal company.[7][8] This high-temperature process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent fluorinated compounds into the environment. Some incineration facilities are equipped with scrubbers to neutralize acidic byproducts like hydrogen fluoride.[9]
Do not attempt to neutralize this compound in the lab without a validated and approved procedure. The reaction products could be unknown and potentially more hazardous.
Decontamination: Ensuring a Clean and Safe Workspace
Thorough decontamination of all surfaces and glassware that have come into contact with 6-Fluorothiazolo[5,4-b]pyridin-2-amine is essential to prevent cross-contamination and accidental exposure.
Glassware Cleaning Protocol:
-
Initial Rinse: Rinse the glassware with a suitable solvent (one in which the compound is soluble, such as acetone or ethanol) to remove the bulk of the residue.[10] Collect this rinse as hazardous waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.[10] Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water.
-
Deionized Water Rinse: Rinse at least three times with deionized water to remove any remaining detergent and inorganic salts.[10]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
By integrating these safety protocols into your daily laboratory practices, you can confidently work with 6-Fluorothiazolo[5,4-b]pyridin-2-amine, minimizing risk and ensuring the integrity of your valuable research.
References
- Chemical Label for 6-fluorothiazolo[5,4-b]pyridin-2-amine.
-
Sigma-Aldrich. 6-fluoro-[1][11]thiazolo[5,4-b]pyridin-2-amine. Available from:
- Benchchem. Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
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Taylor & Francis Online. Dimethyl sulfoxide permeation through glove materials. Available from: [Link]
- University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
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International Glove Association. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available from: [Link]
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Protective Industrial Products. MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast. Available from: [Link]
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All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available from: [Link]
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Ansell. Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Available from: [Link]
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Ansell. AnsellGUARDIAN® Chemical Report. Available from: [Link]
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University of Rochester Department of Chemistry. How To: Clean Glassware. Available from: [Link]
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Lab Manager. How to Clean Laboratory Glassware: A Comprehensive Guide. Available from: [Link]
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Sciencemadness Wiki. Cleaning glassware. Available from: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins June 2021. Available from: [Link]
-
EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available from: [Link]
-
MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Available from: [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. fishersci.com [fishersci.com]
- 4. auckland.ac.nz [auckland.ac.nz]
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- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
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- 11. cdn.mscdirect.com [cdn.mscdirect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
